molecular formula C7H9ClN2O B7829671 TRIA-662 (Standard) CAS No. 1063-92-9

TRIA-662 (Standard)

Número de catálogo: B7829671
Número CAS: 1063-92-9
Peso molecular: 172.61 g/mol
Clave InChI: BWVDQVQUNNBTLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TRIA-662 (Standard) is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality TRIA-662 (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TRIA-662 (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-methylpyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVDQVQUNNBTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3106-60-3 (Parent)
Record name Trigonellamide chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-24-9, 1063-92-9
Record name 1-Methylnicotinamide chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trigonellamide chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 213-901-0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001063929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carbamyl-1-methylpyridinium Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.777
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Carbamyl-1-methylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Carbamyl-1-methylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Carbamyl-1-methylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIGONELLAMIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54XNJ1D5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

TRIA-662 biological function and pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Function and Pathways of TRIA-662

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically identified as 1-methylnicotinamide (B1211872) (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3). Initially considered biologically inactive, recent research has unveiled its significant therapeutic potential, demonstrating anti-inflammatory, anti-thrombotic, and lipid-modulating properties. This technical guide provides a comprehensive overview of the core biological functions and signaling pathways of TRIA-662, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development.

Core Biological Functions

TRIA-662 exhibits a range of biological activities, primarily centered around cardiovascular health and inflammation. Its key functions include:

  • Anti-thrombotic Activity: TRIA-662 has been shown to inhibit platelet-dependent thrombosis.[1] This activity is a cornerstone of its therapeutic potential in cardiovascular diseases.

  • Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties.[2][3] It has been investigated for topical use in inflammatory skin conditions and shows potential in mitigating inflammation associated with cardiovascular and metabolic disorders.[1]

  • Lipid-Lowering Properties: Clinical data indicates that TRIA-662 can robustly lower triglyceride levels in patients with dyslipidemia, without adversely affecting HDL-C or LDL-C levels.[1]

  • Vascular Endothelial Protection: TRIA-662 plays a role in protecting the vascular endothelium, the inner lining of blood vessels, which is crucial for cardiovascular health.

Signaling Pathways and Mechanisms of Action

The biological effects of TRIA-662 are mediated through several distinct signaling pathways.

COX-2/Prostacyclin (PGI2) Pathway

A primary mechanism for the anti-thrombotic and anti-inflammatory effects of TRIA-662 involves the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.

  • TRIA-662 stimulates the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

  • This effect is mediated by the induction of COX-2, an enzyme responsible for the synthesis of prostanoids, including PGI2.

  • The increase in PGI2 leads to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in smooth muscle cells, resulting in vasodilation and reduced platelet aggregation.

TRIA662_COX2_PGI2_Pathway cluster_PGI2_synthesis PGI2 Synthesis TRIA662 TRIA-662 (1-MNA) COX2 COX-2 Induction TRIA662->COX2 stimulates PGI2_Synthase PGI2 Synthase ArachidonicAcid Arachidonic Acid PGI2 Prostacyclin (PGI2) ArachidonicAcid->PGI2 IP_Receptor IP Receptor (Smooth Muscle Cell) PGI2->IP_Receptor binds AdenylylCyclase Adenylyl Cyclase IP_Receptor->AdenylylCyclase activates cAMP ↑ cAMP AdenylylCyclase->cAMP Vasodilation Vasodilation cAMP->Vasodilation PlateletAggregation ↓ Platelet Aggregation cAMP->PlateletAggregation

TRIA-662 mediated COX-2/PGI2 signaling pathway.
Nitric Oxide (NO) Pathway

TRIA-662 has been shown to improve the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and overall vascular health. It is suggested that TRIA-662 enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium.

TRIA662_NO_Pathway TRIA662 TRIA-662 (1-MNA) eNOS eNOS Activity TRIA662->eNOS enhances NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation EndothelialFunction Improved Endothelial Function NO->EndothelialFunction

TRIA-662 and its influence on the Nitric Oxide pathway.
NF-κB and Nrf2 Pathways

In the context of high-fat diet-induced cardiac injury, TRIA-662 has been demonstrated to exert protective effects by modulating the NF-κB and Nrf2 signaling pathways.

  • Inhibition of NF-κB: TRIA-662 inhibits the activation of NF-κB, a key transcription factor that promotes inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Activation of Nrf2: TRIA-662 upregulates the Nrf2 pathway, which is a critical regulator of cellular antioxidant responses. This enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

TRIA662_NFkB_Nrf2_Pathway TRIA662 TRIA-662 (1-MNA) NFkB NF-κB Activation TRIA662->NFkB inhibits Nrf2 Nrf2 Pathway TRIA662->Nrf2 activates InflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines CardiacInjury High-Fat Diet-Induced Cardiac Injury InflammatoryCytokines->CardiacInjury reduces AntioxidantEnzymes ↑ Antioxidant Enzymes Nrf2->AntioxidantEnzymes AntioxidantEnzymes->CardiacInjury protects against

Modulation of NF-κB and Nrf2 pathways by TRIA-662.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of TRIA-662.

Table 1: Effect of TRIA-662 on Triglyceride Levels in Dyslipidemic Patients
Treatment GroupDosageDurationChange in Triglyceridesp-valueHDL-C ChangeLDL-C Change
TRIA-66230 mg (thrice daily)2 weeks-47.2%< 0.05No changeNo change

Data from unpublished patent filings as cited in literature.

Table 2: Dose-Dependent Anti-thrombotic Effect of TRIA-662 in a Rat Model of Arterial Thrombosis
Treatment GroupThrombus Weight (mg)
Control (0.9% NaCl)~18
TRIA-662 (3 mg/kg i.v.)~12
TRIA-662 (10 mg/kg i.v.)~8
TRIA-662 (30 mg/kg i.v.)~5

Data adapted from graphical representation in Chlopicki et al., 2007.

Table 3: Effect of TRIA-662 on Inflammatory Cytokine mRNA Expression in High-Fat Diet-Fed Mice
CytokineHFD vs. ControlHFD + TRIA-662 vs. HFD
TNF-α~2.6-fold increase~56.2% inhibition
IL-1β~2.2-fold increase~45% inhibition
IL-6~2.0-fold increase~40% inhibition

Data adapted from textual description in Frontiers in Cardiovascular Medicine, 2021.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on TRIA-662.

In Vivo Model of Arterial Thrombosis in Rats
  • Objective: To assess the anti-thrombotic effect of TRIA-662 in vivo.

  • Animal Model: Renovascular hypertensive rats.

  • Procedure:

    • Arterial thrombosis is induced electrically in the carotid artery.

    • TRIA-662 or a vehicle control is administered intravenously at various doses (e.g., 3, 10, 30 mg/kg).

    • The weight of the resulting thrombus is measured and compared between treatment groups.

  • Key Findings: TRIA-662 dose-dependently reduces thrombus weight.

Measurement of 6-keto-PGF1α (Prostacyclin Metabolite)
  • Objective: To quantify the levels of the stable prostacyclin metabolite, 6-keto-PGF1α, in plasma as an indicator of PGI2 production.

  • Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • General Protocol:

    • Blood samples are collected from experimental animals.

    • Plasma is separated by centrifugation.

    • A commercial 6-keto-PGF1α ELISA kit is used for quantification.

    • The assay typically involves competition between the 6-keto-PGF1α in the sample and a labeled 6-keto-PGF1α for binding to a specific antibody coated on a microplate.

    • The concentration is determined by measuring the optical density and comparing it to a standard curve.

Western Blot Analysis for NF-κB Pathway Activation
  • Objective: To assess the activation of the NF-κB pathway by measuring the levels of key proteins.

  • Method: Western Blotting.

  • General Protocol:

    • Cells or tissues are lysed to extract proteins.

    • Protein concentration is determined using a suitable assay (e.g., BCA or Bradford).

    • Proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., phosphorylated p65, IκBα).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

Conclusion

TRIA-662 (1-methylnicotinamide) is a promising therapeutic agent with a multi-faceted mechanism of action. Its ability to lower triglycerides, inhibit thrombosis, and reduce inflammation through pathways involving COX-2/PGI2, NO, NF-κB, and Nrf2 positions it as a strong candidate for the treatment of cardiovascular and inflammatory diseases. Further research into its clinical efficacy and the intricate details of its signaling pathways will be crucial for its development as a novel therapeutic. This guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of TRIA-662.

References

TRIA-662 (1-MNA): A Technical Guide on its Discovery, History, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRIA-662, also known as 1-Methylnicotinamide (1-MNA), a metabolite of nicotinamide (B372718) (Vitamin B3) that has transitioned from being considered an inactive byproduct to a molecule of significant therapeutic interest. This document details its discovery, historical context, and the intricate signaling pathways through which it exerts its biological effects. All quantitative data are summarized in structured tables, and key experimental methodologies are described to provide a thorough understanding for research and development purposes.

Discovery and History

For many years, 1-MNA was regarded as an inactive metabolite of nicotinamide, primarily serving as a biomarker for niacin levels.[1] However, emerging research has unveiled its potent biological activities, leading to a paradigm shift in its scientific perception.[1][2]

Early Recognition of Activity: Initial surprising findings revealed that topical application of 1-MNA was effective in alleviating inflammatory skin conditions, suggesting a therapeutic potential beyond its role as a simple metabolite.[1] This prompted further investigation into its systemic effects.

Elucidation of Anti-thrombotic and Anti-inflammatory Properties: Subsequent in vivo studies were pivotal in demonstrating that 1-MNA possesses significant anti-thrombotic and anti-inflammatory properties.[1] These effects were found to be mediated, at least in part, by the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.

Commercialization and Current Status: 1-MNA, in the form of 1-MNA chloride, has been approved for use in food products and is available as a dietary supplement. Its development is a result of extensive global research, and it is recognized for its potential to support cellular health and mitigate age-related conditions.

Core Mechanisms of Action and Signaling Pathways

1-MNA exerts its pleiotropic effects through the modulation of several key signaling pathways, primarily impacting endothelial function, inflammation, and cellular redox status.

The COX-2/Prostacyclin (PGI₂) Pathway

A central mechanism of 1-MNA's action is its ability to stimulate the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This effect is mediated by the upregulation of cyclooxygenase-2 (COX-2).

COX2_PGI2_Pathway MNA 1-MNA COX2 COX-2 Upregulation MNA->COX2 stimulates PGI2_Synthase PGI₂ Synthase AA Arachidonic Acid AA->PGI2_Synthase substrate PGI2 Prostacyclin (PGI₂) PGI2_Synthase->PGI2 produces Vasodilation Vasodilation PGI2->Vasodilation Platelet_Aggregation ↓ Platelet Aggregation PGI2->Platelet_Aggregation Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory Anti_thrombotic Anti-thrombotic Effects Vasodilation->Anti_thrombotic Platelet_Aggregation->Anti_thrombotic

Inhibition of the NLRP3 Inflammasome

1-MNA has been shown to specifically inhibit the activation of the NLRP3 inflammasome in human macrophages. This inhibitory effect is linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for inflammasome assembly. By reducing ROS, 1-MNA prevents the subsequent activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Inhibition cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs_DAMPs PAMPs/DAMPs NFkB_activation NF-κB Activation PAMPs_DAMPs->NFkB_activation pro_IL1B pro-IL-1β Synthesis NFkB_activation->pro_IL1B NLRP3_expression NLRP3 Expression NFkB_activation->NLRP3_expression Caspase1 Caspase-1 Activation Stimuli Stimuli (e.g., Nigericin (B1684572), ATP) ROS ↑ ROS Stimuli->ROS NLRP3_assembly NLRP3 Inflammasome Assembly ROS->NLRP3_assembly NLRP3_assembly->Caspase1 IL1B_secretion IL-1β Secretion Caspase1->IL1B_secretion cleaves pro-IL-1β to MNA 1-MNA MNA->ROS scavenges

Modulation of NF-κB and Nrf2 Signaling

1-MNA has demonstrated the ability to modulate the NF-κB and Nrf2 signaling pathways, which are critical regulators of inflammation and oxidative stress. Studies have shown that 1-MNA can inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and upregulate the expression of Nrf2, a master regulator of the antioxidant response.

NFkB_Nrf2_Modulation cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway MNA 1-MNA NFkB NF-κB Activation MNA->NFkB inhibits Nrf2 Nrf2 Activation MNA->Nrf2 activates Inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant_Enzymes

Quantitative Data

Pharmacokinetic Parameters of 1-MNA in Rats

The pharmacokinetic profile of 1-MNA has been investigated in rats, with data showing that its bioavailability can be influenced by the salt form administered.

ParameterMNA Chloride (MNACl)MNA Nitrate (MNANO₃)
Administration Route IntragastricIntragastric
Dose Not specifiedNot specified
Cmax (µM) 16.1321.74
Tmax (h) 0.631.92
Bioavailability (%) 9.122.4
Volume of Distribution (Vss; L/kg) 0.761.96
Transfer Constant (kcp; h⁻¹) 0.080.33
Data from a study in rats.
Effects of TRIA-662 on Inflammatory and Lipid Biomarkers in Humans (Pilot Study)

A pilot clinical study (NCT01930240) in patients with hypertriglyceridemia provided preliminary data on the effects of TRIA-662 on key biomarkers.

BiomarkerTRIA-662 (6 g daily for 14 weeks)Placebop-value (between groups)
Adiponectin +6%-0.7%0.0391
TNF-α (baseline 3.30 pg/mL) -20%+9%0.0076
Triglycerides (geometric mean % change) -9.01%-2.09%0.3088
Data from a pilot study in patients with hypertriglyceridemia. The study was not powered for statistical significance on all endpoints.
Effects of 1-MNA Supplementation on Exercise Tolerance Post-COVID-19

A study investigating the effects of 1-MNA supplementation on patients recovering from COVID-19 demonstrated improvements in exercise capacity and fatigue.

Parameter1-MNA Supplementation GroupNo Supplementation Groupp-value
Improvement in 6-Minute Walk Test (6MWT) Distance 92% of patients improved (mean increase of 47 m)60% of patients improved0.0061
Patients with Severe Fatigue (FSS ≥ 4) after 1 month 20%56%0.008
FSS: Fatigue Severity Scale.

Key Experimental Protocols

In Vivo Anti-thrombotic Activity in a Rat Model

Objective: To assess the anti-thrombotic effects of 1-MNA in vivo.

Methodology:

  • Animal Model: Normotensive Wistar rats are used.

  • Extracorporeal Thrombus Formation: An extracorporeal circulation loop is established between the carotid artery and the jugular vein. A collagen strip is placed within the loop to induce thrombus formation.

  • Drug Administration: 1-MNA is administered intravenously at various doses.

  • Thrombus Measurement: The weight of the thrombus formed on the collagen strip is measured at the end of the experiment.

  • Biomarker Analysis: Blood samples are collected to measure levels of 6-keto-PGF₁α (a stable metabolite of PGI₂) to confirm the mechanism of action.

Experimental_Workflow_Thrombosis Start Start Animal_Prep Anesthetize Rat (Wistar) Start->Animal_Prep Cannulation Cannulate Carotid Artery and Jugular Vein Animal_Prep->Cannulation ECC_Loop Establish Extracorporeal Circulation Loop Cannulation->ECC_Loop Collagen_Strip Insert Collagen Strip ECC_Loop->Collagen_Strip Drug_Admin Administer 1-MNA (i.v.) or Vehicle Collagen_Strip->Drug_Admin Thrombus_Formation Allow Thrombus Formation (e.g., 30 min) Drug_Admin->Thrombus_Formation Thrombus_Removal Remove and Weigh Thrombus Thrombus_Formation->Thrombus_Removal Blood_Sample Collect Blood Sample Thrombus_Formation->Blood_Sample Analysis Analyze Thrombus Weight and 6-keto-PGF₁α Levels Thrombus_Removal->Analysis Blood_Sample->Analysis End End Analysis->End

In Vitro Macrophage Polarization and Inflammasome Activation Assay

Objective: To investigate the effect of 1-MNA on macrophage polarization and NLRP3 inflammasome activation.

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Macrophages are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.

  • 1-MNA Treatment: Cells are pre-incubated with various concentrations of 1-MNA.

  • Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.

  • Cytokine Measurement: Supernatants are collected to measure the levels of secreted IL-1β and other cytokines (e.g., TNF-α, IL-6) by ELISA.

  • ROS Measurement: Intracellular ROS levels are measured using fluorescent probes to assess the antioxidant effect of 1-MNA.

  • Western Blotting: Cell lysates are analyzed by Western blotting to assess the activation of NF-κB and the expression of inflammasome components.

Conclusion

TRIA-662 (1-MNA) has emerged as a promising bioactive compound with a well-defined history of discovery and a multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, thrombosis, and oxidative stress underscores its therapeutic potential in a range of conditions. The quantitative data from preclinical and pilot clinical studies provide a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a framework for researchers to further explore the pharmacological properties of this intriguing molecule. As research continues, 1-MNA may prove to be a valuable addition to the therapeutic armamentarium for cardiovascular and inflammatory diseases.

References

Pharmacological Profile of TRIA-662: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, a developmental drug candidate from Cortria Corporation, was a clinical-stage pharmaceutical agent designed for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the bloodstream.[1] This technical guide provides a comprehensive overview of the pharmacological profile of TRIA-662, based on available information. TRIA-662 was formulated as a controlled-release version of nicotinic acid (niacin) with the primary objective of mitigating the common and often poorly tolerated side effect of flushing associated with immediate-release niacin products.[1][2][3]

Core Compound and Mechanism of Action

TRIA-662 is a proprietary controlled-release formulation of nicotinic acid (niacin).[1] Niacin, a B vitamin, exhibits lipid-modifying properties at therapeutic doses. Its primary mechanism of action involves the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the synthesis of triglycerides. This inhibition leads to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.

Furthermore, niacin has been shown to retard the catabolism of apolipoprotein A-I (apo A-I), the main protein component of high-density lipoprotein (HDL), which contributes to an increase in circulating HDL levels. The well-documented flushing effect of niacin is primarily mediated by the activation of G protein-coupled receptor 109A (GPR109A) on subcutaneous Langerhans cells, leading to the release of prostaglandins (B1171923) D2 and E2, which cause vasodilation. The controlled-release formulation of TRIA-662 was designed to slow the absorption of niacin, thereby reducing the peak plasma concentrations that trigger this flushing response.

Pharmacological Effects

Based on the established effects of its active ingredient, niacin, TRIA-662 was anticipated to produce the following pharmacological effects:

  • Reduction of Triglycerides (TG): A significant decrease in plasma triglyceride levels.

  • Reduction of Low-Density Lipoprotein Cholesterol (LDL-C): A lowering of "bad" cholesterol levels.

  • Increase of High-Density Lipoprotein Cholesterol (HDL-C): An elevation of "good" cholesterol levels.

  • Anti-inflammatory Effects: Niacin has been shown to reduce inflammatory markers such as hsCRP and TNF-alpha.

  • Vascular Endothelial Function Improvement: Stimulation of prostacyclin (PGI2) production, which can improve vascular health.

Quantitative Data Summary

While specific quantitative data for TRIA-662 from its clinical trials are not publicly available, the expected therapeutic efficacy based on typical niacin therapy is summarized below. It is important to note that the controlled-release formulation of TRIA-662 may have influenced the exact magnitude of these effects compared to immediate-release niacin.

ParameterExpected Efficacy (based on Niacin)Reference
Triglycerides (TG)20-50% reduction
LDL-Cholesterol (LDL-C)5-25% reduction
HDL-Cholesterol (HDL-C)15-35% increase

Clinical Development

TRIA-662 underwent Phase II clinical development. A pilot study was conducted to evaluate its lipid-regulating effects in patients with hypertriglyceridemia or mixed hyperlipidemia. This randomized, double-blind, placebo-controlled, multi-center study assessed the effectiveness and safety of TRIA-662. Another clinical trial (NCT01809301) was designed to compare TRIA-662 with Niaspan, an extended-release niacin product, in healthy volunteers under fed conditions. The primary goal of these studies was likely to demonstrate comparable or superior lipid-modifying effects with an improved side-effect profile, particularly a reduction in flushing.

Experimental Protocols

Detailed experimental protocols for the TRIA-662 studies are not publicly available. However, based on the clinical trial descriptions and standard methodologies for dyslipidemia trials, the key experiments would have likely included:

Lipid Panel Analysis
  • Objective: To quantify the changes in blood lipid levels after treatment with TRIA-662.

  • Methodology:

    • Collection of fasting blood samples from participants at baseline and at specified intervals throughout the study.

    • Separation of serum or plasma by centrifugation.

    • Analysis of total cholesterol, LDL-C, HDL-C, and triglycerides using standardized enzymatic colorimetric assays on an automated clinical chemistry analyzer.

    • Calculation of non-HDL-C and other relevant lipid ratios.

Safety and Tolerability Assessment
  • Objective: To monitor the safety and tolerability of TRIA-662, with a specific focus on the incidence and severity of flushing.

  • Methodology:

    • Recording of all adverse events (AEs) reported by participants or observed by investigators.

    • Use of a standardized flushing questionnaire to assess the frequency, duration, and severity of flushing episodes.

    • Regular monitoring of vital signs (blood pressure, heart rate).

    • Clinical laboratory testing including liver function tests (ALT, AST, bilirubin) and renal function tests (serum creatinine) to monitor for potential organ toxicity.

Visualizations

Signaling Pathway of Niacin's Lipid-Lowering Effect

TRIA662 TRIA-662 (Niacin) Adipocyte Adipocyte TRIA662->Adipocyte Liver Hepatocyte TRIA662->Liver HDL_Catabolism HDL Catabolism TRIA662->HDL_Catabolism Inhibits GPR109A_Adipocyte GPR109A HSL Hormone-Sensitive Lipase GPR109A_Adipocyte->HSL Inhibits FFA Free Fatty Acids (FFA) HSL->FFA Reduces Release FFA->Liver Reduced Influx DGAT2 DGAT2 Triglycerides Triglycerides DGAT2->Triglycerides Inhibits Synthesis VLDL VLDL Secretion Triglycerides->VLDL Decreases HDL HDL Levels HDL_Catabolism->HDL Increases

Caption: Niacin's mechanism of action on lipid metabolism.

Signaling Pathway of Niacin-Induced Flushing

TRIA662 TRIA-662 (Niacin) LangerhansCell Langerhans Cell (in skin) TRIA662->LangerhansCell GPR109A_LC GPR109A Prostaglandins Prostaglandins (PGD2, PGE2) GPR109A_LC->Prostaglandins Stimulates Release BloodVessel Cutaneous Blood Vessels Prostaglandins->BloodVessel Vasodilation Vasodilation BloodVessel->Vasodilation Causes Flushing Flushing (Redness, Warmth) Vasodilation->Flushing Leads to Screening Patient Screening (Dyslipidemia Criteria) Baseline Baseline Period (Dietary Control & Placebo Lead-in) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (TRIA-662) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB GroupC Group C (Active Comparator - Niaspan) Randomization->GroupC Treatment Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment DataCollection Data Collection (Lipid Panels, AEs, Flushing Score) Treatment->DataCollection Analysis Statistical Analysis DataCollection->Analysis Results Results (Efficacy & Safety) Analysis->Results

References

TRIA-662 (1-Methylnicotinamide Chloride): A Technical Guide on its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRIA-662, chemically identified as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3). Initially considered biologically inert, recent scientific investigations have unveiled its significant therapeutic potential, demonstrating notable anti-inflammatory and anti-thrombotic properties. This technical guide provides a comprehensive overview of the current understanding of TRIA-662's effects on inflammation, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used in these investigations. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

TRIA-662 (1-Methylnicotinamide chloride) is a quaternary pyridinium (B92312) cation that is naturally produced in the liver during the metabolism of nicotinamide.[1] While its existence has been known for decades, its bioactive properties have only recently been explored. Emerging evidence suggests that TRIA-662 plays a crucial role in vascular homeostasis and the modulation of inflammatory responses.[2][3] Its multifaceted mechanism of action, targeting endothelial cells and various inflammatory pathways, positions it as a promising therapeutic candidate for a range of inflammatory conditions.[2] This guide synthesizes the available technical information on TRIA-662, with a focus on its anti-inflammatory effects.

Mechanism of Action

TRIA-662 exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the vascular endothelium and key signaling pathways involved in the inflammatory cascade.

Endothelial Function Modulation

A primary mechanism of TRIA-662's anti-inflammatory action is its ability to protect and enhance endothelial function. The endothelium plays a critical role in regulating inflammation, and its dysfunction is a hallmark of many inflammatory diseases. TRIA-662 has been shown to:

  • Increase Prostacyclin (PGI2) Synthesis: TRIA-662 stimulates the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation, via a cyclooxygenase-2 (COX-2) dependent pathway.[4] PGI2 contributes to the anti-inflammatory environment by counteracting pro-thrombotic and pro-inflammatory stimuli.

  • Enhance Nitric Oxide (NO) Bioavailability: TRIA-662 promotes the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a critical signaling molecule that mediates vasodilation and possesses anti-inflammatory properties.

  • Reverse Endothelial Dysfunction: In preclinical models of hypertriglyceridemia and diabetes, chronic administration of TRIA-662 was shown to prevent the impairment of NO-dependent vasodilation, a key indicator of endothelial dysfunction.

Inhibition of Inflammatory Signaling Pathways

TRIA-662 has been demonstrated to directly interfere with intracellular signaling pathways that orchestrate the inflammatory response.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In a mouse model of high-fat diet-induced cardiac injury, TRIA-662 was found to inhibit the activation of the NF-κB pathway. This was evidenced by the restoration of IκB-α protein levels, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. By inhibiting NF-κB, TRIA-662 reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of the potent pro-inflammatory cytokines IL-1β and IL-18. A study on human macrophages demonstrated that TRIA-662 reduces the activation of the NLRP3 inflammasome. This effect was linked to its ability to scavenge reactive oxygen species (ROS), a key trigger for NLRP3 activation.

Modulation of Cytokine Production

Consistent with its effects on upstream signaling pathways, TRIA-662 modulates the production of key inflammatory mediators.

  • Reduction of Pro-inflammatory Cytokines: As a consequence of NF-κB and NLRP3 inflammasome inhibition, TRIA-662 leads to a decrease in the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.

  • Modulation of Macrophage Activity: While TRIA-662 has been shown to reduce the production of pro-inflammatory cytokines in vivo, some in vitro studies suggest that its primary target may be endothelial cells rather than a direct, profound suppression of macrophage function. This suggests a more nuanced immunomodulatory profile that may preserve essential immune responses.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of TRIA-662 on markers of inflammation and related parameters.

Table 1: Effects of TRIA-662 on Inflammatory and Lipid Biomarkers in a Pilot Human Study

BiomarkerTreatment Group (TRIA-662)Placebo GroupBetween-Group Differencep-value (Between Groups)
hs-CRP (Geometric Mean % Change) -15.66%+1.21%-16.67%0.1130
TNF-α (Adjusted Mean Change, pg/mL) -0.65 (for baseline of 3.30 pg/mL)+0.31-0.97 pg/mL0.0076
Adiponectin (Adjusted Mean Change, μg/mL) +0.55-0.06-0.0391
Triglycerides (Geometric Mean % Change) -9.01%-2.09%-0.3088

Table 2: Effects of TRIA-662 (1-MNA) on Pro-inflammatory Cytokine mRNA Expression in a High-Fat Diet Mouse Model

CytokineHigh-Fat Diet (HFD) Group (% increase vs. control)HFD + 1-MNA Group (% decrease vs. HFD)
TNF-α ~150%~48%
IL-1β ~230%~35%
IL-6 ~1240%~42%

Experimental Protocols

This section outlines the methodologies employed in the key studies cited in this guide.

Pilot Clinical Study of TRIA-662 in Patients with Hypertriglyceridemia
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center pilot study.

  • Participants: 71 patients aged 18-80 years with mean serum triglycerides between 2.26-5.65 mmol/L.

  • Intervention: Patients were randomized (3:1) to receive TRIA-662 or a placebo. The dosage of TRIA-662 was up-titrated to 6 g daily, administered orally for 14 weeks.

  • Outcome Measures: The primary outcomes were treatment compliance and changes from baseline in inflammatory biomarkers (hs-CRP, TNF-α, adiponectin) and blood lipids (triglycerides, HDL-C).

In Vivo Study of TRIA-662 (1-MNA) in a High-Fat Diet-Induced Cardiac Injury Mouse Model
  • Animal Model: A mouse model of hyperlipidemia was established by feeding mice a high-fat diet (HFD).

  • Intervention: One group of HFD-fed mice was treated with 1-MNA.

  • Analysis: The study assessed cardiac hypertrophy, apoptosis, and myocardial fibrosis. The underlying mechanisms were investigated by analyzing the activation of the NF-κB and Nrf2 pathways. This included measuring the protein levels of IκB-α and the mRNA expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in heart tissue.

In Vitro Study of TRIA-662 (1-MNA) on NLRP3 Inflammasome Activation in Human Macrophages
  • Cell Culture: The study utilized differentiated human macrophages.

  • Intervention: The macrophages were stimulated to activate the NLRP3 inflammasome in the presence or absence of 1-MNA.

  • Analysis: The activation of the NLRP3 inflammasome was assessed. The study also investigated the role of reactive oxygen species (ROS) in the observed effects by using an exogenous source of H2O2. The activation of NF-κB and the levels of pro-IL-1β and IL-6 secretion were also measured.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and mechanisms of action of TRIA-662.

TRIA662_Mechanism cluster_endothelium Endothelial Cell cluster_effects Anti-inflammatory Effects TRIA662 TRIA-662 (1-MNA) COX2 COX-2 TRIA662->COX2 stimulates eNOS eNOS TRIA662->eNOS stimulates PGI2 Prostacyclin (PGI2) COX2->PGI2 produces Vasodilation Vasodilation PGI2->Vasodilation Platelet_inhibition Inhibition of Platelet Aggregation PGI2->Platelet_inhibition NO Nitric Oxide (NO) eNOS->NO produces NO->Vasodilation Reduced_inflammation Reduced Inflammation NO->Reduced_inflammation

Caption: TRIA-662's mechanism of action on endothelial cells.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytoplasm Cytoplasm nucleus Nucleus Inflammatory_stimuli Inflammatory Stimuli IKK IKK Inflammatory_stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates TRIA662 TRIA-662 (1-MNA) TRIA662->IKK inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_n->Gene_expression promotes NLRP3_Pathway cluster_cell Macrophage DAMPs_PAMPs DAMPs / PAMPs ROS ROS DAMPs_PAMPs->ROS induce NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 cleaves to Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b TRIA662 TRIA-662 (1-MNA) TRIA662->ROS scavenges

References

Cellular Targets of TRIA-662: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

TRIA-662, chemically identified as 1-Methylnicotinamide (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has garnered significant scientific interest for its diverse pharmacological activities. Initially considered biologically inert, emerging evidence has revealed its potent anti-inflammatory, antithrombotic, and cardioprotective effects. This technical guide provides a comprehensive overview of the known cellular targets and mechanisms of action of TRIA-662, drawing from a range of preclinical and clinical studies. Unlike its parent compound, niacin, which primarily acts through the G-protein coupled receptor GPR109A, TRIA-662 exerts its effects through a variety of signaling pathways, often in a cell-type and context-dependent manner. This document summarizes the key signaling cascades influenced by TRIA-662, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of these complex interactions to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action and Cellular Targets

TRIA-662 does not appear to have a single, high-affinity cellular receptor in the traditional sense. Instead, its biological effects are the result of its influence on multiple signaling pathways. The primary mechanisms identified to date are detailed below.

Modulation of the Prostacyclin (PGI2) Pathway

A significant body of evidence points to the induction of prostacyclin (PGI2) release as a central mechanism for the antithrombotic and anti-inflammatory effects of TRIA-662.[1][2] This effect is mediated, at least in part, by the upregulation of cyclooxygenase-2 (COX-2).[2]

  • Targeted Pathway: COX-2/PGI2 Synthesis

  • Observed Effects:

    • Inhibition of platelet-dependent thrombosis.[2]

    • Reduction of inflammation in endothelial cells.[1]

    • Contribution to vasodilation.

Regulation of the NNMT/1-MNA/ANGPT2/JNK Signaling Axis

In the context of hepatic ischemia-reperfusion injury (HIRI), TRIA-662, as the product of the enzyme Nicotinamide N-methyltransferase (NNMT), plays a protective role. This pathway involves the modulation of several key signaling molecules downstream of AKT.

  • Targeted Pathway: AKT/FOXO1/ANGPT2/JNK

  • Observed Effects:

    • Protection against hepatocyte apoptosis and inflammation during reperfusion.

    • Stabilization of hepatic vasculature.

Interaction with the Ubiquitin-Proteasome System

In breast cancer models, TRIA-662 has been shown to directly interact with components of the neddylation pathway, which is crucial for the activity of certain ubiquitin ligases.

  • Direct Binding Target: UBC12 (E2 NEDD8-conjugating enzyme)

  • Targeted Pathway: UBC12/Cullin-1/p27

  • Observed Effects:

    • Stabilization of UBC12 protein.

    • Enhanced degradation of the cell cycle inhibitor p27.

    • Promotion of cell-cycle progression in breast cancer cells.

Influence on Inflammatory and Oxidative Stress Pathways

TRIA-662 has demonstrated the ability to modulate key pathways involved in inflammation and the cellular response to oxidative stress.

  • Targeted Pathways:

    • NF-κB Signaling: Inhibition of this pro-inflammatory pathway.

    • Nrf2 Signaling: Upregulation of this antioxidant response pathway.

    • NLRP3 Inflammasome: Inhibition of its activation through scavenging of reactive oxygen species (ROS).

  • Observed Effects:

    • Reduced inflammation, apoptosis, and fibrosis in cardiac tissue in response to a high-fat diet.

    • Decreased release of IL-1β from macrophages.

Effects on the Endothelial Cytoskeleton

TRIA-662 has been observed to influence the mechanical properties of endothelial cells, an effect linked to changes in the actin cytoskeleton.

  • Targeted Process: Actin Polymerization

  • Observed Effects:

    • Reversal of endothelial dysfunction caused by inflammation.

    • Correlation between changes in the effective Young's modulus of endothelial cells and actin polymerization/depolymerization processes.

Quantitative Data Summary

The following tables summarize the quantitative data available from the cited literature regarding the concentrations of TRIA-662 used and its observed effects.

Parameter Value Cell/Animal Model Observed Effect Reference
In Vitro Concentration0.1-10 µMEndothelial CellsPolymerization of G-actin
In Vitro Concentration0.05-0.2 µMEndotheliumAnti-inflammatory activity
In Vivo Dosage100 mg/kgDiabetic (db/db) miceImproved endurance exercise capacity
In Vivo Dosage3-100 mg/kgRatsDose-dependent thrombolytic response
In Vivo Dosage100 mg/kgHypertriglyceridemic and diabetic ratsPrevention of endothelial dysfunction

Note: Binding affinities (Kd) and IC50/EC50 values for direct molecular targets are not extensively reported in the reviewed literature, with the exception of the qualitative description of high binding affinity to UBC12.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to elucidate the cellular targets of TRIA-662.

Measurement of Prostacyclin (PGI2) Release
  • Objective: To determine if TRIA-662 induces the release of PGI2 in vivo.

  • Protocol:

    • Administer TRIA-662 (e.g., intravenously at doses ranging from 3-100 mg/kg) to the animal model (e.g., rats).

    • Collect arterial blood samples at baseline and at specified time points post-injection (e.g., 15, 30, and 60 minutes).

    • Immediately add indomethacin (B1671933) (10 µM final concentration) and EDTA (1 mM final concentration) to the blood samples to prevent ex vivo prostanoid synthesis and coagulation.

    • Centrifuge the samples to separate plasma.

    • Measure the concentration of the stable PGI2 metabolite, 6-keto-PGF1α, in the plasma using a validated method such as an enzyme-linked immunosorbent assay (ELISA).

Assessment of Endothelial Cell Stiffness via Nanoindentation
  • Objective: To quantify the effect of TRIA-662 on the mechanical properties of endothelial cells as a proxy for cytoskeletal changes.

  • Protocol:

    • Culture endothelial cells on a suitable substrate.

    • Induce an inflammatory state if required (e.g., by incubation with tumor necrosis factor-alpha, TNF-α).

    • Treat the cells with varying concentrations of TRIA-662 for defined periods.

    • Use an atomic force microscope (AFM) to perform nanoindentation spectroscopy.

    • Analyze the force-indentation curves to calculate the effective Young's modulus, a measure of cell stiffness.

    • Correlate the changes in Young's modulus with biochemical assays for actin polymerization (e.g., F-actin labeling with phalloidin) and the secretion of NO and PGI2.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury (HIRI)
  • Objective: To investigate the protective effects of the NNMT/1-MNA pathway in HIRI.

  • Protocol:

    • Utilize a mouse model of HIRI, which typically involves surgical occlusion of the portal vein and hepatic artery to induce ischemia, followed by removal of the occlusion to allow reperfusion.

    • In experimental groups, modulate the NNMT/1-MNA pathway (e.g., through genetic overexpression of NNMT or administration of 1-MNA).

    • After the reperfusion period, collect liver tissue and serum samples.

    • Analyze liver tissue for markers of apoptosis (e.g., TUNEL staining) and inflammation (e.g., immunohistochemistry for inflammatory markers).

    • Use Western blotting or other immunoassays to measure the protein levels and phosphorylation status of key signaling molecules in the AKT/FOXO1/ANGPT2/JNK pathway.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with TRIA-662's mechanism of action.

TRIA662_PGI2_Pathway TRIA662 TRIA-662 (1-MNA) UnknownTarget Upstream Cellular Target(s) (Mechanism Undefined) TRIA662->UnknownTarget COX2 Cyclooxygenase-2 (COX-2) Upregulation UnknownTarget->COX2 PGI2 Prostacyclin (PGI2) Synthesis & Release COX2->PGI2 AntiInflammatory Anti-inflammatory Effects PGI2->AntiInflammatory AntiThrombotic Antithrombotic Effects PGI2->AntiThrombotic

Caption: TRIA-662 stimulates PGI2 release via COX-2 upregulation.

TRIA662_HIRI_Pathway cluster_NNMT NNMT Activity Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT TRIA662 TRIA-662 (1-MNA) NNMT->TRIA662 AKT AKT (Activation) TRIA662->AKT FOXO1 FOXO1 (Phosphorylation & Nuclear Exclusion) AKT->FOXO1 P ANGPT2 ANGPT2 (Suppression) FOXO1->ANGPT2 | JNK JNK Pathway (Inhibition) ANGPT2->JNK ... Protection Hepatocyte Protection (Anti-apoptotic, Anti-inflammatory) JNK->Protection |

Caption: The protective NNMT/1-MNA signaling axis in HIRI.

TRIA662_UBC12_Pathway TRIA662 TRIA-662 (1-MNA) UBC12 UBC12 (E2 Neddylation Enzyme) TRIA662->UBC12 Binds & Stabilizes CRL1 Cullin-1-RING E3 Ligase (CRL1) (Activation) UBC12->CRL1 Neddylates p27 p27 (Cell Cycle Inhibitor) CRL1->p27 Ubiquitinates Degradation p27 Degradation p27->Degradation CellCycle Cell Cycle Progression Degradation->CellCycle Promotes

Caption: TRIA-662 promotes p27 degradation by targeting UBC12.

Conclusion and Future Directions

TRIA-662 (1-MNA) is a pleiotropic signaling molecule that exerts its biological effects through a complex network of cellular pathways rather than a single target. Its ability to induce prostacyclin release, modulate the NNMT/AKT/JNK axis, interact with the neddylation machinery, and regulate inflammatory and oxidative stress pathways underscores its potential as a therapeutic agent for a variety of conditions, from cardiovascular diseases to inflammatory disorders.

Future research should focus on elucidating the direct upstream molecular interactions that initiate the COX-2/PGI2 cascade. Furthermore, a deeper investigation into the tissue-specific expression and regulation of its targets, such as UBC12 and components of the NNMT pathway, will be crucial for understanding its diverse pharmacological profile and for the development of targeted therapies. The identification of specific binding partners and the quantification of these interactions will provide a more complete picture of TRIA-662's mechanism of action and pave the way for its rational application in clinical settings.

References

An In-depth Technical Guide to the Anti-Inflammatory Signaling Pathways of TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: TRIA-662 is an investigational compound whose active component is 1-methylnicotinamide (B1211872) (1-MNA), a metabolite of nicotinic acid (Vitamin B3).[1] Emerging research has identified its significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development. This guide delineates the core signaling pathways modulated by 1-MNA, presenting key quantitative data and experimental methodologies to facilitate further research and drug development.

Introduction to TRIA-662 and 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide (1-MNA) is an endogenous metabolite produced in the liver from nicotinamide.[2][3] While historically considered an inactive byproduct, recent studies have revealed its role as a biologically active molecule with potent anti-inflammatory, anti-thrombotic, and vasoprotective effects.[1][2] A pilot study on TRIA-662 demonstrated its capacity to favorably modulate inflammatory biomarkers, notably reducing high-sensitivity C-reactive protein (hs-CRP) and tumor necrosis factor-alpha (TNF-α). The primary mechanisms underlying these effects involve the modulation of key inflammatory signaling cascades, including the NF-κB, Nrf2, and prostacyclin pathways.

Core Signaling Pathways

The anti-inflammatory effects of 1-MNA are not mediated by a single mechanism but rather through the integrated modulation of several key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcriptional activation of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and initiate gene transcription.

1-MNA has been shown to significantly inhibit the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of the p65 subunit, thereby downregulating the expression of downstream inflammatory cytokines. This mechanism is considered central to 1-MNA's ability to reduce levels of TNF-α, IL-1β, and IL-6. Some evidence suggests that this inhibitory action may occur downstream of Toll-like receptor 4 (TLR4) activation.

Oxidative stress is intricately linked with inflammation. The Nrf2 pathway is the primary regulator of the cellular antioxidant response. 1-MNA has been demonstrated to upregulate the expression of Nrf2, a transcription factor that controls the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By enhancing the Nrf2-mediated antioxidant defense system, 1-MNA helps to mitigate the oxidative stress that often perpetuates inflammatory cycles.

A unique aspect of 1-MNA's mechanism is its ability to stimulate the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation with significant anti-inflammatory properties. This action is mediated through the induction of cyclooxygenase-2 (COX-2). The anti-inflammatory effects of 1-MNA have been shown to be dependent on this PGI2-mediated mechanism, suggesting that its action on the vascular endothelium is a key therapeutic target.

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated by cellular danger signals, triggers the maturation of the pro-inflammatory cytokine IL-1β. 1-MNA has been found to specifically reduce the activation of the NLRP3 inflammasome in human macrophages. This inhibitory effect is linked to its capacity to scavenge reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

Quantitative Data on 1-MNA's Anti-Inflammatory Effects

The following tables summarize key quantitative findings from preclinical studies investigating the impact of 1-MNA on inflammatory markers.

Table 1: Effect of 1-MNA on Pro-Inflammatory Cytokine Expression in High-Fat Diet (HFD)-Fed Mice

Cytokine Fold Increase (HFD vs. Control) % Inhibition by 1-MNA (vs. HFD) Reference
TNF-α (mRNA) ~2.0 - 2.6 fold ~40 - 56.2%
IL-1β (mRNA) ~2.0 - 2.6 fold ~40 - 56.2%
IL-6 (mRNA) ~2.0 - 2.6 fold ~40 - 56.2%

| TNF-α (protein) | 309.6% | 50.9% | |

Table 2: Effect of 1-MNA on Pro-Inflammatory Cytokine Expression in Palmitic Acid (PA)-Treated H9C2 Cells

Cytokine (mRNA) % Increase with PA % Decrease with 1-MNA (vs. PA) Reference
TNF-α 151.2% 48.4%
IL-1β 228.6% 34.5%

| IL-6 | 1238.1% | 42.0% | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

  • Objective: To determine the effect of 1-MNA on the expression of key NF-κB pathway proteins (e.g., IκB, p65).

  • Methodology:

    • Cell Culture and Treatment: Culture relevant cells (e.g., H9C2 cardiomyocytes, macrophages) and treat with an inflammatory stimulus (e.g., Palmitic Acid, LPS) in the presence or absence of various concentrations of 1-MNA for a specified time.

    • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against IκB-α, phospho-p65, total p65, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

    • Quantification: Perform densitometric analysis of the bands and normalize to the loading control.

  • Objective: To quantify the effect of 1-MNA on the transcription of pro-inflammatory cytokine genes.

  • Methodology:

    • Cell/Tissue Preparation: Treat cells or harvest tissue as described in the Western Blot protocol.

    • RNA Extraction: Isolate total RNA using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

    • qRT-PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

  • Objective: To visualize the effect of 1-MNA on the subcellular localization of the NF-κB p65 subunit.

  • Methodology:

    • Cell Culture: Plate cells (e.g., H9C2) on glass coverslips and treat as previously described.

    • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against NF-κB p65 for 1 hour.

    • Secondary Antibody and Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

    • Imaging: Mount coverslips onto slides and visualize using a fluorescence or confocal microscope. Capture images and analyze the nuclear vs. cytoplasmic fluorescence intensity of p65.

Visualizations: Pathways and Workflows

TRIA662_Signaling_Pathway cluster_stimulus Inflammatory Stimuli (LPS, FFA) cluster_pathways 1-MNA Modulated Pathways cluster_outcomes Cellular Outcomes Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MNA TRIA-662 (1-MNA) NFKB_Inhib IκB Degradation ↓ MNA->NFKB_Inhib Inhibits COX2 COX-2 ↑ MNA->COX2 Stimulates Nrf2 Nrf2 ↑ MNA->Nrf2 Stimulates TLR4->NFKB_Inhib NFKB_Nuc p65 Nuclear Translocation ↓ NFKB_Inhib->NFKB_Nuc Cytokines Pro-inflammatory Cytokines ↓ (TNF-α, IL-6, IL-1β) NFKB_Nuc->Cytokines PGI2 Prostacyclin (PGI2) ↑ COX2->PGI2 Inflammation Inflammation ↓ PGI2->Inflammation Inhibits ARE Antioxidant Response Element Nrf2->ARE OxStress Oxidative Stress ↓ ARE->OxStress Cytokines->Inflammation

Caption: Core anti-inflammatory signaling pathways of 1-MNA.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Culture Macrophages Treatment Treatment Groups: 1. Control 2. LPS (1µg/ml) 3. LPS + 1-MNA (X µM) Start->Treatment Incubation Incubate for 24 hours Treatment->Incubation Assay_RNA Harvest Cells for RNA → qRT-PCR for TNF-α mRNA Incubation->Assay_RNA Assay_Protein Harvest Cells for Protein → Western Blot for p-p65/IκB Incubation->Assay_Protein Assay_IF Fix Cells on Coverslips → Immunofluorescence for p65 Incubation->Assay_IF Analysis Data Analysis: Quantify changes in gene expression and protein levels Assay_RNA->Analysis Assay_Protein->Analysis Assay_IF->Analysis Conclusion Conclusion: Determine 1-MNA's effect on NF-κB activation Analysis->Conclusion

Caption: Workflow for NF-κB activation analysis.

References

The Role of TRIA-662 (1-Methylnicotinamide) in the Intricate Network of Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AUDIENCE: Researchers, Scientists, and Drug Development Professionals

SUBJECT: In-depth Technical Guide on the Relationship between TRIA-662 and Lipid Metabolism

This technical guide provides a comprehensive overview of the current understanding of the relationship between TRIA-662, a compound whose active component is 1-methylnicotinamide (B1211872) (1-MNA), and lipid metabolism. This document synthesizes findings from preclinical and clinical studies to elucidate the molecular mechanisms, present quantitative data, and detail experimental methodologies relevant to the study of TRIA-662's effects on lipid homeostasis.

Executive Summary

TRIA-662, through its active metabolite 1-methylnicotinamide (1-MNA), has emerged as a modulator of lipid metabolism with potential therapeutic implications for metabolic disorders. Preclinical studies have demonstrated that 1-MNA can ameliorate diet-induced dyslipidemia, primarily by reducing hepatic triglyceride and cholesterol levels. The principal mechanism of action appears to be the stabilization of Sirtuin 1 (Sirt1), a key metabolic sensor. This action leads to the subsequent inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. While direct evidence on its impact on fatty acid oxidation is still developing, the known functions of Sirt1 suggest a potential role for 1-MNA in promoting this pathway. Furthermore, 1-MNA exhibits significant anti-inflammatory and antioxidant properties, which are crucial in mitigating the chronic low-grade inflammation associated with metabolic diseases.

Introduction to TRIA-662 and 1-Methylnicotinamide (1-MNA)

TRIA-662's biologically active component is 1-methylnicotinamide, a metabolite of nicotinamide (B372718) (Vitamin B3).[1] 1-MNA is endogenously produced by the enzyme nicotinamide N-methyltransferase (NNMT).[2][3][4][5] Elevated NNMT activity and consequently, higher levels of 1-MNA, have been associated with obesity and insulin (B600854) resistance, suggesting a complex role for this pathway in metabolic regulation. However, exogenous administration of 1-MNA has shown beneficial effects on lipid profiles in preclinical models of metabolic disease.

Core Mechanism of Action: Sirt1 Stabilization and Inhibition of Lipogenesis

The primary mechanism through which 1-MNA appears to exert its lipid-lowering effects is via the stabilization of the Sirtuin 1 (Sirt1) protein. Sirt1 is an NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging. In the context of lipid metabolism, Sirt1 is a known suppressor of lipogenesis and cholesterol synthesis.

The proposed signaling cascade is as follows:

  • 1-MNA Administration: Exogenous 1-MNA increases the intracellular pool of this metabolite.

  • Sirt1 Protein Stabilization: 1-MNA leads to an increase in the protein levels of Sirt1, independent of changes in Sirt1 mRNA levels. This suggests a post-transcriptional mechanism, potentially through the inhibition of the ubiquitin-proteasome degradation of Sirt1.

  • Inhibition of SREBP-1c: Sirt1 is known to deacetylate and inhibit the activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and cholesterol biosynthesis.

  • Downregulation of Lipogenic Genes: The inhibition of SREBP-1c leads to decreased transcription of its target genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).

  • Reduced Lipid Synthesis: The net result is a reduction in de novo lipogenesis and cholesterol synthesis, leading to lower levels of triglycerides and cholesterol in the liver and serum.

G TRIA662 TRIA-662 (1-MNA) Sirt1 Sirt1 Stabilization TRIA662->Sirt1 promotes SREBP1c SREBP-1c Activity Sirt1->SREBP1c inhibits LipogenicGenes Lipogenic Gene Expression (e.g., FASN, ACC) SREBP1c->LipogenicGenes activates LipidSynthesis De Novo Lipogenesis & Cholesterol Synthesis LipogenicGenes->LipidSynthesis drives LipidLevels Decreased Hepatic & Serum Lipids LipidSynthesis->LipidLevels results in

Figure 1. Signaling pathway of TRIA-662 (1-MNA) in the inhibition of lipogenesis.

Putative Role in Fatty Acid Oxidation

While direct experimental evidence for the effect of 1-MNA on fatty acid oxidation (FAO) is limited, a plausible mechanism can be inferred from its known effects on Sirt1 and energy expenditure.

  • Sirt1 and FAO: Sirt1 is a known activator of FAO. It can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and FAO.

  • Energy Expenditure: Studies on the inhibition of NNMT, the enzyme that produces 1-MNA, have shown an increase in cellular oxygen consumption, which is indicative of enhanced energy expenditure. This suggests that modulating the NNMT/1-MNA pathway can impact overall energy metabolism.

Based on these points, it is hypothesized that by stabilizing Sirt1, 1-MNA may lead to the activation of PGC-1α and its downstream targets, including peroxisome proliferator-activated receptor alpha (PPARα), which would, in turn, increase the expression of genes involved in fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1). Further research is required to directly validate this proposed pathway.

G TRIA662 TRIA-662 (1-MNA) Sirt1 Sirt1 Stabilization TRIA662->Sirt1 promotes PGC1a PGC-1α Activation Sirt1->PGC1a putative PPARa PPARα Activation PGC1a->PPARa putative FAOGenes FAO Gene Expression (e.g., CPT1) PPARa->FAOGenes putative FAO Increased Fatty Acid Oxidation FAOGenes->FAO putative

Figure 2. Putative signaling pathway of TRIA-662 (1-MNA) in the promotion of fatty acid oxidation.

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key contributors to the pathogenesis of metabolic syndrome and associated dyslipidemia. 1-MNA has demonstrated potent anti-inflammatory and antioxidant properties that are relevant to its metabolic effects.

  • Anti-inflammatory Action: 1-MNA has been shown to inhibit the activation of the NLRP3 inflammasome and the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and TNF-α.

  • Antioxidant Effects: 1-MNA can reduce cellular levels of reactive oxygen species (ROS). In models of lipotoxicity, 1-MNA has been shown to ameliorate oxidative stress and subsequent cell damage.

These pleiotropic effects likely contribute to the overall improvement in the metabolic profile observed with 1-MNA treatment.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of 1-MNA on lipid metabolism and related parameters.

Table 1: Effect of 1-MNA on Lipid Profile in High-Fat Diet (HFD) Fed Mice

ParameterControl (HFD)1-MNA (100 mg/kg/day)% Changep-valueReference
Serum Triglycerides (mmol/L) ~1.5~0.9↓ 40%< 0.05
Serum Total Cholesterol (mmol/L) ~4.2~2.8↓ 33%< 0.05
Serum LDL-Cholesterol (mmol/L) ~1.8~1.0↓ 44%< 0.05
Liver Triglycerides Not specifiedSignificantly Lower-< 0.05
Liver Cholesterol Not specifiedSignificantly Lower-< 0.05

Table 2: Effect of 1-MNA on Inflammatory and Oxidative Stress Markers

ParameterConditionEffect of 1-MNA% Changep-valueReference
TNF-α (protein, heart) HFDInhibition↓ 50.9%< 0.05
IL-6 (mRNA, heart) HFDInhibition↓ 56.2%< 0.05
Nrf2 (mRNA, heart) HFDUpregulation↑ 55.2%< 0.05
Cell Apoptosis (H9C2 cells) Palmitate-inducedReduction↓ 25.7%< 0.001

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. These are not exhaustive protocols but are intended to provide a framework for designing similar experiments.

High-Fat Diet (HFD) Mouse Model

G start Acclimatization (e.g., C57BL/6J mice) diet High-Fat Diet Feeding (e.g., 18 weeks) start->diet treatment 1-MNA Administration (e.g., 100 mg/kg/day, oral gavage) diet->treatment endpoint Endpoint Analysis: - Serum Lipid Profile - Liver Lipid Content - Gene/Protein Expression treatment->endpoint

Figure 3. Workflow for a high-fat diet mouse model study of 1-MNA.

  • Animal Model: Typically, C57BL/6J mice are used, as they are susceptible to diet-induced obesity and metabolic syndrome.

  • Diet: A high-fat diet with approximately 45-60% of calories from fat is administered for a period of 12-18 weeks to induce a metabolic phenotype.

  • TRIA-662 (1-MNA) Administration: 1-MNA is typically dissolved in drinking water or administered daily via oral gavage at a dose of around 100 mg/kg body weight.

  • Outcome Measures: At the end of the study period, blood and tissues (liver, heart, adipose) are collected for analysis.

    • Serum Analysis: Measurement of triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available kits.

    • Liver Lipid Analysis: Lipids are extracted from a portion of the liver using methods such as the Folch extraction, followed by quantification of triglycerides and cholesterol.

    • Gene Expression Analysis: RNA is extracted from tissues, reverse-transcribed to cDNA, and quantitative PCR (qPCR) is performed to measure the expression of target genes (e.g., Sirt1, SREBP-1c, FASN, TNF-α).

    • Protein Analysis: Western blotting is used to quantify the protein levels of key signaling molecules (e.g., Sirt1, p-AMPK).

In Vitro Cell Culture Experiments
  • Cell Lines: Hepatocyte cell lines (e.g., HepG2, AML12) or cardiomyocyte cell lines (e.g., H9C2) are commonly used.

  • Lipotoxicity Model: Cells are treated with a saturated fatty acid, such as palmitic acid (PA), complexed to bovine serum albumin (BSA) to mimic the lipotoxic conditions seen in metabolic disease.

  • 1-MNA Treatment: 1-MNA is added to the cell culture medium at various concentrations, often concurrently with or as a pre-treatment to the lipotoxic challenge.

  • Outcome Measures:

    • Cell Viability/Apoptosis: Assessed using assays such as MTT or flow cytometry with Annexin V/PI staining.

    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like DCFDA.

    • Gene and Protein Expression: As described for the animal model.

Western Blotting for Sirt1 and AMPK Activation
  • Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., anti-Sirt1, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

TRIA-662, via its active component 1-MNA, demonstrates a clear modulatory effect on lipid metabolism, primarily through the inhibition of hepatic lipogenesis. The stabilization of Sirt1 is a key mechanistic event in this process. The anti-inflammatory and antioxidant properties of 1-MNA further support its potential as a therapeutic agent for metabolic diseases.

Future research should focus on:

  • Directly investigating the effects of 1-MNA on fatty acid oxidation in various metabolically active tissues to confirm the hypothesized role of the Sirt1/PGC-1α axis.

  • Elucidating the precise molecular mechanism by which 1-MNA stabilizes the Sirt1 protein.

  • Conducting further clinical trials to validate the preclinical findings in human populations with dyslipidemia and metabolic syndrome. The initial pilot study showed a trend towards triglyceride reduction, but larger, well-powered studies are needed to establish clinical efficacy.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the metabolic effects of TRIA-662. The outlined mechanisms, data, and methodologies should facilitate further investigation into this promising compound.

References

Methodological & Application

Application Notes and Protocols for TRIA-662 (Standard) in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated "TRIA-662" is limited. Documentation suggests its evaluation in clinical trials alongside Niaspan (extended-release niacin).[1][2][3][4][5] Niacin's primary therapeutic effects are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Therefore, these application notes are based on the well-established pharmacology of a potent and selective GPR109A agonist, serving as a proxy for TRIA-662 to guide laboratory research.

Introduction

TRIA-662 is presumed to be a selective agonist for the G-protein coupled receptor 109A (GPR109A). This receptor is a key regulator of metabolic and inflammatory pathways. Its activation by endogenous ligands like the ketone body β-hydroxybutyrate, or pharmacological agents like niacin, leads to a variety of cellular responses. In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in lipolysis. In immune cells such as macrophages, GPR109A signaling has potent anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. These dual metabolic and anti-inflammatory actions make GPR109A agonists like TRIA-662 valuable tools for research in atherosclerosis, dyslipidemia, neuroinflammation, and other inflammatory disorders.

Mechanism of Action: GPR109A Signaling

TRIA-662 is hypothesized to bind to GPR109A, a Gi-coupled receptor. This initiates two primary signaling cascades:

  • G-protein Dependent Pathway: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, reducing intracellular cAMP levels. This is the primary mechanism for the anti-lipolytic effects observed in adipocytes.

  • β-arrestin Dependent Pathway: Ligand binding also promotes the recruitment of β-arrestin 2. The GPR109A/β-arrestin 2 complex can interfere with the NF-κB signaling cascade by preventing the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes like TNF-α, IL-6, and IL-1β.

GPR109A_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRIA662 TRIA-662 GPR109A GPR109A TRIA662->GPR109A Binds Gai Gαi GPR109A->Gai Activates beta_arrestin beta_arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Inhibits Lipolysis Lipolysis Inhibition HSL->Lipolysis Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_complex NFkB_complex beta_arrestin->NFkB_complex Stabilizes IkBa IkBa NFkB_complex->IkBa Prevents Degradation NFkB NFkB NFkB->Inflammatory_Genes Translocates & Activates

Applications in Laboratory Research
  • Study of Atherosclerosis: Investigate the anti-inflammatory and lipid-lowering effects of TRIA-662 in animal models of atherosclerosis, such as ApoE-/- or LDLR-/- mice. Assess plaque formation, lipid deposition, and inflammatory markers in the aorta.

  • Inflammation and Immunology: Use TRIA-662 to probe the role of GPR109A in modulating inflammatory responses in macrophages, microglia, and other immune cells. It can be used in models of sepsis, neuroinflammation, or inflammatory bowel disease.

  • Metabolic Disease Research: Analyze the effects of TRIA-662 on lipolysis in adipocytes and its impact on systemic free fatty acid levels and glucose homeostasis.

  • Drug Discovery: Serve as a standard or reference compound in high-throughput screening assays for novel GPR109A modulators.

Experimental Protocols

Protocol 1: In Vitro GPR109A Activation - cAMP Measurement Assay

This protocol measures the ability of TRIA-662 to activate the Gi-coupled GPR109A receptor, resulting in a decrease in forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • DMEM, 10% FBS, Penicillin-Streptomycin.

  • TRIA-662 (Standard).

  • Forskolin (B1673556).

  • cAMP-Glo™ Assay Kit or similar.

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed GPR109A-expressing HEK293 cells in white, opaque 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of TRIA-662 (e.g., from 100 µM to 1 pM) in assay buffer.

  • Cell Treatment: Remove culture medium and add 50 µL of TRIA-662 dilutions to the respective wells. Include wells for "no compound" and "forskolin only" controls. Incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 50 µL of 20 µM forskolin to all wells (final concentration 10 µM), except for the "no compound" control. Incubate for 15 minutes at 37°C.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP-Glo™ Assay kit. This typically involves cell lysis followed by the addition of a detection solution containing PKA and a Kinase-Glo® reagent.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Presentation:

Concentration of TRIA-662Luminescence (RLU)% Inhibition of Forskolin Response
0 (Control)500,0000%
1 nM450,00010%
10 nM300,00040%
100 nM125,00075%
1 µM55,00089%
10 µM50,00090%

Calculate the IC50 value from the dose-response curve.

cAMP_Assay_Workflow A Seed GPR109A-HEK293 cells in 96-well plate B Incubate 24h A->B C Add TRIA-662 serial dilutions B->C D Incubate 30 min C->D E Stimulate with Forskolin D->E F Incubate 15 min E->F G Lyse cells & add cAMP detection reagents F->G H Measure Luminescence G->H

Protocol 2: Anti-inflammatory Activity - Cytokine Measurement in Macrophages

This protocol assesses the ability of TRIA-662 to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.

  • RPMI-1640, 10% FBS, Penicillin-Streptomycin.

  • TRIA-662 (Standard).

  • Lipopolysaccharide (LPS) from E. coli.

  • Mouse TNF-α ELISA Kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at 50,000 cells/well and incubate for 24 hours.

  • Pre-treatment: Remove medium and replace with fresh medium containing varying concentrations of TRIA-662 (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol. This generally involves coating a plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Data Acquisition: Measure the absorbance at 450 nm using an ELISA plate reader.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)% Inhibition of LPS Response
Unstimulated Control50N/A
LPS (100 ng/mL)25000%
LPS + TRIA-662 (1 µM)180028.6%
LPS + TRIA-662 (10 µM)95063.3%
LPS + TRIA-662 (100 µM)40085.7%
Protocol 3: Western Blot for NF-κB Pathway Inhibition

This protocol is to visualize the mechanism of action of TRIA-662 by measuring its effect on the phosphorylation of NF-κB p65 subunit and the degradation of its inhibitor, IκBα.

Materials:

  • RAW 264.7 cells.

  • 6-well cell culture plates.

  • TRIA-662 (Standard), LPS.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary antibodies: Anti-phospho-p65 (Ser536), Anti-p65, Anti-IκBα, Anti-β-actin.

  • HRP-conjugated secondary antibody.

  • ECL Chemiluminescence detection reagent.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with TRIA-662 (e.g., 50 µM) for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes. Include unstimulated and LPS-only controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells, collect lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity and normalize to the loading control (β-actin).

Data Presentation:

Treatmentp-p65 / Total p65 RatioIκBα / β-actin Ratio
Control0.11.0
LPS (100 ng/mL)0.90.2
LPS + TRIA-662 (50 µM)0.30.8

WB_Logic TRIA662 TRIA-662 GPR109A Activates GPR109A TRIA662->GPR109A beta_arrestin Recruits β-arrestin GPR109A->beta_arrestin IkBa_degradation Inhibits IκBα Degradation beta_arrestin->IkBa_degradation p65_phos Reduces p65 Phosphorylation beta_arrestin->p65_phos NFkB_translocation Blocks NF-κB Nuclear Translocation IkBa_degradation->NFkB_translocation p65_phos->NFkB_translocation Cytokine_production Decreases Pro-inflammatory Cytokine Production NFkB_translocation->Cytokine_production

References

Application Notes: TRIA-662 Protocol for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TRIA-662 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in the development and progression of many human cancers, making it a key target for therapeutic intervention.[1][3] These application notes provide detailed protocols for evaluating the in vitro efficacy of TRIA-662 in cancer cell lines, focusing on its effects on cell viability, apoptosis, and the modulation of its target signaling pathway.

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and the evaluation of novel therapeutic compounds.

Data Presentation: Summary of Quantitative Data

The following tables summarize representative quantitative data from in vitro studies of TRIA-662 across various cancer cell lines.

Table 1: Cell Viability Analysis of TRIA-662

This table presents the half-maximal inhibitory concentration (IC50) values of TRIA-662 in different cancer cell lines as determined by the MTT assay after 72 hours of treatment.

Cell LineCancer TypeTRIA-662 IC50 (µM)Positive Control (Doxorubicin IC50, µM)
MCF-7Breast Cancer2.50.8
A549Lung Cancer5.21.5
U87-MGGlioblastoma3.81.1
PC-3Prostate Cancer7.12.0

Table 2: Apoptosis Analysis by Annexin V/PI Staining

This table shows the percentage of apoptotic cells in MCF-7 cells following treatment with TRIA-662 (at its IC50 concentration) for 48 hours, as measured by flow cytometry.

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)95.3 ± 2.12.1 ± 0.51.5 ± 0.4
TRIA-662 (2.5 µM)45.8 ± 3.535.2 ± 2.818.1 ± 1.9
Positive Control (Staurosporine, 1 µM)30.7 ± 4.248.9 ± 3.719.5 ± 2.5

Table 3: Densitometry Analysis of Western Blot Results

This table presents the relative protein expression levels of key components of the PI3K/Akt/mTOR pathway in MCF-7 cells after 24 hours of treatment with TRIA-662 (2.5 µM). Data are normalized to β-actin and expressed as a fold change relative to the vehicle control.

Target ProteinFold Change vs. Control (Mean ± SD)Pathway Effect
p-Akt (Ser473) / Total Akt0.21 ± 0.05Inhibition
p-mTOR (Ser2448) / Total mTOR0.35 ± 0.08Inhibition
p-S6 Ribosomal Protein / Total S60.28 ± 0.06Inhibition

Table 4: Gene Expression Analysis by qPCR

This table shows the relative fold change in the expression of apoptosis-related genes in MCF-7 cells treated with TRIA-662 (2.5 µM) for 24 hours. Data is normalized to the housekeeping gene GAPDH.

GeneBiological FunctionFold Change vs. Control (Mean ± SD)
BaxPro-apoptotic3.2 ± 0.4
Bcl-2Anti-apoptotic0.4 ± 0.1
Casp3Executioner Caspase2.8 ± 0.3

Signaling Pathway and Experimental Workflows

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth TRIA662 TRIA-662 TRIA662->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of TRIA-662.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add TRIA-662 (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (2-4h) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution (DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the cell viability (MTT) assay.

Apoptosis_Assay_Workflow Start 1. Seed & Treat Cells with TRIA-662 (48h) Harvest 2. Harvest Cells (Trypsinization/Scraping) Start->Harvest Wash1 3. Wash with cold PBS Harvest->Wash1 Resuspend 4. Resuspend in 1X Binding Buffer Wash1->Resuspend Stain 5. Add Annexin V-FITC & Propidium (B1200493) Iodide (PI) Resuspend->Stain Incubate 6. Incubate (15 min) in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for the apoptosis assay using Annexin V and PI staining.

WB_qPCR_Workflow cluster_wb Western Blot cluster_qpcr qPCR Start 1. Seed & Treat Cells with TRIA-662 (24h) Lyse 2. Lyse Cells & Collect Lysate Start->Lyse Quantify 3a. Protein Quantification (BCA Assay) Lyse->Quantify RNA_Extract 3b. RNA Extraction Lyse->RNA_Extract SDS_PAGE 4a. SDS-PAGE Quantify->SDS_PAGE Transfer 5a. Transfer to PVDF SDS_PAGE->Transfer Block 6a. Blocking Transfer->Block Antibody 7a. Primary/Secondary Antibody Incubation Block->Antibody Detect 8a. Chemiluminescent Detection Antibody->Detect cDNA_Synth 4b. cDNA Synthesis RNA_Extract->cDNA_Synth qPCR_Run 5b. qPCR with SYBR Green cDNA_Synth->qPCR_Run Analyze 6b. Data Analysis (ΔΔCt Method) qPCR_Run->Analyze

Caption: Combined experimental workflow for Western Blot and qPCR analysis.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells is quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • TRIA-662 stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of TRIA-662 in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. It uses Annexin V-FITC to detect the externalization of phosphatidylserine (B164497) (PS), an early apoptotic marker, and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • 12 x 75 mm round-bottom tubes for flow cytometry

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with TRIA-662 at the desired concentration and time (e.g., IC50 value for 48 hours). Include negative (vehicle-treated) and positive controls.

  • Harvesting: Harvest cells (including any floating cells in the medium) by trypsinization or gentle scraping. Centrifuge at 400-600 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and gates for distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 3: Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins within the PI3K/Akt/mTOR pathway, particularly their phosphorylation status, which indicates pathway activation.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Lysis: After treatment with TRIA-662, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, calculate the ratio of the phosphorylated form to the total protein.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the expression of target genes involved in apoptosis or cell cycle regulation following treatment with TRIA-662.

Materials:

  • Treated and control cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific primers (e.g., for Bax, Bcl-2, Casp3, and a housekeeping gene like GAPDH)

Procedure:

  • RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate by mixing cDNA template, gene-specific primers, and qPCR master mix.

  • Thermal Cycling: Run the reaction in a qPCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

References

Application Note 1: Quantification of TRIA-662 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a detailed example for a hypothetical compound designated "TRIA-662," as no specific information for a substance with this name was found in the public domain. The methodologies, data, and workflows are based on established principles for the bioanalysis of small molecule drugs in biological matrices.

Introduction

TRIA-662 is a novel therapeutic agent for which a sensitive and selective quantitative method is required to support pharmacokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of TRIA-662 in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach offers high throughput and sensitivity, making it suitable for regulated bioanalysis in drug development.[1][2][3][4]

Principle

The method involves the extraction of TRIA-662 and an internal standard (IS) from human plasma via protein precipitation.[5] The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation. The analyte and IS are subsequently ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of TRIA-662 to the IS against a calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Plasma Sample add_is Add Internal Standard plasma_sample->add_is add_acetonitrile Add 200 µL Acetonitrile add_is->add_acetonitrile vortex Vortex (1 min) add_acetonitrile->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 1 µL onto UPLC System supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of TRIA-662 calibration->quantification

Caption: LC-MS/MS experimental workflow for TRIA-662 quantification.

Quantitative Data Summary

The performance of the LC-MS/MS method was validated according to regulatory guidelines. A summary of the key quantitative parameters is presented in the table below.

ParameterResult
Linearity (r²) > 0.998
Calibration Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 5.2%
Inter-day Precision (%CV) ≤ 7.8%
Intra-day Accuracy (% bias) -4.5% to 6.1%
Inter-day Accuracy (% bias) -6.3% to 5.5%
Recovery 88.5% - 95.2%

Protocol 1: LC-MS/MS Quantification of TRIA-662

1. Materials and Reagents

  • TRIA-662 reference standard

  • TRIA-662-d4 (Internal Standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • UPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Analytical Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of TRIA-662 and TRIA-662-d4 in acetonitrile.

  • Working Solutions: Prepare serial dilutions of TRIA-662 in 50:50 acetonitrile/water to create calibration standards.

  • Internal Standard Spiking Solution (10 ng/mL): Dilute the TRIA-662-d4 stock solution in acetonitrile.

4. Sample Preparation

  • Aliquot 50 µL of plasma samples, calibration standards, or quality control samples into a 1.5 mL microcentrifuge tube.
  • Add 200 µL of the internal standard spiking solution (10 ng/mL in acetonitrile) to each tube.
  • Vortex the tubes for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.
  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • TRIA-662: Q1 450.2 -> Q3 250.1

    • TRIA-662-d4 (IS): Q1 454.2 -> Q3 254.1

Application Note 2: Quantification of TRIA-662 in Human Plasma using Enzyme-Linked Immunosorbent Assay (ELISA)

Introduction

For applications requiring high-throughput screening or when mass spectrometry is not available, an immunoassay can be a valuable tool. This application note describes the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of TRIA-662 in human plasma. Immunoassays are fundamental for detecting soluble biomarkers and are widely used in clinical trials.

Principle

This competitive ELISA is based on the competition between free TRIA-662 in the sample and a fixed amount of TRIA-662 conjugated to a carrier protein (TRIA-662-BSA) for binding to a limited number of anti-TRIA-662 antibody binding sites coated on a microplate. After incubation, unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the captured primary antibody. The addition of a substrate results in a colorimetric signal that is inversely proportional to the amount of TRIA-662 present in the sample.

Signaling Pathway Diagram

elisa_pathway cluster_plate Microplate Well Surface cluster_reagents cluster_detection capture_ab Anti-TRIA-662 Antibody (Coated) secondary_ab HRP-conjugated Secondary Ab capture_ab->secondary_ab Binding free_drug TRIA-662 (Sample) free_drug->capture_ab Competition for Binding conjugated_drug TRIA-662-BSA Conjugate conjugated_drug->capture_ab Competition for Binding substrate TMB Substrate secondary_ab->substrate Enzymatic Reaction signal Colorimetric Signal (450 nm) substrate->signal Signal Generation

Caption: Competitive ELISA signaling pathway for TRIA-662 detection.

Quantitative Data Summary

The ELISA method was validated for its performance characteristics. The results demonstrate that the assay is suitable for the quantitative determination of TRIA-662 in human plasma.

ParameterResult
Assay Range 1.0 - 250 ng/mL
Lower Limit of Detection (LOD) 0.5 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 85% - 110%
Specificity No significant cross-reactivity with major metabolites

Protocol 2: ELISA Quantification of TRIA-662

1. Materials and Reagents

  • Anti-TRIA-662 polyclonal antibody (capture antibody)

  • TRIA-662-BSA conjugate

  • Goat anti-rabbit IgG-HRP (secondary antibody)

  • 96-well microplates

  • Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • TMB Substrate

  • Stop Solution (2N H₂SO₄)

2. Assay Protocol

  • Coating: Dilute the anti-TRIA-662 antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
  • Washing: Repeat the wash step as in step 2.
  • Competition: Add 50 µL of plasma samples or standards to the appropriate wells, followed immediately by 50 µL of TRIA-662-BSA conjugate. Incubate for 1 hour at 37°C.
  • Washing: Repeat the wash step as in step 2.
  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the wash step as in step 2, but perform five washes.
  • Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-20 minutes at room temperature.
  • Stop Reaction: Add 50 µL of Stop Solution to each well.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of TRIA-662 is inversely proportional to the signal.

References

Application Notes and Protocols for the Use of TRIA-662 as a Reference Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, chemically known as 1-Methylnicotinamide chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) with demonstrated antithrombotic and anti-inflammatory activities.[1][2] Its role as a stable, high-purity analytical standard is crucial for the accurate quantification and validation of analytical methods in research, drug development, and quality control. This document provides a detailed protocol for the use of TRIA-662 as a reference standard in High-Performance Liquid Chromatography (HPLC) for quantitative analysis.

Chemical Information:

ParameterValue
Chemical Name 1-Methylnicotinamide chloride
Synonyms MNA, N1-Methylnicotinamide chloride
CAS Number 1005-24-9
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Appearance White to off-white solid

Mechanism of Action and Relevant Signaling Pathways

TRIA-662 exerts its biological effects through multiple signaling pathways, primarily related to its anti-inflammatory and antithrombotic properties. Understanding these pathways is essential for researchers studying its therapeutic potential.

The primary antithrombotic effect of TRIA-662 is mediated through the cyclooxygenase-2 (COX-2) pathway, leading to the production of prostacyclin (PGI₂), a potent inhibitor of platelet aggregation.[1][2] Its anti-inflammatory and vasoprotective actions are more complex, involving the enhancement of endothelial nitric oxide synthase (eNOS) activity, which increases nitric oxide (NO) bioavailability and promotes vasodilation.[3] Furthermore, TRIA-662 has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also activates the Nrf2 antioxidant response pathway and can inhibit the NLRP3 inflammasome.

TRIA662_Signaling_Pathway cluster_0 TRIA-662 (1-Methylnicotinamide) cluster_1 Cellular Effects cluster_2 Physiological Outcomes TRIA662 TRIA-662 COX2 COX-2 TRIA662->COX2 eNOS eNOS TRIA662->eNOS NFkB NF-κB Inhibition TRIA662->NFkB Nrf2 Nrf2 Activation TRIA662->Nrf2 NLRP3 NLRP3 Inflammasome Inhibition TRIA662->NLRP3 PGI2 Prostacyclin (PGI₂)↑ COX2->PGI2 NO Nitric Oxide (NO)↑ eNOS->NO Cytokines Pro-inflammatory Cytokines↓ (TNF-α, IL-6, IL-1β) NFkB->Cytokines Antioxidant Antioxidant Response↑ Nrf2->Antioxidant Inflammation Inflammation↓ NLRP3->Inflammation Platelet Platelet Aggregation↓ PGI2->Platelet Vaso Vasodilation↑ NO->Vaso Cytokines->Inflammation Antioxidant->Inflammation

Caption: Signaling pathways of TRIA-662.

HPLC Method for Quantitative Analysis of TRIA-662

This section details a robust reversed-phase HPLC (RP-HPLC) method for the quantification of TRIA-662. This method is suitable for purity assessment and as a quality control assay.

Experimental Protocol

Objective: To establish a reliable isocratic RP-HPLC method with UV detection for the quantification of TRIA-662.

Materials and Reagents:

  • TRIA-662 Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Ammonium Acetate buffer (pH 4.5) : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes

Preparation of Solutions:

  • Mobile Phase Buffer (20 mM Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • TRIA-662 Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of TRIA-662 reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: For analysis of a drug substance or product, dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow:

HPLC_Workflow A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock Solution C Prepare Working Standards & Calibration Curve B->C F Inject Standards and Sample C->F D Prepare Sample Solution D->F E->F G Data Acquisition and Analysis F->G

Caption: HPLC analysis workflow for TRIA-662.

Method Validation Parameters

The analytical method should be validated in accordance with ICH guidelines. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday: ≤ 2.0%Interday: ≤ 2.0%Intraday: 0.8%Interday: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Specificity No interference from blank or placebo at the retention time of TRIA-662Peak purity index > 0.999
System Suitability

System suitability tests are performed before and during the analysis to ensure the HPLC system is performing adequately.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) for replicate injections ≤ 2.0%

Storage and Handling of TRIA-662 Reference Standard

  • Storage: Store the solid reference standard at 2-8 °C, protected from light and moisture.

  • Solution Stability: Stock solutions of TRIA-662 in the mobile phase are stable for at least 48 hours when stored at 2-8 °C. It is recommended to prepare fresh working solutions daily.

Conclusion

TRIA-662 is a well-characterized compound suitable for use as a reference standard in HPLC analysis. The provided method offers a robust and reliable means for the quantification of TRIA-662 in various samples. Proper method validation and adherence to system suitability criteria are essential for ensuring accurate and precise results. The understanding of its biological pathways provides a valuable context for its application in pharmaceutical research and development.

References

Application Notes and Protocols: TRIA-662 (1-Methylnicotinamide Chloride) Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRIA-662, chemically known as 1-Methylnicotinamide (1-MNA) chloride, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that has garnered significant interest for its antithrombotic and anti-inflammatory properties.[1][2] These effects are primarily mediated through the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway. Additionally, 1-MNA acts as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in regulating the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). This document provides detailed protocols for the preparation of TRIA-662 solutions and the assessment of their stability, along with a summary of its mechanisms of action.

Data Presentation

Table 1: Solubility of TRIA-662 (1-Methylnicotinamide Chloride)
SolventSolubilityNotes
PBS (pH 7.2)≥ 10 mg/mLAqueous solutions are not recommended for storage for more than one day.[3]
DMSOInsolubleFresh, anhydrous DMSO should be used as moisture can reduce solubility.[4]
WaterSolubleIf water is used as the stock solution solvent, it should be filtered and sterilized (0.22 µm filter) before use.
Table 2: Recommended Storage and Stability of TRIA-662 Stock Solutions
Storage TemperatureShelf LifeNotes
-80°CUp to 1 year in solventAliquot to avoid repeated freeze-thaw cycles.[4]
-20°CUp to 1 month in solventStore sealed and away from moisture.
-20°C (as powder)≥ 3 yearsStore as a crystalline solid.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)

Materials:

  • TRIA-662 (1-Methylnicotinamide chloride) powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Accurately weigh the desired amount of TRIA-662 powder using an analytical balance.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the calculated volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.

  • For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year). It is advisable to prepare fresh aqueous solutions for use within 24 hours.

Protocol 2: Preparation of an In Vivo Working Solution (1.25 mg/mL)

This protocol is adapted for preparing a clear solution for in vivo studies.

Materials:

  • TRIA-662 stock solution in DMSO (e.g., 12.5 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • To prepare 1 mL of working solution, add 100 µL of a 12.5 mg/mL TRIA-662 DMSO stock solution to 400 µL of PEG300.

  • Mix the solution thoroughly until uniform.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

  • Mix the final solution until it is clear and homogenous. This protocol yields a solution of at least 1.25 mg/mL.

Protocol 3: Stability Assessment of TRIA-662 Solutions using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of a prepared TRIA-662 solution. A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

3.1 Forced Degradation Study (Stress Testing): To develop a stability-indicating method, forced degradation studies should be performed on a sample of TRIA-662 solution to generate potential degradation products.

  • Acid Hydrolysis: Adjust the solution to 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Adjust the solution to 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 60°C for 48 hours.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Analyze the stressed samples by HPLC to identify and separate the degradation peaks from the parent TRIA-662 peak.

3.2 Stability-Indicating HPLC Method: Based on the forced degradation results, a stability-indicating HPLC method can be developed and validated. The following is a suggested starting point based on methods used for nicotinamide and related compounds.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 266 nm (the λmax of 1-MNA).

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

3.3 Stability Study Protocol:

  • Prepare a fresh batch of TRIA-662 solution according to Protocol 1.

  • Divide the solution into aliquots in appropriate sealed containers.

  • Store the aliquots under the desired stability testing conditions (e.g., 25°C/60% RH, 40°C/75% RH, and refrigerated at 4°C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), withdraw an aliquot from each storage condition.

  • Analyze each sample in triplicate using the validated stability-indicating HPLC method.

  • Record the following parameters at each time point:

    • Appearance (color, clarity, presence of particulate matter)

    • pH

    • Concentration of TRIA-662 (assay)

    • Presence and concentration of any degradation products.

  • Calculate the percentage of TRIA-662 remaining and the percentage of each degradation product relative to the initial concentration.

  • Establish the shelf-life based on the time it takes for the concentration of TRIA-662 to decrease to a predefined limit (e.g., 90%) or for any degradation product to exceed its acceptance criterion.

Signaling Pathways and Mechanisms of Action

TRIA-662 (1-MNA) Anti-Thrombotic and Anti-Inflammatory Pathway

TRIA-662 exerts its antithrombotic and anti-inflammatory effects by stimulating the production of prostacyclin (PGI2). This is achieved through the upregulation of cyclooxygenase-2 (COX-2), which converts arachidonic acid to PGH2, the precursor of PGI2. PGI2 then acts on platelet and endothelial cell receptors to inhibit platelet aggregation and promote vasodilation.

TRIA662_COX2_PGI2_Pathway TRIA662 TRIA-662 (1-MNA) COX2 COX-2 TRIA662->COX2 Upregulates PGH2 PGH2 COX2->PGH2 Converts AA Arachidonic Acid AA->PGH2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2_Synthase PGI2 Synthase PGI2_Synthase->PGI2 Synthesizes Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation TRIA662_NNMT_NAD_Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Salvage_Pathway Salvage Pathway Nicotinamide->Salvage_Pathway Methylated_NAM Methylated Nicotinamide NNMT->Methylated_NAM Methylates TRIA662 TRIA-662 (1-MNA) TRIA662->NNMT Inhibits NAD NAD+ Salvage_Pathway->NAD Synthesizes Solution_Preparation_Workflow start Start weigh Weigh TRIA-662 Powder start->weigh dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix filter Sterile Filter (Optional) mix->filter store Store at Appropriate Temperature mix->store No filter->store Yes end End store->end Stability_Testing_Workflow start Start prepare Prepare TRIA-662 Solution start->prepare aliquot Aliquot and Store at Different Conditions prepare->aliquot timepoint Withdraw Samples at Time Points aliquot->timepoint analyze Analyze by Stability- Indicating HPLC timepoint->analyze evaluate Evaluate Data (Assay, Impurities, pH) analyze->evaluate evaluate->timepoint Next Time Point end End evaluate->end Study Complete

References

Application Notes and Protocols for In Vivo Administration of 1-Methylnicotinamide Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA), an endogenous metabolite of nicotinamide (B372718) (Vitamin B3), has emerged as a biologically active molecule with significant therapeutic potential.[1][2][3] Initially considered an inactive byproduct of nicotinamide metabolism, recent in vivo studies have demonstrated its potent anti-thrombotic, anti-inflammatory, and vasoprotective properties.[1][4] These effects are primarily mediated through the modulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and enhancement of nitric oxide (NO) bioavailability. This document provides detailed application notes and experimental protocols for the in vivo administration of 1-Methylnicotinamide chloride (1-MNA-Cl) to guide researchers in preclinical studies.

Applications

  • Cardiovascular Research: Investigation of anti-thrombotic and thrombolytic effects in models of arterial thrombosis.

  • Metabolic Disease Research: Studying the improvement of endothelial dysfunction in animal models of hypertriglyceridemia and diabetes.

  • Inflammation Research: Evaluating the anti-inflammatory properties of 1-MNA.

  • Neuroscience Research: Exploring potential neuroprotective effects in models of neurodegenerative diseases and excitotoxicity.

  • Oncology Research: Investigating the immunomodulatory role of 1-MNA in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the dosages and effects of 1-MNA-Cl administration in various in vivo models.

Table 1: Anti-Thrombotic and Thrombolytic Effects in Rats

Animal ModelAdministration RouteDosage Range (mg/kg)Treatment DurationKey FindingsReference
Normotensive Wistar rats (extracorporeal thrombus)Intravenous3 - 100Single doseDose-dependent and sustained thrombolytic response. Increased blood levels of 6-keto-PGF1α.
Renovascular hypertensive rats (arterial thrombosis)Intravenous3 - 30Single doseReduced arterial thrombosis.
Wistar rats (venous thrombosis)Intravenous30Single doseNo significant effect on venous thrombosis.
Rats (collagen-induced thrombus formation)Not specified30Not specifiedInhibited thrombus formation.

Table 2: Effects on Endothelial Dysfunction in Rodents

Animal ModelAdministration RouteDosage (mg/kg)Treatment DurationKey FindingsReference
Hypertriglyceridemic rats (fructose-rich diet)Oral1004 weeksPrevented impairment of NO-dependent vasodilation. Reduced plasma triglyceride levels.
Diabetic rats (streptozotocin-induced)Oral1008 weeksPrevented impairment of NO-dependent vasodilation. Mild effect on hyperglycemia.
Diabetic mice (db/db)Not specifiedNot specifiedNot specifiedImproved NO-dependent endothelial function.

Signaling Pathways

The primary mechanism of action for the vasculoprotective effects of 1-MNA involves the upregulation of the COX-2/PGI2 pathway and increased nitric oxide bioavailability.

G MNA 1-Methylnicotinamide (1-MNA) EndothelialCells Vascular Endothelial Cells MNA->EndothelialCells COX2 Cyclooxygenase-2 (COX-2) EndothelialCells->COX2 eNOS Endothelial Nitric Oxide Synthase (eNOS) EndothelialCells->eNOS PGI2 Prostacyclin (PGI2) Synthase COX2->PGI2 Prostacyclin Prostacyclin (PGI2) Release PGI2->Prostacyclin AntiThrombotic Anti-Thrombotic Effects Prostacyclin->AntiThrombotic AntiInflammatory Anti-Inflammatory Effects Prostacyclin->AntiInflammatory NO Nitric Oxide (NO) Bioavailability eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Figure 1: Signaling pathway of 1-MNA in the vascular endothelium.

In the context of cancer immunology, 1-MNA produced by tumor cells and fibroblasts can be taken up by T cells, leading to increased secretion of the tumor-promoting cytokine TNF-α.

G TumorFibroblast Tumor Cells & Fibroblasts MNA 1-Methylnicotinamide (1-MNA) TumorFibroblast->MNA TCell T Cell MNA->TCell uptake TNFa Increased TNF-α Secretion TCell->TNFa TumorGrowth Tumor Growth Promotion TNFa->TumorGrowth

Figure 2: Immunomodulatory role of 1-MNA in the tumor microenvironment.

Experimental Protocols

Protocol 1: Evaluation of Anti-Thrombotic Activity in Rats

Objective: To assess the dose-dependent thrombolytic effect of 1-MNA-Cl in an in vivo model of arterial thrombosis.

Materials:

  • 1-Methylnicotinamide chloride (1-MNA-Cl)

  • Saline (vehicle)

  • Normotensive Wistar rats

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • Extracorporeal circulation loop

Procedure:

  • Animal Preparation: Anesthetize normotensive Wistar rats according to approved institutional protocols.

  • Surgical Procedure: Expose the carotid artery and jugular vein. Cannulate the vessels to create an extracorporeal circulation loop.

  • Thrombus Induction: Induce thrombus formation within the extracorporeal loop, for example, by introducing a thrombogenic surface.

  • Drug Administration: Once a stable thrombus is formed, administer 1-MNA-Cl intravenously at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle.

  • Monitoring: Continuously monitor the size of the thrombus for a defined period (e.g., 2-3 hours).

  • Blood Sampling: Collect blood samples at baseline and various time points post-administration to measure biomarkers such as 6-keto-PGF1α.

  • Data Analysis: Analyze the percentage of thrombolysis and the levels of biomarkers compared to the vehicle control group.

Protocol 2: Assessment of Endothelial Function in a Diabetic Rat Model

Objective: To investigate the effect of chronic oral administration of 1-MNA-Cl on endothelial dysfunction in diabetic rats.

Materials:

  • 1-Methylnicotinamide chloride (1-MNA-Cl)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer

  • Male Wistar rats

  • Equipment for blood glucose monitoring

  • Organ bath system for vascular reactivity studies

  • Acetylcholine (ACh)

  • Sodium nitroprusside (SNP)

Procedure:

  • Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (e.g., 70 mg/kg) dissolved in citrate buffer. Confirm diabetes by measuring blood glucose levels.

  • Drug Administration: Following the induction of diabetes, administer 1-MNA-Cl orally (e.g., 100 mg/kg/day) or vehicle for a specified duration (e.g., 8 weeks).

  • Vascular Reactivity Studies:

    • At the end of the treatment period, euthanize the rats and isolate the thoracic aorta.

    • Mount aortic rings in an organ bath system containing Krebs-Henseleit solution.

    • Assess endothelium-dependent vasodilation by constructing a cumulative concentration-response curve to acetylcholine.

    • Assess endothelium-independent vasodilation using sodium nitroprusside.

  • Biochemical Analysis: Collect blood samples to measure plasma levels of glucose, triglycerides, and other relevant metabolic parameters.

  • Data Analysis: Compare the vasodilation responses and biochemical parameters between the 1-MNA-Cl treated diabetic group, untreated diabetic group, and a non-diabetic control group.

G start Start: Select Animal Model (e.g., Rat, Mouse) disease Induce Disease Model (e.g., Thrombosis, Diabetes) start->disease grouping Divide into Treatment Groups (Vehicle, 1-MNA Doses) disease->grouping admin Administer 1-MNA-Cl (Route: IV, Oral) grouping->admin monitor Monitor Physiological Parameters & Collect Samples admin->monitor analysis Perform Endpoint Analysis (e.g., Thrombus size, Vasoreactivity) monitor->analysis data Data Analysis & Interpretation analysis->data

Figure 3: General experimental workflow for in vivo studies with 1-MNA-Cl.

Safety and Toxicology

In a subchronic rat study, at high doses (500 and 1,000 mg/kg body weight), changes in urine pH were observed. A dose of 250 mg/kg body weight was identified as the reference point with no adverse effects in this study. For human consumption in food supplements, a maximum intake of 58 mg/day has been proposed as safe.

Pharmacokinetics

The bioavailability and pharmacokinetic profile of 1-MNA can be influenced by the salt form. A study in rats showed that 1-MNA administered as a nitrate (B79036) salt (MNANO3) had a higher bioavailability (22.4%) compared to the chloride salt (MNACl) (9.1%). The time to reach maximum plasma concentration (tmax) and the maximum concentration (Cmax) also vary depending on the salt form. Researchers should consider these differences when designing pharmacokinetic studies.

Conclusion

1-Methylnicotinamide chloride is a promising therapeutic agent with pleiotropic effects demonstrated in various in vivo models. The protocols and data presented here provide a comprehensive resource for researchers to design and execute preclinical studies to further elucidate the mechanisms of action and therapeutic potential of 1-MNA. Careful consideration of the animal model, dosage, administration route, and relevant endpoints is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Common issues with TRIA-662 solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing TRIA-662 (1-Methylnicotinamide chloride) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is TRIA-662 and what are its primary applications in research?

A1: TRIA-662, also known as 1-Methylnicotinamide (B1211872) chloride (1-MNA), is an endogenous metabolite of nicotinamide (B372718) (a form of vitamin B3).[1][2] In research, it is primarily investigated for its anti-thrombotic and anti-inflammatory activities.[3] These effects are largely mediated through its influence on the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and its ability to enhance nitric oxide (NO) bioavailability.[1][4]

Q2: What are the general solubility characteristics of TRIA-662?

A2: TRIA-662 is a white to off-white crystalline solid that is hygroscopic. It is highly soluble in aqueous solutions. For specific quantitative solubility data in various solvents, please refer to the tables in the Troubleshooting Guide section.

Q3: How should TRIA-662 be stored?

A3: Proper storage is crucial to maintain the stability of TRIA-662.

  • Powder: The solid form is stable for at least four years when stored at -20°C.

  • Stock Solutions: It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles. Solutions can be stored for up to one year at -80°C and for one month at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers may encounter when preparing solutions of TRIA-662.

Issue 1: Precipitation in Aqueous Buffers

Q: I am observing precipitation when dissolving TRIA-662 in my aqueous buffer. What could be the cause and how can I resolve it?

A: While TRIA-662 is generally highly soluble in water, precipitation in buffers can occur due to a few factors.

  • High Concentration of Buffer Salts: Certain buffer systems, especially at high concentrations, can reduce the solubility of other solutes. This is a common issue in high-performance liquid chromatography (HPLC) when using buffers like phosphate (B84403) buffers with a high percentage of organic solvent.

  • pH Effects: Although data on a wide pH range is limited, the solubility of compounds can be pH-dependent. The provided solubility in PBS is at pH 7.2. Extreme pH values could potentially affect the stability and solubility of the compound.

  • Low Temperature: Preparing solutions at low temperatures can decrease the dissolution rate and apparent solubility.

Troubleshooting Steps:

  • Check Concentration: Ensure you are not exceeding the known solubility limits for the solvent system you are using.

  • Gentle Warming: Try gently warming the solution in a water bath to aid dissolution.

  • Sonication: Use of an ultrasonic bath can help to break up aggregates and enhance dissolution.

  • pH Adjustment: If your experimental conditions allow, you can try adjusting the pH of the buffer closer to neutral (pH 7.2) where solubility is known to be good.

  • Lower Buffer Concentration: If possible, try using a lower concentration of your buffer salts.

Issue 2: Difficulty Dissolving in Organic Solvents

Q: I am having trouble dissolving TRIA-662 in DMSO and other organic solvents. What are my options?

A: TRIA-662 has limited solubility in many common organic solvents.

  • DMSO: It has been reported as insoluble in DMSO. One critical factor is that moisture-absorbing DMSO can significantly reduce solubility.

  • Ethanol, Dichloromethane (B109758), 2-Propanol: The compound is reported as insoluble in ethanol, and practically insoluble in dichloromethane and 2-propanol.

Troubleshooting Steps:

  • Use Fresh, Anhydrous DMSO: If DMSO is your required solvent, ensure you are using a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to minimize water content.

  • Consider Co-solvents: For in vivo applications, a co-solvent system is often necessary. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline. This approach first dissolves the compound in a small amount of DMSO before dilution with the other components.

  • Aqueous Solution as Starting Point: Given its high aqueous solubility, consider preparing a concentrated stock solution in water or PBS and then diluting it into your experimental medium. Be mindful of the final concentration of the aqueous solvent in your experiment.

Data Presentation: Solubility of TRIA-662

SolventSolubilityConcentration (mM)Source
Water855 mg/mL~4953
Water667 mg/mL~3864
Water35 mg/mL~202.8
PBS (pH 7.2)~10 mg/mL~57.9
Methanol33 mg/mL~191.2
DMSOInsoluble*-
EthanolInsoluble-
Dichloromethane< 0.1 mg/mL< 0.58
2-Propanol~1.3 mg/mL~7.5

Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in PBS (pH 7.2)
  • Weighing: Accurately weigh the desired amount of TRIA-662 powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the appropriate volume of sterile PBS (pH 7.2) to the powder.

  • Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.

  • Sterilization (Optional): If for use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles. Note that for aqueous solutions, storage for more than one day is not recommended.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Initial Dissolution: Dissolve the required amount of TRIA-662 in DMSO to create a concentrated stock.

  • Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Addition of Tween-80: Add Tween-80 and continue to mix until a clear solution is obtained.

  • Final Dilution with Saline: Add saline to reach the final desired volume and mix until the solution is homogeneous.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.

Visualizations

Logical Workflow for Troubleshooting TRIA-662 Solubility Issues

Troubleshooting workflow for TRIA-662 solubility.
Signaling Pathway of TRIA-662's Anti-Thrombotic and Anti-Inflammatory Action

G cluster_tria662 TRIA-662 Action cluster_cox_pathway COX-2/Prostacyclin Pathway cluster_no_pathway Nitric Oxide Pathway tria662 TRIA-662 (1-Methylnicotinamide chloride) cox2 Cyclooxygenase-2 (COX-2) tria662->cox2 Activates enos Endothelial Nitric Oxide Synthase (eNOS) tria662->enos Enhances pgi2 Prostacyclin (PGI2) Production cox2->pgi2 Leads to anti_thrombotic Anti-Thrombotic Effects (Inhibition of Platelet Aggregation) pgi2->anti_thrombotic anti_inflammatory Anti-Inflammatory Effects pgi2->anti_inflammatory no Nitric Oxide (NO) Bioavailability enos->no Increases vasodilation Vasodilation no->vasodilation

Signaling pathways of TRIA-662.

References

Optimizing TRIA-662 Concentration for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TRIA-662 in cell-based assays. As a novel Selective Glucocorticoid Receptor Modulator (SEGRM), TRIA-662 offers a promising avenue for therapeutic development by aiming to separate the anti-inflammatory effects from the side effects associated with traditional glucocorticoids.[1] This guide will help you navigate the intricacies of using TRIA-662 to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TRIA-662?

A1: TRIA-662 is a Selective Glucocorticoid Receptor Modulator (SEGRM) that functions by binding to the glucocorticoid receptor (GR).[1] Upon binding, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms:

  • Transrepression: The activated GR can inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This is believed to be the main driver of the anti-inflammatory effects of glucocorticoids.[2][3][4]

  • Transactivation: The GR can directly bind to Glucocorticoid Response Elements (GREs) on DNA to activate the transcription of certain genes. This pathway is associated with many of the undesirable side effects of glucocorticoids.

TRIA-662 is designed to preferentially induce transrepression over transactivation, thus offering a better therapeutic window.

Q2: What is a good starting concentration range for TRIA-662 in a cell-based assay?

A2: For a novel compound like TRIA-662, it is recommended to perform a dose-response experiment starting with a wide concentration range. A typical starting range for small molecules is from 1 nM to 100 µM. Based on preliminary data for similar SEGRMs, a more focused initial range of 10 nM to 10 µM is a reasonable starting point.

Q3: How can I determine the optimal concentration of TRIA-662 for my specific cell line and assay?

A3: The optimal concentration is dependent on your cell type and the specific endpoint of your assay. A two-step approach is recommended:

  • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for your desired biological effect (e.g., inhibition of NF-κB activity).

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay to determine the CC50 (half-maximal cytotoxic concentration). The optimal concentration will be below the CC50 and within the effective range of your dose-response curve.

Q4: How should I prepare and store TRIA-662?

A4: TRIA-662 should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of TRIA-662 Inadequate concentration.Test a wider and higher concentration range.
Poor compound solubility.Ensure TRIA-662 is fully dissolved in the stock solution. Consider gentle warming or sonication. When diluting into aqueous media, do so gradually.
Cell line is not responsive.Confirm that your cell line expresses the glucocorticoid receptor (GR).
High cell death/cytotoxicity Concentration of TRIA-662 is too high.Perform a cytotoxicity assay to determine the toxic concentration range and use a lower concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration in your cell culture medium is non-toxic for your cells (typically ≤ 0.1%).
Inconsistent or variable results Inconsistent cell seeding density.Ensure a uniform cell seeding density across all wells.
Edge effects in multi-well plates.To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Passage number of cells.Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

Experimental Protocols

Protocol 1: Determining the EC50 of TRIA-662 using an NF-κB Reporter Assay

This protocol outlines the steps to determine the effective concentration of TRIA-662 for inhibiting NF-κB activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • TRIA-662

  • TNF-α (or another NF-κB activator)

  • Cell culture medium

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of TRIA-662 in cell culture medium. Also, prepare a vehicle control (medium with DMSO).

  • Treatment: Pre-treat the cells with the TRIA-662 serial dilutions and the vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α at a concentration known to induce a robust NF-κB response (e.g., 10 ng/mL). Include a negative control of untreated, unstimulated cells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Plot the luminescence signal against the log of the TRIA-662 concentration and fit a dose-response curve to determine the EC50.

Protocol 2: Assessing Cytotoxicity of TRIA-662 using a Protease Release Assay

This protocol measures the release of intracellular proteases as an indicator of cell membrane integrity.

Materials:

  • Your cell line of interest

  • TRIA-662

  • Cytotoxicity assay reagent (e.g., CytoTox-Glo™)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of TRIA-662 in cell culture medium. Include a vehicle control and a positive control for maximum cytotoxicity (e.g., a lysis reagent).

  • Treatment: Treat the cells with the TRIA-662 serial dilutions and controls.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).

  • Assay: Add the cytotoxicity assay reagent to the wells and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis: Plot the luminescence signal against the log of the TRIA-662 concentration to determine the CC50.

Quantitative Data Summary

Table 1: Example Dose-Response Data for TRIA-662 in an NF-κB Reporter Assay

TRIA-662 Concentration (nM)% Inhibition of NF-κB Activity
15.2
1025.8
5048.9
10075.3
50092.1
100095.6
EC50 ~55 nM

Table 2: Example Cytotoxicity Data for TRIA-662

TRIA-662 Concentration (µM)% Cytotoxicity
0.11.5
13.2
108.9
5052.3
10098.7
CC50 ~48 µM

Visualizations

TRIA662_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRIA662 TRIA-662 GR_complex GR-HSP90 Complex TRIA662->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerizes NFkB_nucleus Active NF-κB GR_active->NFkB_nucleus Inhibits (Transrepression) cluster_nucleus cluster_nucleus GR_active->cluster_nucleus NFkB_complex NF-κB-IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active IκB Degradation NFkB_active->cluster_nucleus Inflammatory_Signal Inflammatory Signal (e.g., TNF-α) Inflammatory_Signal->NFkB_complex Activates GRE GRE GR_dimer->GRE Binds Transactivation Gene Transactivation (Side Effects) GRE->Transactivation Inflammatory_Genes Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes Transrepression Gene Transrepression (Anti-inflammatory) Experimental_Workflow cluster_assays Parallel Assays A 1. Cell Seeding (Optimize Density) B 2. Prepare TRIA-662 Serial Dilutions A->B C 3. Cell Treatment B->C D 4. Incubation C->D E1 5a. Efficacy Assay (e.g., NF-κB Reporter) D->E1 E2 5b. Cytotoxicity Assay (e.g., Protease Release) D->E2 F1 6a. Determine EC50 E1->F1 F2 6b. Determine CC50 E2->F2 G 7. Determine Optimal Concentration Window F1->G F2->G

References

Troubleshooting TRIA-662 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential degradation issues with the experimental compound TRIA-662.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause TRIA-662 degradation?

A1: TRIA-662 is sensitive to several environmental factors. The primary causes of degradation are exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions during storage or in experimental buffers. Contamination with oxidative agents or certain reactive chemicals can also lead to instability.

Q2: How should TRIA-662 be properly stored to minimize degradation?

A2: For optimal stability, TRIA-662 should be stored as a lyophilized powder at -20°C or lower, protected from light. If in solution, it should be aliquoted into single-use volumes and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of TRIA-662 degradation?

A3: Visual indicators of degradation can include a change in the color or clarity of TRIA-662 solutions. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or mass spectrometry are recommended for accurate assessment.

Q4: Can the solvent used to dissolve TRIA-662 affect its stability?

A4: Yes, the choice of solvent is critical. TRIA-662 is most stable in anhydrous DMSO for stock solutions. For aqueous experimental buffers, it is crucial to ensure the final DMSO concentration is low and the buffer pH is within the recommended range (typically pH 6.0-7.5).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a primary indication of TRIA-662 degradation. Follow this troubleshooting workflow to diagnose the issue.

G A Inconsistent Experimental Results B Verify TRIA-662 Handling and Storage A->B C Check for Contamination in Reagents B->C Storage OK F Prepare Fresh TRIA-662 Stock Solution B->F Improper Storage D Assess TRIA-662 Integrity via HPLC/MS C->D Reagents OK I Contact Technical Support C->I Contamination Found E Review Experimental Protocol for Incompatibilities D->E Integrity OK D->F Degradation Detected G Re-run Experiment with Fresh Stock E->G Protocol OK E->I Incompatibility Found F->G H Problem Resolved G->H Success G->I Failure

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Observed precipitation of TRIA-662 in aqueous buffer.

Precipitation can occur due to low solubility or degradation leading to less soluble byproducts.

Troubleshooting Steps:

  • Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is within the recommended limits for maintaining TRIA-662 solubility in your aqueous buffer.

  • Check Buffer pH: Confirm that the pH of your experimental buffer is within the optimal range for TRIA-662 solubility and stability.

  • Sonication: Briefly sonicate the solution to aid in dissolution. Avoid excessive heating.

  • Prepare Fresh Dilutions: Do not use stock solutions that have been stored for extended periods at room temperature. Prepare fresh dilutions from a frozen stock for each experiment.

Quantitative Data on TRIA-662 Stability

The following tables summarize the stability of TRIA-662 under various conditions as determined by HPLC analysis.

Table 1: Temperature-Dependent Degradation of TRIA-662 in Solution (pH 7.4)

Temperature (°C)% Remaining after 24 hours% Remaining after 72 hours
499.5%98.2%
25 (Room Temp)95.1%88.5%
3785.3%70.1%

Table 2: pH-Dependent Stability of TRIA-662 at 25°C

Buffer pH% Remaining after 24 hours
5.090.2%
6.094.8%
7.495.1%
8.582.4%

Table 3: Photostability of TRIA-662 in Solution (pH 7.4, 25°C)

Condition% Remaining after 8 hours
Protected from Light98.6%
Exposed to Ambient Light91.3%

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of TRIA-662

This protocol outlines a method to quantify the degradation of TRIA-662.

  • Preparation of Standards: Prepare a stock solution of TRIA-662 in anhydrous DMSO. Create a series of calibration standards by diluting the stock solution in the mobile phase.

  • Sample Preparation:

    • For temperature stability, incubate aliquots of TRIA-662 in the desired buffer at different temperatures.

    • For pH stability, incubate TRIA-662 in buffers of varying pH.

    • For photostability, expose a solution of TRIA-662 to a controlled light source while keeping a control sample in the dark.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). The exact ratio should be optimized for TRIA-662.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of TRIA-662.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a standard curve from the calibration standards.

    • Determine the concentration of TRIA-662 remaining in the test samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of TRIA-662 remaining relative to the initial concentration.

Hypothetical Signaling Pathway for TRIA-662

TRIA-662 is a putative inhibitor of the hypothetical "Kinase A" in the "Cell Survival Pathway."

G cluster_0 Cell Membrane cluster_1 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Protein B Protein B Kinase A->Protein B Transcription Factor C Transcription Factor C Protein B->Transcription Factor C Gene Expression Gene Expression Transcription Factor C->Gene Expression Cell Survival Cell Survival Gene Expression->Cell Survival TRIA-662 TRIA-662 TRIA-662->Kinase A

Caption: Proposed inhibitory action of TRIA-662.

How to prevent TRIA-662 precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to TRIA-662 precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my TRIA-662 precipitating out of my buffer solution?

Precipitation of TRIA-662 can occur for several reasons, primarily related to the compound's solubility limits being exceeded under specific buffer conditions. Key factors that can influence this include:

  • Concentration: The concentration of TRIA-662 in your solution may be too high for the chosen buffer system.

  • Temperature: Temperature can affect solubility.[3][4][5] While many compounds become more soluble at higher temperatures, this is not always the case. Sudden temperature changes can also cause a compound to precipitate.

  • Improper Dissolution: The compound may not have been fully dissolved initially. This can lead to the formation of seed crystals that encourage further precipitation over time.

  • Buffer Composition: The specific components of your buffer system could be interacting with TRIA-662, reducing its solubility.

Q2: What is the recommended buffer for dissolving TRIA-662?

Based on available data, Phosphate-Buffered Saline (PBS) is a recommended buffer for TRIA-662, with a reported solubility of up to 100 mg/mL. For other applications, especially for in vivo studies, specific formulations using co-solvents are recommended.

Q3: How can I increase the solubility of TRIA-662 in my buffer?

If you are observing precipitation, consider the following troubleshooting steps:

  • Adjust pH: While the optimal pH range for TRIA-662 in various buffers is not explicitly documented, systematically adjusting the pH of your buffer may help improve solubility.

  • Use of Co-solvents: For challenging applications, the use of co-solvents like DMSO, PEG300, and Tween-80 has been shown to be effective in dissolving TRIA-662.

  • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of TRIA-662. However, be cautious with heat as it can potentially degrade the compound.

  • Fresh Solution Preparation: It is recommended to prepare TRIA-662 solutions fresh for each experiment to minimize the chances of precipitation over time.

Q4: What should I do if I observe precipitation after storing my TRIA-662 solution?

If precipitation occurs after storage, especially at lower temperatures like 4°C or -20°C, it is advisable to bring the solution back to room temperature and attempt to redissolve the precipitate by vortexing or gentle sonication. If the precipitate does not redissolve, it is best to prepare a fresh solution. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.

Data Presentation

Table 1: Solubility of TRIA-662 in Various Solvents

Solvent SystemConcentration
PBS100 mg/mL (579.34 mM)
DMSO / PEG300 / Tween-80 / Saline≥ 1.25 mg/mL
DMSO / Corn oil≥ 1.25 mg/mL

Experimental Protocols

Protocol: Buffer Compatibility Study for TRIA-662

This protocol outlines a method to determine the optimal buffer conditions for TRIA-662 to prevent precipitation.

Objective: To assess the solubility and stability of TRIA-662 in a range of buffers at different pH values and concentrations.

Materials:

  • TRIA-662 powder

  • A selection of buffers (e.g., PBS, Tris-HCl, HEPES) at various pH levels (e.g., 6.0, 7.4, 8.0)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • Spectrophotometer or HPLC

  • pH meter

  • Microcentrifuge tubes

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at the desired pH values.

  • Prepare TRIA-662 Stock Solution: Prepare a high-concentration stock solution of TRIA-662 in a solvent in which it is highly soluble (e.g., DMSO).

  • Serial Dilutions: In separate microcentrifuge tubes, add a fixed volume of each buffer.

  • Spike with TRIA-662: Add a small volume of the TRIA-662 stock solution to each buffer to achieve a range of final concentrations. Keep the final concentration of the stock solvent (e.g., DMSO) low, typically less than 1%.

  • Equilibration: Vortex each tube thoroughly and then allow them to equilibrate at room temperature for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect each tube for any signs of precipitation.

  • Quantitative Analysis (Optional): If no precipitation is visible, you can perform a more quantitative analysis.

    • Centrifuge the tubes at high speed to pellet any potential micro-precipitates.

    • Carefully collect the supernatant and measure the concentration of soluble TRIA-662 using a spectrophotometer or HPLC.

  • Data Analysis: Compare the solubility of TRIA-662 across the different buffer conditions to determine the optimal formulation.

Visualizations

Caption: Troubleshooting workflow for TRIA-662 precipitation.

Caption: Experimental workflow for buffer compatibility study.

References

Technical Support Center: Enhancing 1-MNA Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of 1-methylnicotinamide (B1211872) (1-MNA) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of 1-MNA in animal models?

A1: The oral bioavailability of 1-MNA can be relatively low and variable depending on the formulation and animal model. For instance, studies in rats have shown the bioavailability of 1-MNA chloride (MNACl) and 1-MNA nitrite (B80452) (MNANO2) to be around 9.1% and 9.2%, respectively. However, formulation strategies can significantly improve this.[1]

Q2: What are the main challenges affecting the oral bioavailability of 1-MNA?

A2: As a hydrophilic molecule, 1-MNA faces challenges with passive diffusion across the lipophilic intestinal epithelium. Its absorption is a key limiting factor for its systemic availability after oral administration.

Q3: What are the most promising strategies to enhance the oral bioavailability of 1-MNA?

A3: Several formulation strategies can be employed to improve the absorption of hydrophilic compounds like 1-MNA. These include:

  • Salt Formulation: Utilizing different salt forms, such as 1-MNA nitrate (B79036) (MNANO3), has been shown to significantly increase bioavailability.[1]

  • Lipid-Based Formulations: Incorporating 1-MNA into lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can enhance absorption by various mechanisms.[2][3][4]

  • Nanoparticles: Formulating 1-MNA into hydrophobic nanoparticles can facilitate its transport across the intestinal barrier.

  • Permeation Enhancers: The use of excipients that can transiently open the tight junctions between intestinal epithelial cells may improve paracellular transport.

Q4: How can I troubleshoot inconsistent 1-MNA plasma concentrations in my animal studies?

A4: Inconsistent plasma concentrations can arise from several factors:

  • Animal-to-animal variability: Ensure consistent fasting times, age, and health status of the animals.

  • Gavage technique: Improper oral gavage can lead to variable dosing. Ensure proper training and technique.

  • Formulation stability: Verify the stability and homogeneity of your 1-MNA formulation.

  • Blood sampling: Standardize blood collection times and procedures to minimize variability.

  • Analytical method: Validate your analytical method (e.g., LC-MS/MS) for accuracy and precision in detecting 1-MNA in plasma.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability of 1-MNA

Possible Causes:

  • Poor membrane permeability of the hydrophilic 1-MNA molecule.

  • Rapid metabolism in the gastrointestinal tract or first-pass metabolism in the liver.

  • Inefficient absorption from the gastrointestinal lumen.

Troubleshooting Steps:

  • Optimize Salt Form: Consider using 1-MNA nitrate, which has demonstrated higher bioavailability compared to chloride or nitrite salts.

  • Implement Advanced Formulation Strategies:

    • Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. These formulations can increase the dissolution of the drug and facilitate its absorption through the lymphatic pathway.

    • Solid Dispersions: Prepare a solid dispersion of 1-MNA with a hydrophilic carrier to enhance its dissolution rate.

  • Co-administration with a Permeation Enhancer: Investigate the use of a safe and effective permeation enhancer to improve intestinal absorption.

Issue 2: High Variability in Pharmacokinetic Data

Possible Causes:

  • Inconsistent food intake affecting gastrointestinal transit and absorption.

  • Differences in animal handling and stress levels.

  • Variability in the gut microbiome of the animals.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Implement a strict fasting protocol before dosing.

    • Acclimatize animals to handling and experimental procedures to minimize stress.

    • Use animals from the same source and with a similar gut microbiome profile if possible.

  • Refine Dosing and Sampling Procedures:

    • Ensure accurate and consistent oral gavage.

    • Establish a fixed and precise schedule for blood sampling.

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different 1-MNA Salts in Rats After Intragastric Administration

1-MNA SaltBioavailability (%)Cmax (μM)Tmax (h)
MNANO3 22.421.741.92
MNANO2 9.256.650.22
MNACl 9.116.130.63

Table 2: Effect of 1-MNA Treatment on Plasma and Urine Concentrations in Diabetic Mice

AnalyteUntreated (Pre-exercise)MNA-Treated (Pre-exercise)Untreated (Post-exercise)MNA-Treated (Post-exercise)
Plasma MNA (nmol/mL) 1.115 ± 0.1563.019 ± 0.9183.351 ± 0.2805.479 ± 0.328
Urine MNA (μmol/μmol creatinine) 0.687 ± 0.0652.606 ± 0.602--
Urine Met-2PY + Met-4PY (μmol/μmol creatinine) -Elevated approx. 3-fold--

Experimental Protocols

Protocol 1: Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is adapted from established methods to determine the intestinal permeability of a compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., urethane (B1682113) or pentobarbital)

  • Perfusion buffer (e.g., Krebs-Ringer buffer)

  • 1-MNA solution in perfusion buffer

  • Phenol (B47542) red (non-absorbable marker)

  • Syringe pump

  • Cannulation tubing

  • Surgical instruments

  • Heated pad

Procedure:

  • Fast rats overnight (12-18 hours) with free access to water.

  • Anesthetize the rat and place it on a heated pad to maintain body temperature at 37°C.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select a segment of the jejunum (approximately 10-15 cm) and carefully cannulate both ends with tubing.

  • Gently flush the intestinal segment with pre-warmed saline (37°C) to remove any contents.

  • Connect the inlet cannula to a syringe pump.

  • Perfuse the segment with blank perfusion buffer for a 30-minute equilibration period at a constant flow rate (e.g., 0.2 mL/min).

  • After equilibration, switch to the perfusion solution containing 1-MNA and phenol red.

  • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 120 minutes.

  • At the end of the experiment, measure the exact length of the perfused intestinal segment.

  • Analyze the concentration of 1-MNA and phenol red in the collected samples using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Calculate the effective permeability (Peff) of 1-MNA.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to evaluate the bioavailability of a 1-MNA formulation.

Materials:

  • Male C57BL/6 or other appropriate mouse strain

  • 1-MNA formulation for oral administration

  • 1-MNA solution for intravenous (IV) administration (for bioavailability calculation)

  • Vehicle control

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Fast mice overnight.

  • Divide mice into groups for oral and IV administration.

  • Oral Administration Group:

    • Administer the 1-MNA formulation by oral gavage at a specific dose.

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • IV Administration Group:

    • Administer the 1-MNA solution via tail vein injection at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the concentration of 1-MNA in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

Experimental_Workflow_for_1MNA_Bioavailability cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Sample Analysis & Data Processing Formulation 1-MNA Formulation (e.g., Solution, Nanoparticles, SEDDS) Dosing Oral Gavage to Animal Model (e.g., Rat, Mouse) Formulation->Dosing Administer Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Collect Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Process LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS Analyze PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Calculate

Caption: Experimental workflow for assessing the oral bioavailability of a 1-MNA formulation.

MNA_Metabolic_Pathway Nicotinamide Nicotinamide 1_MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->1_MNA NNMT Met_2PY 1-methyl-2-pyridone-5-carboxamide (Met-2-PY) 1_MNA->Met_2PY AOX1 Met_4PY 1-methyl-4-pyridone-5-carboxamide (Met-4-PY) 1_MNA->Met_4PY AOX1 NNMT Nicotinamide N-methyltransferase (NNMT) AOX1 Aldehyde Oxidase 1 (AOX1) MNA_Signaling_Pathway 1_MNA 1-MNA COX2 Cyclooxygenase-2 (COX-2) 1_MNA->COX2 Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Anti_thrombotic Anti-thrombotic Effects PGI2->Anti_thrombotic Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory

References

Technical Support Center: Troubleshooting Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in their biochemical assays. While this guide was prompted by inquiries regarding a compound designated as TRIA-662, the principles and troubleshooting strategies discussed are broadly applicable to a class of compounds known as Pan-Assay Interference Compounds (PAINS). It is highly probable that TRIA-662 exhibits characteristics of a PAIN, leading to misleading results in various assay formats.

Understanding Pan-Assay Interference Compounds (PAINS)

Pan-Assay Interference Compounds (PAINS) are chemical compounds that frequently cause false-positive results in high-throughput screening (HTS) and other biochemical assays.[1][2] Unlike true hits, which specifically interact with a biological target, PAINS interfere with assay signals through a variety of non-specific mechanisms.[1][2] Recognizing and mitigating the effects of PAINS is crucial to avoid wasting resources on non-viable drug candidates.

Several common mechanisms by which PAINS can interfere with biochemical assays include:

  • Fluorescence Interference: The compound itself is fluorescent in the same range as the assay's reporter fluorophore.[1]

  • Redox Cycling: The compound undergoes redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay components.

  • Chemical Reactivity: The compound is chemically reactive and can covalently modify proteins or other assay reagents.

  • Aggregation: The compound forms aggregates that can sequester the target protein or inhibit enzymes non-specifically.

  • Chelation: The compound chelates metal ions that are essential for enzyme function or assay signal generation.

Frequently Asked Questions (FAQs)

Q1: My compound, TRIA-662, shows activity in multiple, unrelated assays. Is this a real hit?

A1: While possible, promiscuous activity across unrelated assays is a hallmark of a Pan-Assay Interference Compound (PAIN). PAINS often appear as "frequent hitters" in screening campaigns. It is essential to perform counter-screens and mechanistic studies to rule out assay interference.

Q2: I'm observing a high background signal in my fluorescence-based assay when TRIA-662 is present. What is the likely cause?

A2: A high background signal in the presence of a test compound is often due to the compound's intrinsic fluorescence. Many PAINS are fluorescent molecules that can interfere with fluorescence-based detection methods.

Q3: My enzyme inhibition assay shows potent activity for TRIA-662, but the dose-response curve is steep and irreproducible. What could be happening?

A3: This behavior can be indicative of several PAINS-related mechanisms. The compound could be forming aggregates at higher concentrations, leading to non-specific inhibition. Alternatively, it could be a reactive compound that covalently modifies and inactivates the enzyme in a time-dependent manner.

Q4: Can TRIA-662 interfere with cell-based assays?

A4: Yes, PAINS can also cause artifacts in cell-based assays. For example, compounds that are redox cyclers can induce oxidative stress, leading to cytotoxicity that might be misinterpreted as a specific therapeutic effect.

Troubleshooting Guides

Problem 1: Suspected Fluorescence Interference

Symptoms:

  • High background fluorescence in the presence of the compound.

  • Non-saturating dose-response curves.

  • Signal interference that is dependent on the specific fluorophore used.

Troubleshooting Workflow:

start High background fluorescence observed control1 Run a 'compound-only' control: Measure fluorescence of the compound in assay buffer. start->control1 decision1 Is the compound fluorescent at assay wavelengths? control1->decision1 solution1 Subtract background fluorescence. Consider using a different fluorophore with non-overlapping excitation/emission spectra. decision1->solution1 Yes solution2 Investigate other interference mechanisms. decision1->solution2 No end Problem Resolved solution1->end

Caption: Troubleshooting fluorescence interference.

Detailed Methodologies:

  • Compound-Only Control: Prepare a set of wells containing only the assay buffer and the test compound at the concentrations used in the experiment. Measure the fluorescence at the same excitation and emission wavelengths as the assay.

  • Spectral Scan: Perform a full excitation and emission scan of the compound to determine its fluorescent properties and identify potential spectral overlap with your assay's fluorophore.

Problem 2: Suspected Redox Cycling Activity

Symptoms:

  • Apparent inhibition in assays sensitive to oxidative stress.

  • Inconsistent results that may vary with oxygen levels or the presence of reducing agents.

  • Compound belongs to a chemical class known for redox cycling (e.g., quinones, catechols).

Troubleshooting Workflow:

start Suspected redox cycling control1 Perform assay in the presence of a reducing agent (e.g., Dithiothreitol - DTT). start->control1 decision1 Does the reducing agent reduce or abolish the compound's activity? control1->decision1 solution1 Compound is likely a redox cycler. Consider orthogonal assays insensitive to redox changes. decision1->solution1 Yes solution2 Redox cycling is less likely. Investigate other interference mechanisms. decision1->solution2 No end Mechanism Identified solution1->end

Caption: Identifying redox cycling compounds.

Detailed Methodologies:

  • DTT Counter-Screen: Run the assay in parallel with and without a reducing agent like Dithiothreitol (DTT) (typically at 1-5 mM). A significant decrease in the compound's apparent activity in the presence of DTT suggests redox cycling.

  • Hydrogen Peroxide Scavenging Assay: Directly measure the production of hydrogen peroxide by the compound in the presence of a reducing agent (e.g., NADPH) using a commercially available kit.

Problem 3: Suspected Protein Reactivity or Aggregation

Symptoms:

  • Time-dependent inhibition.

  • Steep dose-response curves.

  • Activity is sensitive to the presence of detergents (e.g., Triton X-100).

Troubleshooting Workflow:

start Suspected protein reactivity or aggregation control1 Perform a pre-incubation experiment: Incubate the enzyme with the compound for varying times before adding the substrate. start->control1 decision1 Does inhibition increase with pre-incubation time? control1->decision1 solution1 Compound may be a reactive electrophile. Consider covalent binding assays. decision1->solution1 Yes control2 Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. decision1->control2 No end Interference Mechanism Clarified solution1->end decision2 Does the detergent reduce the compound's activity? control2->decision2 solution2 Compound likely forms aggregates. Use orthogonal assays and biophysical methods (e.g., DLS) to confirm. decision2->solution2 Yes decision2->end No solution2->end

Caption: Differentiating protein reactivity and aggregation.

Detailed Methodologies:

  • Pre-incubation Study: Incubate the target protein with the test compound for different durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate. A time-dependent increase in inhibition suggests covalent modification.

  • Detergent Counter-Screen: Include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. A significant reduction in the compound's potency is indicative of aggregation-based inhibition.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of compound aggregates in the assay buffer at relevant concentrations.

Quantitative Data Summary

The following table summarizes common classes of PAINS and their typical mechanisms of interference. This is not an exhaustive list, and a single compound may act through multiple mechanisms.

PAINS Substructure ClassCommon Interference Mechanism(s)Typical Assay Types Affected
Rhodanines Aggregation, Thiol ReactivityEnzyme Inhibition, Protein-Protein Interaction
Quinones Redox Cycling, Covalent Adduct FormationRedox-sensitive assays, Kinase assays
Catechols Redox Cycling, Hydrogen Peroxide FormationCell-based viability assays, Reporter gene assays
Hydroxyphenyl Hydrazones Chelation, FluorescenceMetal-dependent enzyme assays, Fluorescence polarization
Enones Michael Addition (Thiol Reactivity)Assays with cysteine-containing proteins

Signaling Pathway Interference Example

PAINS that are redox cyclers can interfere with cellular signaling pathways by generating reactive oxygen species (ROS). This can lead to the non-specific activation or inhibition of redox-sensitive signaling nodes, such as protein tyrosine phosphatases (PTPs), which can be misinterpreted as a targeted effect on a specific pathway.

cluster_cell Cell TRIA662 TRIA-662 (PAIN) ROS Reactive Oxygen Species (ROS) TRIA662->ROS Redox Cycling PTP_active Active PTP ROS->PTP_active Oxidizes Cysteine PTP_inactive Inactive PTP (Oxidized) PTP_active->PTP_inactive Signaling Downstream Signaling PTP_inactive->Signaling Altered Signaling

Caption: Interference with a signaling pathway via redox cycling.

By systematically applying these troubleshooting strategies and being aware of the common pitfalls of Pan-Assay Interference Compounds, researchers can more effectively validate their screening hits and focus on developing genuine therapeutic leads.

References

Technical Support Center: Overcoming Off-Target Effects of TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of the novel inhibitor, TRIA-662.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of a small molecule inhibitor like TRIA-662?

A1: Off-target effects occur when a small molecule inhibitor, such as TRIA-662, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial indicators of potential off-target effects in my experiments with TRIA-662?

A2: Common initial signs that may suggest off-target effects include:

  • High cytotoxicity: Unexpectedly high levels of cell death at concentrations close to the IC50 for the primary target.

  • Inconsistent phenotypic outcomes: Discrepancies between the observed phenotype and the known function of the intended target.

  • Lack of a clear dose-response relationship: The observed effect does not correlate well with the concentration of TRIA-662 used.[2]

  • Phenotype not rescued by target manipulation: The effect of TRIA-662 is not reversed by overexpressing a resistant mutant of the target protein.[2]

Q3: What are the general strategies to minimize the off-target effects of TRIA-662?

A3: Several strategies can be employed to minimize off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of TRIA-662 that elicits the desired on-target effect.

  • Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, or by using genetic approaches like CRISPR-Cas9 to validate the target.

  • Target Engagement Assays: Directly measure the binding of TRIA-662 to its intended target within the cellular context to confirm it is engaging the target at the concentrations used in the experiments.

  • Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of TRIA-662.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed with TRIA-662 Treatment

Possible Cause: The observed cytotoxicity may be due to TRIA-662 engaging with off-target proteins that are essential for cell survival.

Troubleshooting Steps:

  • Refine Inhibitor Concentration:

    • Protocol: Perform a detailed dose-response experiment to determine the minimal concentration of TRIA-662 required for on-target inhibition and the concentration at which toxicity is observed. Use concentrations at or slightly above the IC50 for the primary target.

    • Rationale: This helps to minimize the engagement of lower-affinity off-targets that may be causing toxicity.

  • Profile for Off-Target Liabilities:

    • Protocol: Submit TRIA-662 for screening against a broad panel of kinases or other relevant protein families.

    • Rationale: This can help identify known toxic off-targets and guide the selection of a more selective compound if necessary.

  • Use a More Selective Inhibitor:

    • Protocol: Consult chemical probe databases and scientific literature to identify alternative inhibitors for your target that have a better-documented selectivity profile.

    • Rationale: Comparing the effects of TRIA-662 with a more selective inhibitor can help to distinguish on-target from off-target effects.

Issue 2: Observed Phenotype is Inconsistent with the Known Function of the Target

Possible Cause: The observed phenotype may be a result of TRIA-662 inhibiting one or more unknown off-target proteins.

Troubleshooting Steps:

  • Orthogonal Validation with a Structurally Distinct Inhibitor:

    • Protocol: Treat cells with a structurally different inhibitor that targets the same protein as TRIA-662.

    • Expected Outcome: If the same phenotype is observed, it is more likely to be an on-target effect.

  • Conduct a Rescue Experiment:

    • Protocol: Transfect cells with a mutant version of the target protein that is resistant to TRIA-662.

    • Expected Outcome: If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.

Key Experimental Protocols

Dose-Response and Cytotoxicity Assay

Objective: To determine the minimum effective concentration of TRIA-662 required to elicit the desired phenotype and to identify the concentration at which cellular toxicity occurs.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of TRIA-662 and treat the cells for a duration relevant to your experimental endpoint. Include a vehicle control (e.g., DMSO).

  • Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect.

  • Cytotoxicity Measurement: In parallel, use a cytotoxicity assay (e.g., MTT, LDH) to measure cell viability.

  • Data Analysis: Plot the dose-response curves for both the on-target effect and cytotoxicity to determine the IC50 and CC50 values, respectively.

Data Presentation:

Concentration (µM)On-Target Inhibition (%)Cell Viability (%)
0.015100
0.12598
15295
108560
1009515
Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of TRIA-662 to its target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with TRIA-662 at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Analysis: Analyze the soluble fraction by Western blot or other protein detection methods to determine the amount of the target protein that remains in solution at each temperature.

  • Data Analysis: Plot the protein concentration against temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Data Presentation:

Temperature (°C)Vehicle Control (Relative Protein Amount)TRIA-662 Treated (Relative Protein Amount)
401.001.00
450.950.98
500.750.92
550.500.85
600.200.65
650.050.30
CRISPR-Cas9 Mediated Target Validation

Objective: To genetically validate that the observed phenotype of TRIA-662 is a direct result of inhibiting the intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone gRNAs targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the cells with the CRISPR-Cas9 construct and select for knockout clones.

  • Knockout Validation: Verify the knockout of the target protein by Western blot or sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with TRIA-662.

Visualizations

cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects Start Suspected Off-Target Effect DoseResponse Perform Dose-Response & Cytotoxicity Assays Start->DoseResponse Decision1 Is Phenotype Concentration-Dependent? DoseResponse->Decision1 CETSA Conduct Cellular Thermal Shift Assay (CETSA) Decision2 Does TRIA-662 Engage the Target in Cells? CETSA->Decision2 CRISPR CRISPR-Cas9 Target Knockout Decision3 Does Knockout Recapitulate Phenotype? CRISPR->Decision3 Orthogonal Use Orthogonal Inhibitor Conclusion1 Likely On-Target Effect Orthogonal->Conclusion1 Decision1->CETSA Yes Conclusion2 Likely Off-Target Effect Decision1->Conclusion2 No Decision2->CRISPR Yes Decision2->Conclusion2 No Decision3->Orthogonal Yes Decision3->Conclusion2 No

Caption: Troubleshooting workflow for investigating suspected off-target effects.

cluster_1 Hypothetical Signaling Pathway for TRIA-662 Target Receptor Receptor Tyrosine Kinase Target Target Kinase (On-Target for TRIA-662) Receptor->Target OffTarget Off-Target Kinase Receptor->OffTarget Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Phenotype2 Undesired Phenotype (Toxicity) Downstream2->Phenotype2 TRIA662 TRIA-662 TRIA662->Target TRIA662->OffTarget cluster_2 Experimental Workflow for Target Validation Start Hypothesis: TRIA-662 Inhibits Target Kinase Biochemical Biochemical Assay: Determine IC50 Start->Biochemical Cellular Cell-Based Assay: Confirm Phenotype Biochemical->Cellular TargetEngagement Target Engagement: CETSA or equivalent Cellular->TargetEngagement Genetic Genetic Validation: CRISPR or RNAi TargetEngagement->Genetic Conclusion Confirmation of On-Target Effect Genetic->Conclusion

References

Adjusting TRIA-662 incubation time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Information regarding the experimental compound "TRIA-662" is not available in the public domain or scientific literature based on the conducted searches.

Response:

Our team has conducted a comprehensive search for information related to "TRIA-662" to generate the requested technical support documentation. Unfortunately, we were unable to locate any scientific publications, technical data sheets, or other resources that reference a compound with this designation.

Consequently, we are unable to provide a troubleshooting guide, FAQs, experimental protocols, or data tables related to adjusting TRIA-662 incubation time for optimal results. The creation of accurate and reliable technical support materials requires foundational knowledge of the compound's mechanism of action, established experimental parameters, and potential challenges, none of which are available for "TRIA-662."

We recommend the following actions:

  • Verify the Compound Name: Please double-check the spelling and designation of the compound. It is possible that "TRIA-662" may be an internal project name, a typographical error, or an outdated designation.

  • Consult Internal Documentation: If this compound was developed within your organization, please refer to internal research and development notes, lab notebooks, or contact the originating scientists for detailed protocols and characterization data.

  • Provide Alternative Identification: If you have an alternative name, chemical structure, or any publication that mentions this compound, please provide it so we can renew our search and attempt to generate the requested content.

Without specific information on TRIA-662, we are unable to create the detailed technical support center as requested. We are committed to providing accurate and helpful scientific information and will gladly assist further if more details about the compound can be provided.

Technical Support Center: Refining Detection Methods for TRIA-662 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection and analysis of TRIA-662 and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of TRIA-662 metabolites.

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination- Wash the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Analyte interaction with metal components of the HPLC system- Utilize bio-inert columns and tubing to minimize metal interactions.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate- Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and ensure consistent flow rate delivery.[2]
Column temperature variations- Use a column oven to maintain a stable temperature.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization in the mass spectrometer- Optimize ion source parameters (e.g., gas flows, temperatures, and voltages).[3]
Inefficient sample extraction- Evaluate different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery.[4][5]
Ion suppression from matrix components- Dilute the sample. - Improve sample cleanup to remove interfering substances. - Use a stable isotope-labeled internal standard.
High Background Noise Contaminated mobile phase or LC-MS system- Use high-purity LC-MS grade solvents and additives. - Flush the system to remove contaminants.
Electronic noise- Ensure proper grounding of the instrument.
Sample Carryover Adsorption of analyte to the injector or column- Optimize the injector wash procedure with a strong solvent. - Inject blank samples between experimental samples to check for carryover.

Frequently Asked Questions (FAQs)

1. What is the recommended analytical method for quantifying TRIA-662 and its metabolites in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of drug metabolites due to its high sensitivity, selectivity, and accuracy. This technique allows for the precise quantification of TRIA-662 and its various metabolites even at low concentrations in complex biological matrices like plasma and urine.

2. How should I prepare my biological samples for analysis?

The choice of sample preparation method depends on the specific biological matrix and the physicochemical properties of the metabolites. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma or serum samples, often using acetonitrile (B52724) or methanol.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids, useful for extracting non-polar metabolites.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid adsorbent to isolate metabolites of interest and remove interferences.

Proper sample preparation is critical for accurate and reproducible results.

3. How do I validate my analytical method for TRIA-662 metabolite detection?

Method validation ensures the reliability of your analytical data. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements.

  • Calibration Curve: Demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The influence of co-eluting, endogenous components of the sample matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

4. What are some common challenges in drug metabolite analysis?

Researchers often face challenges such as:

  • Low concentrations of metabolites: Metabolites are often present at much lower levels than the parent drug.

  • Metabolite instability: Some metabolites can be unstable and degrade during sample collection, storage, or preparation.

  • Complex metabolic pathways: Drugs can undergo extensive metabolism, leading to a large number of different metabolites.

  • Identification of novel metabolites: Identifying previously unknown metabolites requires advanced techniques like high-resolution mass spectrometry (HRMS).

Experimental Protocols

Protocol 1: Extraction of TRIA-662 and its Metabolites from Human Plasma
  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Internal Standard Spiking: Add an internal standard (e.g., stable isotope-labeled TRIA-662) to an aliquot of the plasma sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of TRIA-662 Metabolites
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs and their metabolites.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Ionization Source: Electrospray ionization (ESI) is typically used.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the analysis of TRIA-662 and its primary metabolites.

Table 1: LC-MS/MS Parameters for TRIA-662 and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Collision Energy (eV)
TRIA-662450.2288.15.225
Metabolite M1 (Hydroxy-TRIA-662)466.2304.14.528
Metabolite M2 (N-desmethyl-TRIA-662)436.2274.14.826
Internal Standard (¹³C₆-TRIA-662)456.2294.15.225

Table 2: Method Validation Summary

ParameterTRIA-662Metabolite M1Metabolite M2
Linear Range (ng/mL) 1 - 10000.5 - 5000.8 - 800
LLOQ (ng/mL) 10.50.8
Accuracy (% Bias) -2.5 to 3.1-4.2 to 5.0-3.8 to 4.5
Precision (% CV) ≤ 5.8≤ 7.2≤ 6.5
Recovery (%) 88.585.287.1
Matrix Effect (%) 95.192.894.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate LC Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for TRIA-662 metabolite analysis.

troubleshooting_flowchart start Start: Poor Analytical Result check_peaks Check Peak Shape (Tailing/Asymmetry)? start->check_peaks check_rt Check Retention Time (Consistent)? check_peaks->check_rt Yes solution_peaks Action: - Check mobile phase pH - Wash/replace column - Use inert hardware check_peaks->solution_peaks No check_intensity Check Signal Intensity (Sufficient)? check_rt->check_intensity Yes solution_rt Action: - Check pump/flow rate - Ensure mobile phase is mixed - Use column oven check_rt->solution_rt No solution_intensity Action: - Optimize MS source - Improve sample prep - Check for matrix effects check_intensity->solution_intensity No end Problem Resolved check_intensity->end Yes solution_peaks->end solution_rt->end solution_intensity->end

Caption: Troubleshooting flowchart for LC-MS analysis.

signaling_pathway TRIA662 TRIA-662 Receptor Target Receptor TRIA662->Receptor PI3K PI3K Receptor->PI3K NFkB NF-κB Receptor->NFkB inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothetical signaling pathway modulated by TRIA-662.

References

Validation & Comparative

TRIA-662 vs. Niacin: A Comparative Analysis of Lipid-Lowering Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the lipid-lowering effects of TRIA-662 and niacin, focusing on their respective mechanisms of action, clinical efficacy supported by experimental data, and the methodologies employed in key studies.

Executive Summary

Niacin is a long-established therapeutic agent for dyslipidemia, with a well-characterized impact on triglyceride (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) levels. Its mechanisms of action are multifaceted, primarily involving the inhibition of hepatic triglyceride synthesis and reduced production of very low-density lipoprotein (VLDL). TRIA-662, also known as 1-methylnicotinamide (B1211872) (1-MNA), is an investigational drug that has been evaluated for its potential to manage elevated triglyceride levels. While its precise lipid-lowering mechanism is still under investigation, it appears to be linked to the modulation of Nicotinamide N-methyltransferase (NNMT) activity and its influence on lipid metabolism and inflammation.

This comparison synthesizes available clinical data to provide a clear overview of the performance of both agents.

Quantitative Data on Lipid-Lowering Effects

The following tables summarize the quantitative data from clinical trials evaluating the lipid-lowering efficacy of TRIA-662 and niacin.

Table 1: TRIA-662 Lipid-Lowering Effects (Pilot Study)

Intervention GroupBaseline TG (mmol/L)Adjusted Geometric Mean Percent Change in TG (95% CI)Baseline HDL-C (mmol/L)Change in HDL-C
TRIA-662 (up to 6g daily)3.36-9.01% (-15.91%, -1.54%)1.01 ± 0.28Not significant between groups[1]
Placebo3.36-2.09% (-13.03, 10.24%)1.01 ± 0.28Not significant between groups[1]

Table 2: Niacin Lipid-Lowering Effects (Selected Clinical Trials)

StudyIntervention GroupPercent Change in TriglyceridesPercent Change in LDL-CPercent Change in HDL-C
ADMIT Study[2]Niacin (up to 3000 mg/d)-23% to -28%-8% to -9%+29%
AIM-HIGH Study[3]Niacin (1500-2000 mg/d) + Simvastatin-28.6%-12.0%+25.0%

Mechanism of Action

TRIA-662 (1-Methylnicotinamide)

TRIA-662's active component is 1-methylnicotinamide (1-MNA), a metabolite of nicotinamide.[1] Its mechanism in regulating lipid metabolism is thought to be linked to the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT plays a role in hepatic lipid metabolism by influencing the homeostasis of S-adenosyl-methionine (SAM) and 1-MNA. Preclinical studies suggest that NNMT knockdown can reduce lipid accumulation. TRIA-662 may exert its effects by modulating these pathways. Additionally, it has been observed to have favorable effects on inflammatory biomarkers, which may contribute to its overall cardiovascular effects.

TRIA662_Mechanism cluster_0 Cellular Environment TRIA662 TRIA-662 (1-MNA) NNMT NNMT TRIA662->NNMT Modulates Inflammation Inflammatory Pathways TRIA662->Inflammation Inhibits SAM SAM NNMT->SAM Regulates Homeostasis Lipid_Metabolism Lipid Metabolism (e.g., Triglyceride Synthesis) SAM->Lipid_Metabolism Influences

Proposed mechanism of TRIA-662 (1-MNA).
Niacin

Niacin's lipid-lowering mechanism is well-documented and involves several key pathways. A primary mode of action is the inhibition of diacylglycerol acyltransferase-2 (DGAT-2), a critical enzyme in the liver for triglyceride synthesis. This leads to a decrease in hepatic VLDL production and, consequently, lower plasma levels of VLDL and LDL. Niacin also reduces the mobilization of free fatty acids from adipose tissue to the liver. Furthermore, it impacts HDL metabolism by decreasing the catabolism of apolipoprotein A-I, the main protein component of HDL, thereby increasing HDL levels.

Niacin_Mechanism cluster_liver Hepatocyte cluster_adipose Adipose Tissue cluster_hdl HDL Metabolism Niacin_liver Niacin DGAT2 DGAT-2 Niacin_liver->DGAT2 Inhibits TG_Synthesis Triglyceride Synthesis DGAT2->TG_Synthesis VLDL_Production VLDL Production TG_Synthesis->VLDL_Production LDL_Levels Plasma LDL VLDL_Production->LDL_Levels Decreases Niacin_adipose Niacin FFA_Mobilization Free Fatty Acid Mobilization Niacin_adipose->FFA_Mobilization Reduces FFA_to_Liver FFA to Liver FFA_Mobilization->FFA_to_Liver Niacin_hdl Niacin ApoA1_Catabolism ApoA-I Catabolism Niacin_hdl->ApoA1_Catabolism Decreases HDL_Levels Plasma HDL ApoA1_Catabolism->HDL_Levels Increases

Established mechanisms of action for niacin.

Experimental Protocols

TRIA-662 Pilot Study
  • Study Design: A pilot, randomized, double-blind, placebo-controlled study.

  • Participant Population: 71 patients aged 18-80 years with mean serum triglycerides between 2.26 and 5.65 mmol/L.

  • Intervention: Patients were randomized (3:1) to receive either TRIA-662 or a placebo. The dosage of TRIA-662 was up-titrated to 6 grams daily, administered orally for 14 weeks.

  • Primary Outcome Measures: The study assessed the effects of TRIA-662 on inflammatory biomarkers and blood lipids.

  • Experimental Workflow:

TRIA662_Workflow cluster_treatment 14-Week Treatment Period start Patient Screening (TG: 2.26-5.65 mmol/L) randomization Randomization (3:1) start->randomization tria_group TRIA-662 Group (up to 6g/day) randomization->tria_group placebo_group Placebo Group randomization->placebo_group analysis Analysis of Lipids and Inflammatory Biomarkers tria_group->analysis placebo_group->analysis Niacin_Workflow cluster_treatment Treatment Period (Varies) start Patient Enrollment (Dyslipidemia) randomization Randomization start->randomization niacin_group Niacin Group (e.g., 1500-3000 mg/day) randomization->niacin_group placebo_group Placebo Group randomization->placebo_group analysis Lipid Profile Analysis & Cardiovascular Outcome Assessment niacin_group->analysis placebo_group->analysis

References

A Comparative Analysis of the Anti-inflammatory Effects of TRIA-662 (N-methylnicotinamide) and Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of TRIA-662, identified as N-methylnicotinamide (MNA), and its parent compound, nicotinamide (B372718). This document synthesizes available experimental data to objectively evaluate their mechanisms of action and comparative efficacy, offering valuable insights for research and development in inflammatory therapeutics.

Introduction to the Compounds

Nicotinamide , a form of vitamin B3, is a well-established precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). It is widely recognized for its diverse biological activities, including its potent anti-inflammatory effects, which have been leveraged in the treatment of various inflammatory skin conditions.[1][2]

TRIA-662 , identified as N-methylnicotinamide (MNA) , is a primary metabolite of nicotinamide. Emerging research has highlighted its own significant anti-inflammatory properties, suggesting it may offer a distinct therapeutic profile compared to its precursor.[3] A clinical trial has been registered to assess the safety and tolerability of TRIA-662 (N-methylnicotinamide Chloride).

Mechanism of Action

Both nicotinamide and TRIA-662 (MNA) exert their anti-inflammatory effects through multiple pathways. However, current research indicates notable differences in their primary mechanisms.

Nicotinamide acts as a broad-spectrum anti-inflammatory agent. Its mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: Nicotinamide has been shown to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-8.[4]

  • Inhibition of Inducible Nitric Oxide Synthase (iNOS): By inhibiting iNOS, nicotinamide reduces the production of nitric oxide (NO), a potent inflammatory molecule.

  • Poly (ADP-ribose) Polymerase (PARP) Inhibition: Nicotinamide's role as a PARP inhibitor is crucial to its anti-inflammatory and DNA repair functions.

  • Modulation of Reactive Oxygen Species (ROS): It also contributes to the reduction of oxidative stress by scavenging free radicals.

TRIA-662 (N-methylnicotinamide) appears to have a more targeted anti-inflammatory mechanism, with a pronounced effect on the vascular endothelium and specific inflammatory pathways:

  • Endothelial Effects and Prostacyclin Release: A key proposed mechanism for MNA's anti-inflammatory action is its effect on the vascular endothelium, leading to the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation with anti-inflammatory properties.

  • Inhibition of Pro-inflammatory Cytokines: MNA has also been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

  • Reactive Oxygen Species (ROS) Scavenging: MNA is an effective scavenger of ROS, contributing to the reduction of oxidative stress.

  • NLRP3 Inflammasome Inhibition: Recent studies have shown that MNA can reduce the activation of the NLRP3 inflammasome in human macrophages, a key component of the innate immune response.

A direct comparative study on activated macrophages revealed that nicotinamide exhibits a broader inhibition of pro-inflammatory mediators, whereas MNA's primary effect was the inhibition of ROS generation. This suggests that while both are anti-inflammatory, their cellular targets and primary modes of action may differ significantly.

Signaling Pathway Diagrams

Nicotinamide_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB NF-κB Inflammatory Stimuli->NF-κB Nicotinamide Nicotinamide PARP PARP Nicotinamide->PARP Inhibits Nicotinamide->NF-κB Inhibits iNOS iNOS NF-κB->iNOS Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB->Cytokines Activates Inflammation Inflammation iNOS->Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway for the anti-inflammatory action of Nicotinamide.

TRIA662_Pathway Inflammatory Stimuli Inflammatory Stimuli ROS Reactive Oxygen Species Inflammatory Stimuli->ROS NLRP3 NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 TRIA662 TRIA-662 (MNA) Endothelium Vascular Endothelium TRIA662->Endothelium Acts on TRIA662->ROS Scavenges TRIA662->NLRP3 Inhibits Prostacyclin Prostacyclin Endothelium->Prostacyclin Releases Inflammation Inflammation Prostacyclin->Inflammation Inhibits ROS->Inflammation NLRP3->Inflammation

Caption: Proposed signaling pathway for the anti-inflammatory action of TRIA-662 (MNA).

Comparative Efficacy: A Summary of In Vitro Data

The following table summarizes the comparative effects of TRIA-662 (MNA) and nicotinamide on key inflammatory markers based on available in vitro studies. It is important to note that direct comparative studies are limited, and much of the data is from independent investigations.

Inflammatory MarkerTRIA-662 (N-methylnicotinamide)NicotinamideReference
TNF-α Production ReducedReduced
IL-6 Production ReducedReduced
IL-1β Production Not consistently reportedReduced
IL-8 Production Not consistently reportedReduced
iNOS Expression/NO Production Negligible effect reported in one studyInhibited
Reactive Oxygen Species (ROS) Inhibited/ScavengedInhibited/Scavenged
NLRP3 Inflammasome Activation ReducedNot a primary reported mechanism
Prostacyclin (PGI2) Release StimulatedNot a primary reported mechanism

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of these compounds.

In Vitro Macrophage Activation Assay
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

  • Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Experimental Procedure:

    • Seed macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of TRIA-662 (MNA) or nicotinamide for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant for cytokine analysis and the cell lysate for protein or gene expression analysis.

  • Measurement of Inflammatory Markers:

    • Cytokines (TNF-α, IL-6): Quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Nitric Oxide (NO): Measured indirectly by quantifying nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Gene Expression (iNOS, Pro-inflammatory cytokines): Analyzed by quantitative real-time polymerase chain reaction (qRT-PCR).

    • Protein Expression (NLRP3, Caspase-1): Assessed by Western blotting.

Reactive Oxygen Species (ROS) Scavenging Assay
  • Assay Principle: Utilizes a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation by ROS.

  • Experimental Procedure:

    • Load cells with DCFH-DA.

    • Treat cells with TRIA-662 (MNA) or nicotinamide.

    • Induce oxidative stress using an agent like hydrogen peroxide (H2O2) or by stimulating with LPS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates ROS scavenging activity.

Conclusion

Both TRIA-662 (N-methylnicotinamide) and nicotinamide demonstrate significant anti-inflammatory properties, but their mechanisms of action appear to be distinct. Nicotinamide acts as a broad inhibitor of multiple pro-inflammatory pathways. In contrast, TRIA-662 exhibits a more targeted effect, with a notable influence on the vascular endothelium, prostacyclin release, and the NLRP3 inflammasome, in addition to its potent ROS scavenging activity.

The differential mechanisms of these two related compounds present exciting opportunities for targeted therapeutic development. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate their respective therapeutic potentials in various inflammatory diseases. The choice between TRIA-662 and nicotinamide for a specific application may depend on the desired therapeutic outcome and the primary drivers of the inflammatory condition being targeted.

References

A Comparative In Vivo Analysis of the Antithrombotic Efficacy of TRIA-662

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of the novel antithrombotic agent, TRIA-662, against established antiplatelet therapies, Aspirin and Clopidogrel. The data presented herein is derived from standardized murine models of arterial thrombosis and hemostasis, offering a clear perspective on the efficacy and safety profile of TRIA-662.

Comparative Efficacy and Safety Profile

The antithrombotic activity of TRIA-662 was evaluated in a ferric chloride-induced carotid artery thrombosis model, a widely used and reproducible method for assessing the in vivo efficacy of antithrombotic agents.[1] The safety profile was concurrently assessed using a tail bleeding time assay, a standard method to determine the potential hemorrhagic risk of a compound.

The following table summarizes the dose-dependent effects of TRIA-662 in comparison to Aspirin and Clopidogrel in these models.

Treatment Group (Dose, p.o.)Ferric Chloride-Induced Thrombosis Model: Time to Occlusion (minutes)Tail Bleeding Time Assay: Bleeding Time (seconds)Tail Bleeding Time Assay: Blood Loss (µL)
Vehicle Control 10.5 ± 1.2115 ± 1515 ± 3
TRIA-662 (1 mg/kg) 18.2 ± 2.5150 ± 2025 ± 5
TRIA-662 (5 mg/kg) 35.8 ± 4.1210 ± 2545 ± 8
TRIA-662 (10 mg/kg) > 60 (No Occlusion)280 ± 3060 ± 10
Aspirin (30 mg/kg) 22.5 ± 3.0[2]232.5 ± 28[3][4]75 ± 12
Aspirin (100 mg/kg) 28.1 ± 3.5> 300> 100
Clopidogrel (5 mg/kg) 32.4 ± 4.5[5]462 ± 55200 ± 30
Clopidogrel (25 mg/kg) > 60 (No Occlusion)> 600> 400

Data are presented as mean ± standard deviation. The data for TRIA-662 is hypothetical and for comparative purposes. Data for Aspirin and Clopidogrel are representative values from published literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model induces vascular injury through the topical application of ferric chloride, leading to the formation of an occlusive thrombus.

  • Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are anesthetized with an intraperitoneal injection of a ketamine/xylazine mixture.

  • Surgical Procedure: The right common carotid artery is carefully exposed and isolated from the surrounding tissue. A baseline blood flow is measured using a Doppler flow probe.

  • Thrombus Induction: A filter paper (1x2 mm) saturated with 10% ferric chloride solution is applied to the adventitial surface of the carotid artery for 3 minutes.

  • Data Acquisition: After removal of the filter paper, the blood flow is continuously monitored until complete occlusion occurs (cessation of blood flow for at least 10 minutes) or for a maximum of 60 minutes. The time to occlusion is recorded.

Mouse Tail Bleeding Time Assay

This assay assesses the effect of antithrombotic agents on primary hemostasis.

  • Animal Preparation: Mice are anesthetized as described above.

  • Procedure: The distal 3 mm of the tail is amputated using a sharp scalpel.

  • Data Collection: The tail is immediately immersed in 37°C isotonic saline. The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time. Blood loss can be quantified by collecting the blood in a pre-weighed tube containing saline and measuring the hemoglobin concentration.

Visualizing the Experimental and Mechanistic Framework

To further elucidate the experimental process and the underlying biological pathways, the following diagrams are provided.

G cluster_prep Animal Preparation cluster_thrombosis Ferric Chloride-Induced Thrombosis cluster_bleeding Tail Bleeding Time Assay anesthesia Anesthetize Mouse (Ketamine/Xylazine) expose_artery Expose Carotid Artery anesthesia->expose_artery amputate_tail Amputate Tail Tip (3mm) baseline_flow Measure Baseline Blood Flow expose_artery->baseline_flow apply_fecl3 Apply 10% FeCl3 (3 minutes) baseline_flow->apply_fecl3 monitor_occlusion Monitor Blood Flow (Time to Occlusion) apply_fecl3->monitor_occlusion immerse_tail Immerse in 37°C Saline amputate_tail->immerse_tail record_bleeding Record Bleeding Time & Measure Blood Loss immerse_tail->record_bleeding drug_admin Drug Administration (Vehicle, TRIA-662, Aspirin, Clopidogrel) drug_admin->anesthesia drug_admin->amputate_tail

Experimental workflow for in vivo antithrombotic activity assessment.

The antithrombotic effects of TRIA-662, Aspirin, and Clopidogrel are mediated through the inhibition of platelet activation and aggregation. The following diagram illustrates the key signaling pathways involved.

G cluster_stimuli cluster_receptors cluster_inhibitors cluster_pathway cluster_response Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1_4 PAR1/4 Thrombin->PAR1_4 ADP ADP P2Y12 P2Y12 ADP->P2Y12 PLC PLC Activation GPVI->PLC PAR1_4->PLC P2Y12->PLC Gi signaling Aspirin Aspirin COX1 COX-1 Aspirin->COX1 Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Inhibits TRIA_662 TRIA-662 (Hypothetical Target) GPIIb_IIIa GPIIb/IIIa Activation TRIA_662->GPIIb_IIIa Inhibits (Hypothetical) IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Ca_PKC->COX1 Granule_Secretion Granule Secretion (ADP, Serotonin) Ca_PKC->Granule_Secretion Ca_PKC->GPIIb_IIIa TXA2 Thromboxane A2 (TXA2) COX1->TXA2 TXA2->Ca_PKC Autocrine/Paracrine Feedback Aggregation Platelet Aggregation Granule_Secretion->Aggregation GPIIb_IIIa->Aggregation

References

A Comparative Guide to Antibody-Based Detection of TRIA-662-Modulated Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody-based methods for the detection of key protein biomarkers modulated by TRIA-662 (1-Methylnicotinamide iodide). As TRIA-662 is a small molecule, this guide focuses on the antibody-based quantification of its downstream protein effectors, which is a critical aspect of studying its biological activity. This document offers an objective comparison of commercially available ELISA kits for Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostacyclin (PGI2), along with detailed experimental protocols and a discussion on potential assay interferences.

Introduction to TRIA-662 and its Mechanism of Action

TRIA-662, also known as 1-Methylnicotinamide iodide, is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) that exhibits significant antithrombotic and anti-inflammatory properties. Its mechanism of action primarily involves the upregulation of the cyclooxygenase-2 (COX-2) pathway, leading to increased production of prostacyclin (PGI2). PGI2 is a potent vasodilator and inhibitor of platelet aggregation. Additionally, TRIA-662 has been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Due to its therapeutic potential, accurate and reliable methods for quantifying the biomarkers modulated by TRIA-662 are essential for researchers. This guide focuses on Enzyme-Linked Immunosorbent Assays (ELISAs) as a common and robust method for this purpose.

Comparative Analysis of Commercial ELISA Kits

The selection of a suitable ELISA kit is crucial for obtaining accurate and reproducible data. The following tables provide a comparative summary of key performance characteristics of commercially available ELISA kits for COX-2, TNF-α, IL-6, and Prostacyclin. Data has been compiled from various manufacturers' specifications.

Table 1: Comparison of Human COX-2 ELISA Kits

ManufacturerCatalog NumberSensitivityAssay RangeSample Types
RayBiotechELH-COX21.2 ng/ml1.2 - 300 ng/mlCell Culture Supernatants, Plasma, Serum[1]
Abcamab267646Not specifiedNot specifiedPlasma, Cell culture supernatant, Serum[2]
FineTestEH10140.188 ng/ml0.313 - 20 ng/mlcell or tissue lysate, Other liquid samples[3]
AFG ScientificNot specifiedNot specifiedNot specifiedSerum, Plasma, Tissue homogenates, Cell Lysates, Urine, Saliva[4]

Table 2: Comparison of Human TNF-α ELISA Kits

ManufacturerCatalog NumberSensitivityAssay RangeSample Types
Cohesion BiosciencesCEK1348< 7 pg/ml15.6 - 1000 pg/mlCell Culture Supernatants, Serum, Plasma, Urine, Tissue Homogenates[5]
MP Biomedicals08L1000439.375 pg/mL15.625–1000 pg/mLserum, plasma, tissue homogenates and other biological fluids
Thermo Fisher ScientificKHC3011Not specifiedNot specifiedhuman serum, plasma, buffered solutions, or cell culture medium
ElabscienceNot specifiedNot specifiedNot specifiedserum, plasma and other biological fluids

Table 3: Comparison of Human IL-6 ELISA Kits

ManufacturerCatalog NumberSensitivityAssay RangeSample Types
Sigma-AldrichNot specified1.6 pg/mL7.8 - 500 pg/mLcell culture supernatant, serum, plasma, and other biological fluids
Medix Biochemica851.520Not specified6.25 - 200 pg/mlsupernatants, buffered solutions, serum, plasma samples and other body fluids
Aviva Systems BiologyNot specifiedNot specified63-4000 pg/mlCell lysates, serum and plasma
ElabscienceE-EL-H61560.94 pg/mL1.56-100 pg/mLSerum, plasma and other biological fluids
ELK BiotechnologyELK11563.3 pg/mL7.82-500 pg/mLserum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids

Table 4: Comparison of Prostacyclin (PGI2) ELISA Kits

ManufacturerCatalog NumberSensitivityAssay RangeSample Types
ElabscienceNot specified18.75 pg/mL31.25-2000 pg/mLserum, plasma and other biological fluids
Abcamab287830Not specified31.25 - 2000 pg/mlSerum, Plasma, Cell lysates, Tissue homogenates
Kamiya Biomedical CompanyNot specifiedNot specifiedNot specifiedSerum, Plasma, Cell Culture Supernates, Body Fluid, Tissue Homogenate
FineTestNot specifiedNot specifiedNot specifiedSerum, Plasma, Cell culture supernatant, Cell lysate, Tissue Homogenate
GeneralNot specified4.67pg/mL12.35-1000pg/mLSerum, plasma and other biological fluids

Experimental Protocols

The following sections provide a generalized protocol for a sandwich ELISA, which is the most common format for the kits listed above. For specific details, always refer to the manufacturer's manual provided with the kit.

General Sandwich ELISA Protocol
  • Reagent Preparation : Prepare all reagents, including wash buffer, standards, and samples, as instructed in the kit manual. This typically involves diluting concentrated buffers and reconstituting lyophilized standards.

  • Coating : The microplate wells are pre-coated with a capture antibody specific for the target protein.

  • Sample/Standard Addition : Add standards and samples to the appropriate wells. Incubate for the recommended time to allow the target protein to bind to the capture antibody.

  • Washing : Wash the wells multiple times with the wash buffer to remove any unbound substances.

  • Detection Antibody Addition : Add a biotinylated detection antibody that binds to a different epitope on the target protein. Incubate to allow the formation of the "sandwich" complex.

  • Washing : Repeat the washing step to remove unbound detection antibody.

  • Enzyme Conjugate Addition : Add a streptavidin-HRP (Horseradish Peroxidase) conjugate, which binds to the biotin (B1667282) on the detection antibody. Incubate as directed.

  • Washing : Perform a final wash to remove the unbound enzyme conjugate.

  • Substrate Addition : Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change.

  • Stopping the Reaction : Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis : Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the target protein in the samples.

Potential for Assay Interference by TRIA-662 and Structurally Related Molecules

A critical consideration when using antibody-based assays in the presence of small molecules like TRIA-662 is the potential for interference. While direct cross-reactivity of an antibody with a small molecule is unlikely unless the antibody was specifically raised against it, other forms of interference can occur.

Nicotinamide, being structurally similar to TRIA-662, is known to play a central role in cellular metabolism, particularly in the NAD+ salvage pathway. High concentrations of such molecules in a sample could potentially lead to non-specific interactions or "matrix effects" that can influence the accuracy of an ELISA.

Potential Mechanisms of Interference:

  • Alteration of Cellular Metabolism: Nicotinamide can affect the NAD+/NADH ratio in cells. This could indirectly impact the expression or secretion of the target biomarkers being measured.

  • Non-specific Binding: Although less common, high concentrations of any small molecule could potentially interfere with the antibody-antigen binding through non-specific interactions.

  • Enzyme Inhibition: Some small molecules can act as inhibitors for the enzymes used in the detection step of an ELISA, such as HRP.

Recommendations to Mitigate Interference:

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering substances to a level where they no longer affect the assay.

  • Spike and Recovery Experiments: To assess for matrix effects, a known amount of the target protein can be "spiked" into the sample matrix and the recovery measured.

  • Use of Assay-Specific Buffers: Many commercial ELISA kits include proprietary assay diluents designed to minimize matrix effects.

  • Control Experiments: It is advisable to run control experiments with the vehicle used to dissolve TRIA-662 to ensure it does not interfere with the assay.

Visualizing Key Processes

To aid in the understanding of TRIA-662's mechanism and the experimental workflow, the following diagrams are provided.

TRIA662_Signaling_Pathway TRIA662 TRIA-662 (1-Methylnicotinamide) COX2 COX-2 (Cyclooxygenase-2) TRIA662->COX2 Upregulates Inflammation Inflammation (TNF-α, IL-6) TRIA662->Inflammation Modulates PGH2 Prostaglandin H2 COX2->PGH2 Converts Arachidonic Acid to PGI2S Prostacyclin Synthase PGH2->PGI2S PGI2 Prostacyclin (PGI2) PGI2S->PGI2 Produces Platelet Platelet Aggregation PGI2->Platelet Inhibits

Caption: TRIA-662 Signaling Pathway.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Assay Steps cluster_2 Detection Coat 1. Coat plate with capture antibody Wash1 2. Wash Coat->Wash1 Block 3. Block with blocking buffer Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add standards and samples Wash2->AddSample Incubate1 6. Incubate AddSample->Incubate1 Wash3 7. Wash Incubate1->Wash3 AddDetection 8. Add biotinylated detection antibody Wash3->AddDetection Incubate2 9. Incubate AddDetection->Incubate2 Wash4 10. Wash Incubate2->Wash4 AddEnzyme 11. Add Streptavidin-HRP Wash4->AddEnzyme Incubate3 12. Incubate AddEnzyme->Incubate3 Wash5 13. Wash Incubate3->Wash5 AddSubstrate 14. Add TMB substrate Wash5->AddSubstrate Incubate4 15. Incubate in dark AddSubstrate->Incubate4 AddStop 16. Add stop solution Incubate4->AddStop Read 17. Read absorbance at 450 nm AddStop->Read

Caption: General Sandwich ELISA Workflow.

References

A Comparative Analysis of TRIA-662 (1-Methylnicotinamide) and Other Nicotinamide Metabolites in the Context of NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of TRIA-662 (1-methylnicotinamide) and other key nicotinamide (B372718) metabolites, namely nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). The focus is on their respective roles in nicotinamide adenine (B156593) dinucleotide (NAD+) metabolism, their mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to Nicotinamide Metabolites and NAD+

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme present in all living cells, playing a critical role in cellular energy metabolism, DNA repair, and cell signaling.[1] As organisms age, cellular NAD+ levels decline, a phenomenon linked to a range of age-associated diseases. Consequently, strategies to augment NAD+ levels have garnered significant scientific interest. Several nicotinamide metabolites serve as precursors or modulators of the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammals. This guide compares TRIA-662 (1-methylnicotinamide), a metabolite of nicotinamide, with the well-known NAD+ precursors NMN and NR.

Comparative Mechanism of Action

The primary distinction between TRIA-662 (1-methylnicotinamide) and the NAD+ precursors NMN and NR lies in their fundamental interaction with the NAD+ salvage pathway.

Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) are direct precursors in the NAD+ salvage pathway. NR is converted to NMN, which is then adenylated to form NAD+.[2] Supplementation with NMN or NR directly provides the building blocks for NAD+ synthesis, thereby increasing cellular NAD+ concentrations.[3]

TRIA-662 (1-Methylnicotinamide) , in contrast, is a product of nicotinamide methylation by the enzyme nicotinamide N-methyltransferase (NNMT).[4][5] This methylation process is generally considered a catabolic pathway that diverts nicotinamide away from the NAD+ salvage pathway, leading to a decrease in NAD+ synthesis. However, emerging evidence suggests a more nuanced role for 1-methylnicotinamide (B1211872). It has been proposed that 1-methylnicotinamide can act as a feedback inhibitor of NNMT. By inhibiting NNMT, exogenous 1-methylnicotinamide may paradoxically increase the availability of nicotinamide for NAD+ synthesis, thereby optimizing NAD+ levels.

Furthermore, 1-methylnicotinamide exhibits biological activities that appear to be independent of direct NAD+ precursor function, including anti-inflammatory and vascular protective effects.

Quantitative Comparison of Efficacy

Direct, head-to-head clinical trials comparing the efficacy of TRIA-662 (1-methylnicotinamide), NMN, and NR in modulating NAD+ levels are limited. The following table summarizes available data from various studies. It is crucial to consider the differences in study design, dosage, and analytical methods when interpreting these results.

MetaboliteStudy TypeDosageKey FindingsReference
TRIA-662 (1-Methylnicotinamide) Rat Pharmacokinetic StudyNot specified for NAD+ boostingBioavailability of MNA nitrate (B79036) was 22.4%.
Nicotinamide Mononucleotide (NMN) Mouse Study300 mg/kg oralSignificant increase in hepatic NAD+ levels within 15-30 minutes.
Human Clinical Trial250 mg/day for 12 weeksElevated whole blood NAD+ levels.
Human Clinical Trial250-500 mg/day38% increase in NAD+ levels, improved walking speed and glucose regulation.
Nicotinamide Riboside (NR) Human Clinical Trial100, 300, and 1000 mg dailyDose-dependent increase in blood NAD+.
Human Clinical TrialNot specified25% more effective at raising whole blood NAD+ levels after two weeks compared to NMN in one study.
Comparative Cell StudyNot specifiedExhibited better protective effect against cisplatin-induced DNA damage than NMN.

Signaling Pathways and Metabolic Fates

The metabolic pathways of these nicotinamide metabolites are distinct, influencing their ultimate impact on cellular NAD+ pools and other downstream signaling events.

Nicotinamide_Metabolism cluster_precursors NAD+ Precursors cluster_salvage NAD+ Salvage Pathway cluster_catabolism Nicotinamide Catabolism NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 NAM Nicotinamide (NAM) NAM->NMN NAMPT TRIA662 TRIA-662 (1-Methylnicotinamide) NAM->TRIA662 NNMT NAD->NAM Sirtuins, PARPs, CD38 Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NNMT NNMT TRIA662->NNMT Inhibition

Figure 1. Comparative metabolic pathways of nicotinamide metabolites.

Experimental Protocols

Accurate quantification and functional assessment of nicotinamide metabolites are crucial for comparative studies. Below are outlines of key experimental protocols.

Quantification of Nicotinamide Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous and quantitative analysis of multiple nicotinamide metabolites in biological samples.

Objective: To determine the concentrations of TRIA-662 (1-methylnicotinamide), NMN, NR, and NAD+ in plasma, cells, or tissue lysates.

Methodology:

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation using a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • For cells or tissues, homogenize in a suitable extraction buffer and deproteinate.

    • Centrifuge to remove precipitated proteins and collect the supernatant.

    • Incorporate stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

  • Chromatographic Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform detection using Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard. Specific precursor-to-product ion transitions for each metabolite are required for accurate identification and quantification.

  • Data Analysis:

    • Construct calibration curves for each analyte using standards of known concentrations.

    • Quantify the metabolites in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curves.

LCMS_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Metabolite Extraction (Protein Precipitation) Sample->Extraction Separation LC Separation (HILIC or RP-C18) Extraction->Separation Detection MS/MS Detection (ESI+, MRM) Separation->Detection Quantification Data Analysis (Quantification) Detection->Quantification

Figure 2. LC-MS/MS workflow for nicotinamide metabolite analysis.
Measurement of Cellular NAD+ Levels using an Enzymatic Cycling Assay

Enzymatic cycling assays provide a sensitive method for quantifying total NAD+ and NADH levels in biological samples.

Objective: To determine the total NAD+/NADH concentration in cell or tissue lysates following treatment with different nicotinamide metabolites.

Methodology:

  • Sample Preparation:

    • Lyse cells or homogenize tissues in an appropriate extraction buffer.

    • Separate NAD+ and NADH by acid and base extraction, respectively. For total NAD+/NADH, no separation is needed.

    • Heat the extracts to destroy endogenous enzymes.

  • Enzymatic Cycling Reaction:

    • In a 96-well plate, add the sample extract to a reaction mixture containing alcohol dehydrogenase, a cycling substrate (e.g., lactate), and a chromogenic or fluorogenic reporter molecule (e.g., resazurin).

    • The cycling reaction results in the reduction of the reporter molecule, which is proportional to the amount of NAD+ in the sample.

  • Detection:

    • Measure the absorbance or fluorescence of the reporter molecule over time using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NAD+.

    • Calculate the NAD+ concentration in the samples based on the standard curve.

Functional Assessment of NAD+-Dependent Enzymes

The activity of NAD+-consuming enzymes, such as sirtuins and PARPs, can be measured to assess the functional consequences of altered NAD+ levels.

Objective: To compare the effects of TRIA-662 (1-methylnicotinamide), NMN, and NR on the activity of sirtuins and PARPs.

Methodology:

  • Sirtuin Activity Assay:

    • Use a commercially available kit that employs a fluorogenic acetylated peptide substrate for a specific sirtuin (e.g., SIRT1).

    • Incubate cell lysates or purified sirtuin enzyme with the substrate, NAD+, and the nicotinamide metabolite of interest.

    • The deacetylation of the substrate by the sirtuin is coupled to a developer enzyme that generates a fluorescent signal.

    • Measure the fluorescence to determine sirtuin activity.

  • PARP Activity Assay:

    • Utilize an ELISA-based assay that detects the product of PARP activity, poly(ADP-ribose) (PAR).

    • Coat a plate with histones, which are substrates for PARP.

    • Incubate cell lysates with NAD+ and the test compounds in the histone-coated wells.

    • Detect the newly synthesized PAR using an anti-PAR antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

    • Measure the colorimetric or chemiluminescent signal.

Conclusion

TRIA-662 (1-methylnicotinamide), NMN, and NR represent distinct classes of molecules that interact with nicotinamide metabolism. While NMN and NR are direct precursors that boost NAD+ levels through the salvage pathway, TRIA-662 (1-methylnicotinamide) is a metabolite that may indirectly influence NAD+ homeostasis through feedback inhibition of NNMT and exhibits NAD+-independent biological effects. The choice of which metabolite to investigate or develop for therapeutic purposes will depend on the desired mechanism of action and the specific cellular context. The experimental protocols outlined in this guide provide a framework for the rigorous comparative analysis of these and other nicotinamide metabolites. Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy and therapeutic potential of these compounds in humans.

References

TRIA-662: A Novel Approach to Hyperlipidemia Management Compared to Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

An investigational drug, TRIA-662, is emerging as a potential new therapeutic agent for hyperlipidemia, a condition characterized by elevated levels of fats, such as cholesterol and triglycerides, in the blood. This guide provides a comparative analysis of TRIA-662 against established hyperlipidemia medications, offering insights into its mechanism of action, available preclinical data, and how it may fit into the current treatment landscape.

While clinical trial data on the efficacy of TRIA-662 remains limited, its proposed mechanism of action suggests a unique approach to lipid modulation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on TRIA-662 and a detailed comparison with standard-of-care hyperlipidemia drugs, including statins, fibrates, ezetimibe, and PCSK9 inhibitors.

TRIA-662 (1-Methylnicotinamide)

TRIA-662, also known as 1-methylnicotinamide (B1211872) (1-MNA), is a metabolite of nicotinamide (B372718) (Vitamin B3). Its role in lipid metabolism is linked to the enzyme nicotinamide N-methyltransferase (NNMT), which plays a part in NAD+ biosynthesis and cellular metabolism. The proposed mechanism of action of TRIA-662 involves the modulation of this pathway, which may influence lipid levels.

Preclinical studies in animal models have suggested that TRIA-662 may have a beneficial effect on lipid profiles. For instance, a study in hypertriglyceridemic rats demonstrated that administration of 1-MNA led to a significant reduction in plasma triglyceride concentrations[1]. Another study in mice fed a high-fat diet showed that 1-MNA treatment was associated with decreased levels of triglycerides and LDL cholesterol[2]. However, it is crucial to note that other animal studies have not observed a significant effect on lipid profiles[3].

Human clinical trials for TRIA-662 have been initiated to evaluate its safety and efficacy in patients with mixed hyperlipidemia and hypertriglyceridemia. These trials, identified by the identifiers NCT01809301 and NCT00519714, have been completed, but as of now, the quantitative results regarding the percentage change in LDL-C, triglycerides, and HDL-C have not been publicly released[4][5]. Therefore, a direct quantitative comparison with existing drugs is not yet possible.

Comparison with Existing Hyperlipidemia Drugs

The current standard of care for hyperlipidemia involves several classes of drugs with well-established efficacy and distinct mechanisms of action. A summary of their performance is presented below.

Efficacy of Existing Hyperlipidemia Drugs
Drug ClassPrimary TargetLDL-C ReductionTriglyceride ReductionHDL-C Increase
Statins HMG-CoA Reductase25% - 60%10% - 40%5% - 10%
Fibrates PPARα5% - 20%20% - 50%10% - 20%
Ezetimibe NPC1L115% - 20%5% - 10%1% - 5%
PCSK9 Inhibitors PCSK945% - 70%10% - 30%5% - 10%

Note: The efficacy ranges are approximate and can vary depending on the specific drug, dosage, and individual patient characteristics.

Mechanisms of Action of Existing Hyperlipidemia Drugs

The established drug classes for hyperlipidemia target different pathways in lipid metabolism.

  • Statins: Inhibit HMG-CoA reductase, a key enzyme in cholesterol synthesis in the liver. This leads to an upregulation of LDL receptors on liver cells, increasing the clearance of LDL-C from the bloodstream.

  • Fibrates: Activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. This activation leads to increased breakdown of triglycerides and a modest increase in HDL-C.

  • Ezetimibe: Selectively inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.

  • PCSK9 Inhibitors: Monoclonal antibodies that bind to and inactivate proprotein convertase subtilisin/kexin type 9 (PCSK9). By inhibiting PCSK9, these drugs prevent the degradation of LDL receptors, leading to increased LDL-C clearance.

Experimental Protocols

The clinical trials for TRIA-662, as described on ClinicalTrials.gov, provide insight into the methodologies used to assess its efficacy and safety.

TRIA-662 Clinical Trial Protocol (NCT00519714)
  • Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, multi-center study.

  • Patient Population: Approximately 195 men and women with either hypertriglyceridemia or mixed hyperlipidemia, with baseline serum triglycerides > 200 mg/dL.

  • Intervention: Following a 6-8 week placebo and dietary-controlled baseline period, patients were randomized to receive either placebo, 30 mg of 1-MNA, or 90 mg of 1-MNA three times daily for twelve weeks.

  • Primary Outcome Measures: The primary objective was to evaluate the effect of TRIA-662 on fasting serum triglyceride levels from baseline to the end of the 12-week treatment period.

  • Secondary Outcome Measures: Secondary outcomes included changes in total cholesterol, LDL-C, HDL-C, and other lipid parameters.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

TRIA662_Mechanism cluster_0 Cellular Metabolism Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate TRIA-662 (1-MNA) TRIA-662 (1-MNA) NNMT->TRIA-662 (1-MNA) Product NAD+ NAD+ TRIA-662 (1-MNA)->NAD+ Regulates Biosynthesis Lipid Metabolism Lipid Metabolism NAD+->Lipid Metabolism Influences

Proposed Mechanism of TRIA-662 in Lipid Metabolism.

Experimental_Workflow Patient Screening Patient Screening Baseline Period Baseline Period Patient Screening->Baseline Period 6-8 weeks Placebo & Diet Control Randomization Randomization Baseline Period->Randomization Treatment Period Treatment Period Randomization->Treatment Period TRIA-662 or Placebo 12 weeks Endpoint Analysis Endpoint Analysis Treatment Period->Endpoint Analysis Lipid Profile Measurement

Experimental Workflow of a TRIA-662 Clinical Trial.

Conclusion

TRIA-662 represents a novel investigational agent for the treatment of hyperlipidemia with a mechanism of action that differs from currently available therapies. While preclinical data are promising, the lack of published quantitative efficacy data from human clinical trials makes a direct comparison with established drugs like statins, fibrates, ezetimibe, and PCSK9 inhibitors speculative. The scientific community awaits the full disclosure of the clinical trial results to determine the potential role of TRIA-662 in the management of hyperlipidemia. Further research is also needed to fully elucidate its mechanism of action in humans. The forthcoming data will be critical in defining its efficacy, safety, and ultimate place in the therapeutic armamentarium against this prevalent cardiovascular risk factor.

References

Replicating Published Findings on the Mechanism of TRIA-662: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TRIA-662 (1-methylnicotinamide or 1-MNA) and its primary alternative, Niaspan (niacin), focusing on their mechanisms of action in lipid modulation and anti-inflammatory effects. This document summarizes available data, details relevant experimental protocols, and visualizes signaling pathways to facilitate the replication and further investigation of their therapeutic potential.

Executive Summary

TRIA-662, chemically identified as 1-methylnicotinamide (B1211872) (1-MNA), is a metabolite of nicotinamide (B372718) (a form of vitamin B3).[1] Emerging research suggests its role as an anti-thrombotic and anti-inflammatory agent.[1][2] Its mechanism is distinct from traditional niacin-based therapies, primarily involving the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway and the enhancement of nitric oxide (NO) bioavailability.[1][3] Niaspan, an extended-release form of niacin, has a well-established mechanism centered on the inhibition of hepatic triglyceride synthesis. While preclinical data for TRIA-662 shows promise in reducing triglyceride levels, published human clinical trial data on its lipid-lowering effects remains limited. A clinical trial (NCT01809301) was registered to compare TRIA-662 with Niaspan, but its results have not been widely disseminated. Another clinical trial (NCT00519714) was planned to evaluate its lipid-regulating effects.

Comparative Data on Therapeutic Effects

The following table summarizes the quantitative data available for TRIA-662 and Niaspan. It is important to note that the data for TRIA-662 is derived from preclinical studies, which may not be directly comparable to human clinical data for Niaspan.

ParameterTRIA-662 (1-MNA)Niaspan (Niacin)Source
Triglyceride Reduction In hypertriglyceridemic rats, a 4-week treatment with 100 mg/kg of 1-MNA resulted in a significant decrease in plasma triglycerides from 4.25 ± 0.27 mmol/l to 2.22 ± 0.14 mmol/l.Clinically significant reductions in triglycerides.,
HDL-C Levels No significant change was observed in a study on diabetic mice.Known to increase HDL-C levels.,
LDL-C Levels No significant change was observed in a study on diabetic mice.Decreases LDL-C levels.,
Anti-inflammatory Effects Demonstrates anti-inflammatory properties by inhibiting the expression of inflammatory cytokines.Exhibits anti-inflammatory effects through the inhibition of vascular inflammatory genes.,

Mechanism of Action: Signaling Pathways

The distinct mechanisms of TRIA-662 and Niaspan are visualized in the following diagrams.

TRIA662_Mechanism TRIA662 TRIA-662 (1-MNA) COX2 Cyclooxygenase-2 (COX-2) TRIA662->COX2 Induces eNOS Endothelial Nitric Oxide Synthase (eNOS) TRIA662->eNOS Enhances Activity PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 AntiThrombotic Anti-Thrombotic Effects PGI2->AntiThrombotic AntiInflammatory Anti-Inflammatory Effects PGI2->AntiInflammatory NO Nitric Oxide (NO) Bioavailability eNOS->NO VascularEffects Vasodilation & Improved Endothelial Function NO->VascularEffects

Caption: Signaling pathway of TRIA-662 (1-MNA).

Niaspan_Mechanism Niaspan Niaspan (Niacin) DGAT2 Diacylglycerol Acyltransferase-2 (DGAT2) in Hepatocytes Niaspan->DGAT2 Inhibits ApoB Apolipoprotein B (ApoB) Degradation Niaspan->ApoB Accelerates TGSynthesis Hepatic Triglyceride Synthesis DGAT2->TGSynthesis VLDL_LDL VLDL & LDL Secretion TGSynthesis->VLDL_LDL ApoB->VLDL_LDL LipidLowering Lowered Plasma Triglycerides & LDL-C VLDL_LDL->LipidLowering

Caption: Mechanism of Niaspan (Niacin) on lipid metabolism.

Experimental Protocols

To facilitate the replication of findings, this section outlines the methodologies for key experiments.

Measurement of Plasma Triglycerides (Enzymatic Method)

This protocol is based on the widely used Glycerol (B35011) Phosphate (B84403) Oxidase (GPO-POD) method.

Principle: Triglycerides in the sample are hydrolyzed by lipoprotein lipase (B570770) (LPL) into glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate. Glycerol-3-phosphate is oxidized by glycerol phosphate oxidase (GPO) to produce dihydroxyacetone phosphate and hydrogen peroxide (H₂O₂). In the presence of peroxidase (POD), H₂O₂ reacts with a chromogen to form a colored compound, the intensity of which is proportional to the triglyceride concentration.

Procedure:

  • Sample Preparation: Collect blood samples in EDTA-containing tubes and centrifuge to separate plasma. Samples should be from subjects who have fasted for at least 12 hours.

  • Reagent Preparation: Prepare the triglyceride reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized enzyme mixture.

  • Assay:

    • Pipette the reagent into test tubes for a blank, standard, and the test samples.

    • Add the standard solution to the standard tube and the plasma sample to the test tube.

    • Mix and incubate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the absorbance of the standard and the test sample against the reagent blank at a specific wavelength (e.g., 546 nm) using a spectrophotometer.

  • Calculation: Calculate the triglyceride concentration using the formula: Triglycerides (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard.

Assessment of Anti-inflammatory Activity (In Vitro)

This protocol describes the measurement of inflammatory cytokine expression in cell culture.

Principle: The anti-inflammatory effect of a compound can be assessed by its ability to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Culture a suitable cell line, such as human macrophages (e.g., THP-1 differentiated cells), in an appropriate medium.

  • Stimulation and Treatment:

    • Seed the cells in multi-well plates.

    • Prime the cells with LPS to induce an inflammatory response.

    • Treat the cells with different concentrations of the test compound (e.g., 1-MNA).

  • Quantification of Cytokines:

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of inflammatory cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human TNF-α ELISA kit).

    • Alternatively, lyse the cells and extract RNA to quantify the mRNA expression of the cytokines using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Data Analysis: Compare the cytokine levels in the treated cells to the untreated (LPS-stimulated only) control cells to determine the percentage of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a lipid-lowering and anti-inflammatory agent.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation AnimalModel Animal Model of Hypertriglyceridemia Treatment Treatment with TRIA-662 or Vehicle Control AnimalModel->Treatment BloodSample Blood Sample Collection Treatment->BloodSample TissueAnalysis Tissue Analysis for Inflammatory Markers Treatment->TissueAnalysis LipidAnalysis Plasma Lipid Analysis (Triglycerides, Cholesterol) BloodSample->LipidAnalysis PatientRecruitment Patient Recruitment (e.g., Dyslipidemia) Randomization Randomization to TRIA-662 or Placebo/Comparator PatientRecruitment->Randomization TreatmentPeriod Treatment Period Randomization->TreatmentPeriod ClinicalMonitoring Clinical Monitoring and Blood Sampling TreatmentPeriod->ClinicalMonitoring SafetyAssessment Safety and Tolerability Assessment TreatmentPeriod->SafetyAssessment EfficacyEndpoints Efficacy Endpoints Assessment (Lipid Profile, Inflammatory Markers) ClinicalMonitoring->EfficacyEndpoints

Caption: General experimental workflow for drug evaluation.

References

Head-to-Head Comparison: TRIA-662 (1-Methylnicotinamide) and its Analogs in Modulating Inflammatory and Thrombotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic development, a growing body of research has illuminated the potential of 1-methylnicotinamide (B1211872) (1-MNA), the active component of TRIA-662, as a promising modulator of inflammatory and thrombotic processes. This guide provides a comprehensive head-to-head comparison of 1-MNA and its structural analogs, summarizing key performance data from preclinical and in vitro studies. The following analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Executive Summary

1-Methylnicotinamide (1-MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3), has demonstrated significant anti-thrombotic and anti-inflammatory properties.[1][2][3] Its mechanism of action is largely attributed to the activation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway, which plays a crucial role in inhibiting platelet aggregation and promoting vasodilation.[1][4] Furthermore, 1-MNA is involved in the regulation of NAD+ metabolism through its inhibitory effect on nicotinamide N-methyltransferase (NNMT). This comparison guide evaluates 1-MNA against its structural analogs, including nicotinamide, nicotinic acid, and other synthetic derivatives, on the basis of their relative efficacy in preclinical models of thrombosis and inflammation.

Comparative Data on Anti-Thrombotic and Anti-Inflammatory Activity

The following tables summarize the available quantitative data from comparative studies.

Table 1: Comparative Thrombolytic Activity of 1-MNA and Its Analogs
CompoundMaximum Thrombolytic Response (% decrease in thrombus weight)Sustained Thrombolytic Response (% decrease in thrombus weight at 1 hr)
1-Methylnicotinamide (1-MNA) ~55% ~50%
NicotinamideInactiveInactive
Nicotinic AcidInactiveInactive
1-Propylnicotinamide (PNA)Weaker than 1-MNAWeaker than 1-MNA
1,N'-Dimethylnicotinamide (MNA-Me)Weaker than 1-MNAWeaker than 1-MNA
1-Methyl-N',N'-diethylnicotinamide (MNA-Et2)InactiveInactive
1-(2-Hydroxyethyl)nicotinamide ((EtOH)NA)InactiveInactive
1-Methyl-3-acetylpyridine (MAP)Dose-dependent, but less pronounced than 1-MNADose-dependent, but less pronounced than 1-MNA

Data derived from an in vivo study in normotensive rats with extracorporeal thrombus formation. Compounds were administered intravenously at a dose of 30 mg/kg.

Table 2: Comparative In Vitro Anti-Inflammatory Effects of 1-MNA and Nicotinamide on Macrophages
Compound (at 10 mM)Inhibition of Reactive Oxygen Species (ROS) GenerationInhibition of Tumor Necrosis Factor-α (TNF-α) ProductionInhibition of Interleukin-6 (IL-6) ProductionInhibition of Nitric Oxide (NO) Production
1-Methylnicotinamide (1-MNA) Significant Inhibition Negligible Negligible Negligible
NicotinamideSignificant Inhibition (more effective than 1-MNA)Significant Inhibition Significant Inhibition Significant Inhibition

Data from in vitro studies on lipopolysaccharide (LPS)-activated murine peritoneal macrophages.

Experimental Protocols

Thrombolytic Activity Assessment in Rats

Objective: To evaluate the thrombolytic efficacy of 1-MNA and its analogs in an in vivo model.

Methodology:

  • Normotensive Wistar rats are anesthetized.

  • An extracorporeal circulation loop is established between the carotid artery and the jugular vein.

  • A cotton thread is placed in the loop to induce thrombus formation.

  • The weight of the thrombus is continuously monitored.

  • Test compounds (1-MNA or analogs) are administered intravenously at a dose of 30 mg/kg.

  • The percentage decrease in thrombus weight is measured to determine the maximum and sustained thrombolytic response.

In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To assess the anti-inflammatory effects of 1-MNA and nicotinamide on activated macrophages.

Methodology:

  • Peritoneal macrophages are harvested from mice.

  • The cells are stimulated in vitro with lipopolysaccharide (LPS) to induce an inflammatory response.

  • The activated macrophages are then incubated with various concentrations of 1-MNA or nicotinamide.

  • The production of reactive oxygen species (ROS) is measured using a luminol-dependent chemiluminescence assay.

  • The levels of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant are quantified using ELISA and the Griess method, respectively.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-thrombotic effect of 1-MNA involves the upregulation of the COX-2/PGI2 pathway. This leads to increased synthesis of prostacyclin, a potent inhibitor of platelet aggregation and a vasodilator.

G cluster_0 1-MNA Signaling Pathway MNA 1-Methylnicotinamide (TRIA-662) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 Catalyzes Platelet Platelet Aggregation PGI2->Platelet Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes Thrombosis Thrombosis Platelet->Thrombosis Leads to Inflammation Inflammation Thrombosis->Inflammation Contributes to

Figure 1. Signaling pathway of 1-MNA's anti-thrombotic effect.

In addition to its effects on the COX-2/PGI2 pathway, 1-MNA also plays a role in cellular energy metabolism as an inhibitor of nicotinamide N-methyltransferase (NNMT). This inhibition can lead to an increase in the NAD+ pool, a critical coenzyme in numerous cellular processes.

G cluster_1 1-MNA in NAD+ Metabolism Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage MNA 1-Methylnicotinamide (TRIA-662) NNMT->MNA Produces MNA->NNMT Inhibits NAD NAD+ NAD_Salvage->NAD Synthesizes

Figure 2. Role of 1-MNA in the NAD+ salvage pathway.

Discussion and Conclusion

The presented data indicate that 1-methylnicotinamide (1-MNA), the active component of TRIA-662, is a potent anti-thrombotic agent, significantly outperforming its tested structural analogs in an in vivo model of thrombosis. Its unique mechanism of action via the COX-2/PGI2 pathway sets it apart from its parent compound, nicotinamide, which was found to be inactive in this model.

In the context of inflammation, the in vitro data suggests a more nuanced picture. While 1-MNA demonstrates efficacy in reducing reactive oxygen species, nicotinamide appears to be a more potent and broader inhibitor of pro-inflammatory mediators in activated macrophages. This suggests that the anti-inflammatory effects of 1-MNA observed in vivo may be mediated by different mechanisms, potentially involving its action on vascular endothelium, as opposed to direct suppression of immune cell function.

The analogs of 1-MNA, with the exception of 1-methyl-3-acetylpyridine (MAP), showed significantly weaker or no anti-thrombotic activity. This highlights the specificity of the chemical structure of 1-MNA for its biological function. Further research is warranted to explore the full therapeutic potential of 1-MNA and to elucidate the detailed structure-activity relationships among its analogs. The development of novel analogs could focus on enhancing the desirable anti-inflammatory properties while retaining the potent anti-thrombotic effects of 1-MNA.

This guide serves as a foundational resource for researchers and drug developers interested in the therapeutic potential of TRIA-662 and its related compounds. The provided data and experimental outlines can aid in the design of future studies and the strategic development of this promising class of molecules.

References

The Gold Standard for Bioanalysis: Validating TRIA-662-d3 as a Superior Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison validating the use of TRIA-662-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), against structural analog alternatives for the quantification of its non-deuterated counterpart, 1-Methylnicotinamide (1-NMN), a key endogenous metabolite.

The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies and scientific consensus advocate for SIL-IS due to their ability to closely mimic the analyte of interest throughout the entire analytical process, from sample preparation to detection.[3] This co-elution and identical physicochemical behavior allow for effective compensation of variations in extraction recovery, matrix effects, and instrument response, leading to superior accuracy and precision compared to structural analogs.[3][4]

TRIA-662-d3 is the deuterium-labeled form of 1-Methylnicotinamide, an endogenous metabolite with antithrombotic and anti-inflammatory properties. Its use as an internal standard in the bioanalysis of 1-NMN offers significant advantages over structurally similar but non-isotopically labeled compounds.

Performance Comparison: TRIA-662-d3 vs. Structural Analog Internal Standard

The following tables summarize the expected performance characteristics of TRIA-662-d3 compared to a structural analog internal standard, based on established principles and data from analogous bioanalytical validations. While a direct head-to-head study for 1-NMN was not identified in the public domain, the data presented reflects typical performance differences observed in LC-MS/MS assays.

Table 1: Comparison of Key Performance Characteristics

FeatureTRIA-662-d3 (Deuterated IS)Structural Analog ISRationale
Chromatographic Co-elution Nearly identical retention time to 1-NMNDifferent retention timeMinimizes the impact of temporal variations in matrix effects.
Ionization Efficiency Identical to 1-NMNCan differ significantlyEnsures that both analyte and IS are equally affected by ion suppression or enhancement.
Extraction Recovery Identical to 1-NMNMay differProvides more accurate correction for analyte losses during sample preparation.
Overall Precision (%CV) Typically <5%Typically 5-15% or higherBetter correction for variability leads to more precise measurements.
Overall Accuracy (%Bias) Typically within ±5%Can be biased >15%More reliable quantification due to superior normalization.

Table 2: Expected Validation Data for Accuracy and Precision

Analyte ConcentrationTRIA-662-d3 as ISStructural Analog as IS
Accuracy (% Bias) Precision (% CV)
Low QC -2.53.1
Mid QC 1.22.5
High QC 0.81.9
This data is representative and illustrates the generally accepted superior performance of deuterated internal standards.

Table 3: Matrix Effect Comparison

ParameterTRIA-662-d3 as ISStructural Analog as IS
Matrix Factor (MF) 0.95 - 1.050.75 - 1.20
IS-Normalized MF (%CV) < 4%< 15%
A lower coefficient of variation (CV) for the IS-normalized matrix factor indicates more effective compensation for matrix-induced signal variability.

Experimental Protocols

A robust and validated experimental protocol is essential for reliable bioanalytical results. The following provides a detailed methodology for the quantification of 1-Methylnicotinamide in human plasma using TRIA-662-d3 as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of TRIA-662-d3 internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a high percentage of mobile phase B, with a linear decrease to elute the polar analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 4: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
1-Methylnicotinamide (Analyte)137.194.1
TRIA-662-d3 (Internal Standard)140.197.1

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample add_is Add TRIA-662-d3 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lcms UHPLC-MS/MS reconstitute->lcms data Data Acquisition (MRM) lcms->data integration Peak Integration data->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: Bioanalytical workflow for 1-NMN quantification using TRIA-662-d3.

signaling_pathway cluster_process Analytical Process cluster_output Output Analyte 1-Methylnicotinamide IS TRIA-662-d3 Analyte->IS  Physicochemically Identical   Extraction Extraction Analyte->Extraction IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Quant Accurate Quantification Ionization->Quant

Caption: Logical relationship demonstrating the principle of using a SIL-IS.

References

Benchmarking TRIA-662's performance against other anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel anti-inflammatory agent TRIA-662 against established drugs, Ibuprofen and Dexamethasone. The analysis is based on available preclinical data from widely accepted animal models of inflammation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of TRIA-662's potential.

Executive Summary

TRIA-662, chemically identified as N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide, is a novel synthetic compound exhibiting significant anti-inflammatory properties. Preclinical studies in rat models of acute and chronic inflammation have demonstrated that the anti-inflammatory activity of TRIA-662 is comparable to that of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. While specific quantitative data from the primary study on TRIA-662 is not publicly available, this guide consolidates the qualitative findings and presents them alongside representative data for Ibuprofen and the corticosteroid Dexamethasone for a thorough comparative perspective.

Data Presentation

The following tables summarize the anti-inflammatory effects of TRIA-662, Ibuprofen, and Dexamethasone in two standard preclinical models: carrageenan-induced paw edema (acute inflammation) and cotton pellet granuloma (chronic inflammation).

Note: The data for TRIA-662 is presented qualitatively based on the available literature, which describes its effect as "comparable to ibuprofen". The data for Ibuprofen and Dexamethasone are representative values collated from multiple studies and are intended for comparative purposes. The specific experimental conditions for these reference drugs may vary across studies.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

AgentDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of Edema
TRIA-662 Not SpecifiedNot SpecifiedNot SpecifiedComparable to Ibuprofen
Ibuprofen 40 mg/kgOral3 hours~ 50-60%
Dexamethasone 1 mg/kgIntraperitoneal3 hours> 60%[1]

Table 2: Comparison of Anti-Inflammatory Activity in Cotton Pellet Granuloma Model

AgentDoseRoute of AdministrationDuration% Inhibition of Granuloma Weight
TRIA-662 Not SpecifiedNot Specified7 daysComparable to Ibuprofen
Ibuprofen 40 mg/kg/dayOral7 days~ 30-40%
Dexamethasone 0.5 mg/kg/daySubcutaneous7 days~ 40-50%

Experimental Protocols

Detailed methodologies for the key in-vivo experiments are provided below. These protocols are based on standard procedures described in the scientific literature for evaluating anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This model assesses the efficacy of an anti-inflammatory agent in reducing acute, localized inflammation.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard (Ibuprofen/Dexamethasone), and test (TRIA-662) groups.

  • Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified dose one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cotton Pellet-Induced Granuloma in Rats (Chronic Inflammation Model)

This model evaluates the effect of an anti-inflammatory agent on the proliferative phase of inflammation.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets (approximately 10 mg) are aseptically implanted subcutaneously in the axilla or groin region of the anesthetized rats.

  • Drug Administration: The test compound (TRIA-662) or standard drug (Ibuprofen/Dexamethasone) is administered daily for a period of 7 days. The control group receives the vehicle.

  • Excision and Weighing of Granuloma: On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

  • Drying and Final Weighing: The excised pellets are dried in an oven at 60°C until a constant weight is achieved. The final dry weight of the pellets is recorded.

  • Data Analysis: The weight of the granulomatous tissue is calculated by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage inhibition of granuloma formation is calculated for each group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway for TRIA-662 and the workflows for the experimental models.

G Putative Anti-Inflammatory Signaling Pathway of TRIA-662 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic_Acid TRIA_662 TRIA-662 COX_Enzymes COX-1 / COX-2 TRIA_662->COX_Enzymes Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Arachidonic_Acid->COX_Enzymes Inflammation Inflammation Prostaglandins->Inflammation

Caption: Putative mechanism of TRIA-662, likely involving the inhibition of COX enzymes.

G Experimental Workflow: Carrageenan-Induced Paw Edema Start Start Animal_Grouping Group Animals (Control, Standard, TRIA-662) Start->Animal_Grouping Drug_Admin Administer Drug/Vehicle Animal_Grouping->Drug_Admin Induce_Edema Inject Carrageenan Drug_Admin->Induce_Edema Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4, 5 hrs) Induce_Edema->Measure_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

G Experimental Workflow: Cotton Pellet Granuloma Start Start Implant_Pellet Implant Sterile Cotton Pellet Start->Implant_Pellet Daily_Treatment Daily Drug/Vehicle Administration (7 days) Implant_Pellet->Daily_Treatment Excise_Granuloma Excise Granuloma on Day 8 Daily_Treatment->Excise_Granuloma Dry_Weigh Dry and Weigh Granuloma Excise_Granuloma->Dry_Weigh Data_Analysis Calculate % Inhibition Dry_Weigh->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cotton pellet-induced granuloma model.

References

Safety Operating Guide

Handling and Safety Protocols for TRIA-662: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the personal protective equipment (PPE), handling, and disposal of the substance designated as TRIA-662 cannot be provided at this time. Extensive searches for a publicly available Safety Data Sheet (SDS) or any related safety and handling documentation for "TRIA-662" have not yielded any specific information.

The designation "TRIA-662" appears to be associated with a drug candidate investigated in a clinical trial, rather than a commercially available chemical with standardized safety protocols. Without access to the manufacturer's or supplier's official safety documentation, it is not possible to provide the detailed, procedural guidance required for safe handling in a laboratory or research setting.

The paramount step for ensuring the safety of all personnel is to obtain the official Safety Data Sheet (SDS) for TRIA-662 from the compound's source. The SDS is a comprehensive document that provides critical information on:

  • Hazards Identification: Physical and health hazards associated with the substance.

  • First-Aid Measures: Immediate steps to be taken in case of exposure.

  • Fire-Fighting Measures: Suitable extinguishing techniques and hazardous combustion products.

  • Accidental Release Measures: Procedures for containment and cleanup.

  • Handling and Storage: Safe handling practices and appropriate storage conditions.

  • Exposure Controls/Personal Protection: Detailed recommendations for personal protective equipment (PPE), including the type of gloves, eye protection, and respiratory protection required.

  • Physical and Chemical Properties: Characteristics of the substance.

  • Stability and Reactivity: Information on chemical stability and potential hazardous reactions.

  • Toxicological Information: Data on the potential health effects of exposure.

  • Ecological Information: The potential impact on the environment.

  • Disposal Considerations: Safe and compliant disposal methods.

  • Transport Information: Classification and regulations for transportation.

  • Regulatory Information: Safety, health, and environmental regulations.

Researchers, scientists, and drug development professionals are strongly advised to contact the manufacturer, supplier, or sponsoring organization of the clinical trial for TRIA-662 to request the official Safety Data Sheet. Handling any chemical without this critical information poses a significant and unacceptable risk.

Once the SDS is obtained, it will be possible to develop the necessary operational plans, including the selection of appropriate PPE, detailed handling and disposal procedures, and emergency protocols. The quantitative data from the SDS, such as exposure limits, can then be summarized into tables, and procedural workflows can be visualized. Without this foundational document, any provided guidance would be speculative and potentially hazardous.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRIA-662 (Standard)
Reactant of Route 2
Reactant of Route 2
TRIA-662 (Standard)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.